Ethyl 3-chloro-5-fluorobenzoylformate
Description
Properties
IUPAC Name |
ethyl 2-(3-chloro-5-fluorophenyl)-2-oxoacetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFO3/c1-2-15-10(14)9(13)6-3-7(11)5-8(12)4-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXXUGRZDHNZUMR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=O)C1=CC(=CC(=C1)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50374501 | |
| Record name | Ethyl 3-chloro-5-fluorobenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
845790-57-0 | |
| Record name | Ethyl 3-chloro-5-fluorobenzoylformate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50374501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 845790-57-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Synthesis and characterization of Ethyl 3-chloro-5-fluorobenzoylformate
An In-Depth Technical Guide to the Synthesis and Characterization of Ethyl 3-chloro-5-fluorobenzoylformate
Abstract
This technical guide provides a comprehensive overview of the synthesis and characterization of Ethyl 3-chloro-5-fluorobenzoylformate, a halogenated α-keto ester of significant interest as a versatile building block in medicinal chemistry and drug discovery. The presence of both chlorine and fluorine atoms on the phenyl ring imparts unique electronic properties and metabolic stability, making it a valuable precursor for complex pharmaceutical intermediates.[1][2] This document details a robust synthetic methodology based on the Friedel-Crafts acylation, explains the rationale behind the procedural steps, and outlines a full suite of analytical techniques for structural verification and purity assessment. It is intended for researchers, chemists, and drug development professionals seeking a practical, in-depth understanding of this compound.
Chemical Identity and Properties
A precise understanding of the target molecule's fundamental properties is critical for its successful synthesis, handling, and application.
| Identifier | Value | Source |
| Compound Name | Ethyl 2-(3-chloro-5-fluorophenyl)-2-oxoacetate | [3] |
| Synonyms | Ethyl 3-chloro-5-fluorobenzoylformate | [4] |
| CAS Number | 845790-57-0 | [4] |
| Molecular Formula | C₁₀H₈ClFO₃ | [3][4] |
| Molecular Weight | 230.62 g/mol | [4] |
| Predicted XlogP | 2.8 | [3] |
| Appearance | Expected to be a clear to pale yellow liquid | [5][6] |
Synthesis Methodology: Friedel-Crafts Acylation
The synthesis of Ethyl 3-chloro-5-fluorobenzoylformate is most effectively achieved via a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the direct introduction of the ethyl oxoacetyl group onto the aromatic ring.[7][8]
Principle and Rationale
The core of this synthesis involves the reaction between 1-chloro-3-fluorobenzene and ethyl chlorooxoacetate (also known as monoethyl oxalyl chloride) in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[7]
Mechanism Insight:
-
Formation of the Acylium Ion: The Lewis acid (AlCl₃) coordinates with the chlorine atom of ethyl chlorooxoacetate, creating a highly reactive acylium ion electrophile. This step is critical for activating the acylating agent.
-
Electrophilic Attack: The electron-rich aromatic ring of 1-chloro-3-fluorobenzene acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. The directing effects of the chloro and fluoro substituents (both ortho, para-directing but deactivating) favor substitution at the C5 position, which is para to the fluorine and ortho to the chlorine, minimizing steric hindrance.
-
Rearomatization: The resulting intermediate, a resonance-stabilized carbocation (sigma complex), loses a proton to regenerate the stable aromatic ring, yielding the final product.
The choice of a non-polar, aprotic solvent like dichloromethane (DCM) is crucial to prevent reaction with the Lewis acid catalyst and to effectively dissolve the reactants.
Synthesis Workflow Diagram
Caption: A workflow for the Friedel-Crafts synthesis of the target compound.
Detailed Experimental Protocol
Materials:
-
1-chloro-3-fluorobenzene (1.0 eq)
-
Ethyl chlorooxoacetate (1.1 eq)[9]
-
Anhydrous Aluminum Chloride (AlCl₃) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
Crushed Ice
-
Concentrated Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Setup: Equip a flame-dried, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain an inert nitrogen atmosphere throughout the reaction.
-
Catalyst Suspension: Charge the flask with anhydrous AlCl₃ (1.2 eq) and anhydrous DCM. Cool the resulting slurry to 0°C using an ice bath.
-
Acylium Ion Formation: Add ethyl chlorooxoacetate (1.1 eq) dropwise to the AlCl₃ slurry via the dropping funnel over 15-20 minutes. Maintain the temperature at 0°C. Stir for an additional 20 minutes to ensure complete formation of the electrophile.
-
Aromatic Addition: Add 1-chloro-3-fluorobenzene (1.0 eq), dissolved in a small amount of anhydrous DCM, dropwise to the reaction mixture over 30 minutes. A slight exotherm may be observed; maintain the temperature below 5°C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature. Stir for 4-6 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture onto a vigorously stirred mixture of crushed ice and concentrated HCl. This step hydrolyzes the aluminum complexes and quenches the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Washing: Combine the organic layers and wash sequentially with water, saturated NaHCO₃ solution (to neutralize any remaining acid), and finally with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by vacuum distillation or flash column chromatography on silica gel to yield Ethyl 3-chloro-5-fluorobenzoylformate as a pure product.
Characterization and Structural Elucidation
Confirming the identity and purity of the synthesized compound is paramount. A combination of spectroscopic methods provides unambiguous structural evidence.
Spectroscopic Data
The α-keto ester functionality and the substituted aromatic ring provide distinct spectral signatures.[10][11]
Caption: Chemical structure of Ethyl 3-chloro-5-fluorobenzoylformate.
Expected Analytical Data Summary:
| Technique | Expected Observations |
| ¹H NMR | Aromatic Region (δ 7.5-8.0 ppm): Three distinct signals corresponding to the three aromatic protons, showing complex splitting patterns (doublets of doublets, triplets of doublets) due to H-H and H-F coupling. Ethyl Group: A quartet around δ 4.4 ppm (2H, -OCH₂CH₃) and a triplet around δ 1.4 ppm (3H, -OCH₂CH₃). |
| ¹³C NMR | Carbonyls: Two signals in the downfield region, C=O (keto) ~185-195 ppm and C=O (ester) ~160-165 ppm. Aromatic Carbons: Multiple signals between ~115-165 ppm, including two carbons directly bonded to F and Cl showing large C-F and smaller C-Cl coupling. Ethyl Group: Signals around δ 63 ppm (-OCH₂) and δ 14 ppm (-CH₃). |
| FT-IR (cm⁻¹) | C=O (Keto) Stretch: Strong, sharp absorption band around 1730-1750 cm⁻¹.[12] C=O (Ester) Stretch: Strong, sharp absorption band around 1715-1730 cm⁻¹.[13] C-O Stretch: Strong band(s) in the 1300-1000 cm⁻¹ region.[13][14] Aromatic C-H Stretch: Above 3000 cm⁻¹. C-Cl/C-F Stretch: In the fingerprint region below 1200 cm⁻¹. |
| Mass Spec. (EI) | Molecular Ion (M⁺): A peak at m/z = 230. A characteristic M+2 peak at m/z = 232 with ~1/3 the intensity of the M⁺ peak, confirming the presence of one chlorine atom. Key Fragments: Loss of the ethoxy group (-OC₂H₅, m/z = 45) leading to a fragment at m/z = 185. Loss of CO (-28) or COOC₂H₅ (-73). |
Applications in Drug Discovery
Ethyl 3-chloro-5-fluorobenzoylformate is not an end-product but a high-value intermediate. The α-keto ester moiety is a versatile handle for a wide range of chemical transformations, including:
-
Heterocycle Synthesis: It can serve as a precursor for synthesizing various heterocyclic scaffolds like quinoxalines, which are common in pharmaceutical agents.[6]
-
Nucleophilic Additions: The electrophilic keto-carbon is susceptible to attack by nucleophiles, enabling the construction of complex chiral centers.
-
Building Block for APIs: As a halogenated aromatic compound, it is a key starting material for Active Pharmaceutical Ingredients (APIs) where the chloro and fluoro substituents can enhance binding affinity, improve metabolic stability, and modulate pharmacokinetic properties.[1][2]
Safety and Handling
-
Ethyl chlorooxoacetate is corrosive and reacts with water; it should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.[15]
-
Aluminum chloride is a water-reactive and corrosive solid.
-
Standard laboratory safety protocols should be followed, including working in a well-ventilated area and avoiding inhalation, ingestion, or skin contact with all chemicals.
References
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- YouTube. (2022). Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals.
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- ChemBK. (2024). ethyl chlorooxoacetate.
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Physical and chemical properties of Ethyl 3-chloro-5-fluorobenzoylformate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of Ethyl 3-chloro-5-fluorobenzoylformate. It is intended to be a valuable resource for researchers and professionals involved in synthetic chemistry and drug discovery, offering insights into its characteristics and potential applications.
Introduction
Ethyl 3-chloro-5-fluorobenzoylformate, with the CAS number 845790-57-0, is a halogenated aromatic α-ketoester.[1] Its structure, featuring a substituted phenyl ring directly attached to a glyoxylic acid ethyl ester moiety, makes it a potentially valuable building block in organic synthesis. The presence of both chlorine and fluorine atoms on the aromatic ring can significantly influence its reactivity and biological activity, a feature of considerable interest in the field of medicinal chemistry. This guide will delve into the known and predicted properties of this compound, providing a technical foundation for its use in research and development.
Chemical and Physical Properties
A thorough understanding of a compound's physical and chemical properties is paramount for its effective use in experimental settings. While specific experimental data for Ethyl 3-chloro-5-fluorobenzoylformate is not extensively documented in publicly available literature, we can infer and predict certain characteristics based on its structure and data from similar compounds.
Structure and Identification
-
IUPAC Name: ethyl 2-(3-chloro-5-fluorophenyl)-2-oxoacetate[2]
-
CAS Number: 845790-57-0[1]
-
Molecular Formula: C₁₀H₈ClFO₃[1]
-
Molecular Weight: 230.62 g/mol [1]
-
Chemical Structure:
Physicochemical Data
The following table summarizes the available and predicted physicochemical properties of Ethyl 3-chloro-5-fluorobenzoylformate.
| Property | Value | Source |
| Boiling Point | 312 °C at 760 mmHg (Predicted) | ChemicalBook |
| Flash Point | 131.8 °C (Predicted) | 化源网 |
| Melting Point | Not available | - |
| Solubility | Expected to be soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. | Inferred from structure |
| Appearance | Likely a liquid or a low-melting solid at room temperature. | Inferred from structure |
| XlogP | 2.8 (Predicted) | PubChem[2] |
Spectroscopic Analysis
¹H NMR Spectroscopy (Predicted)
The proton NMR spectrum is expected to show signals corresponding to the ethyl group and the aromatic protons.
-
Ethyl Group: A triplet integrating to 3H around δ 1.4 ppm (CH₃) and a quartet integrating to 2H around δ 4.4 ppm (CH₂).
-
Aromatic Protons: The 3-chloro-5-fluorophenyl group will exhibit a complex multiplet pattern in the aromatic region (δ 7.0-8.0 ppm) due to ¹H-¹⁹F and ¹H-¹H couplings. The three aromatic protons will likely appear as distinct signals, with their chemical shifts influenced by the electron-withdrawing effects of the chloro, fluoro, and benzoylformate groups.
¹³C NMR Spectroscopy (Predicted)
The carbon NMR spectrum will provide information on the carbon framework of the molecule.
-
Ethyl Group: Signals for the methyl (CH₃) and methylene (CH₂) carbons are expected around δ 14 ppm and δ 62 ppm, respectively.
-
Carbonyl Carbons: Two distinct signals for the ester and ketone carbonyls are anticipated in the downfield region, likely between δ 160-190 ppm.
-
Aromatic Carbons: Six signals are expected for the aromatic carbons. The carbon atoms attached to fluorine and chlorine will show characteristic splitting patterns due to C-F and C-Cl couplings. Their chemical shifts will be influenced by the nature of the substituents.
FT-IR Spectroscopy (Predicted)
The infrared spectrum will be dominated by the stretching vibrations of the carbonyl groups.
-
C=O Stretching: Strong absorption bands are expected in the region of 1680-1750 cm⁻¹. The ketone and ester carbonyls may appear as two distinct or overlapping peaks. For comparison, ethyl chloroacetate shows a strong C=O stretch at 1748.9 cm⁻¹.[3]
-
C-O Stretching: Bands corresponding to the C-O stretching of the ester group will likely be observed in the 1100-1300 cm⁻¹ region.
-
Aromatic C=C Stretching: Peaks in the 1450-1600 cm⁻¹ range are characteristic of the aromatic ring.
-
C-Cl and C-F Stretching: Absorptions for C-Cl and C-F bonds are expected in the fingerprint region, typically below 1400 cm⁻¹.
Mass Spectrometry (Predicted)
The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
-
Molecular Ion (M⁺): A peak at m/z 230, corresponding to the molecular weight, is expected. The isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) will result in an M+2 peak at m/z 232 with about one-third the intensity of the M⁺ peak.
-
Fragmentation: Common fragmentation pathways for α-ketoesters include the loss of the ethoxy group (-OCH₂CH₃), the ethyl group (-CH₂CH₃), and carbon monoxide (CO). The benzoyl cation (m/z 159 for the ³⁵Cl isotope) is also a likely fragment.
Chemical Reactivity and Synthetic Applications
Ethyl 3-chloro-5-fluorobenzoylformate belongs to the class of α-ketoesters, which are versatile intermediates in organic synthesis. The presence of two adjacent carbonyl groups leads to a unique reactivity profile.
The ketone carbonyl group is highly electrophilic and susceptible to nucleophilic attack. This allows for a variety of transformations, including:
-
Reductions: Selective reduction of the keto group can lead to the corresponding α-hydroxy ester.
-
Additions: Grignard reagents and other organometallics can add to the keto group to form tertiary alcohols.
-
Wittig-type Reactions: Conversion of the keto group to an alkene.
The ester group can undergo standard transformations such as hydrolysis to the corresponding carboxylic acid or transesterification.
The aromatic ring, being substituted with electron-withdrawing groups, is deactivated towards electrophilic aromatic substitution but may be susceptible to nucleophilic aromatic substitution under certain conditions.
Proposed Synthesis Protocol
A plausible and efficient method for the synthesis of Ethyl 3-chloro-5-fluorobenzoylformate is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with ethyl oxalyl chloride.[4][5][6][7] This reaction introduces the α-ketoester functionality onto the aromatic ring in a single step.
Reaction Scheme
Sources
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- 2. Ethyl benzoylformate(1603-79-8) 1H NMR [m.chemicalbook.com]
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An In-depth Technical Guide to Ethyl 3-chloro-5-fluorobenzoylformate: A Key Building Block in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of Ethyl 3-chloro-5-fluorobenzoylformate, a crucial intermediate in the synthesis of novel therapeutic agents. This document will delve into its chemical identity, synthesis, applications in drug discovery, and essential safety and handling protocols, offering field-proven insights for its effective utilization in research and development.
Chemical Identity and Properties
Ethyl 3-chloro-5-fluorobenzoylformate is a substituted α-ketoester, a class of compounds highly valued in organic synthesis for their dual reactivity. The presence of both a ketone and an ester functional group allows for a wide range of chemical transformations, making it a versatile building block for complex molecular architectures.
Table 1: Chemical Identifiers and Physicochemical Properties
| Property | Value | Source |
| CAS Number | 845790-57-0 | |
| IUPAC Name | ethyl 2-(3-chloro-5-fluorophenyl)-2-oxoacetate | |
| Molecular Formula | C₁₀H₈ClFO₃ | |
| Molecular Weight | 230.62 g/mol | |
| Appearance | Liquid (Predicted) | |
| Purity | Typically ≥95% |
Synthesis of Ethyl 3-chloro-5-fluorobenzoylformate
Plausible Synthetic Pathway
The synthesis would logically proceed from 1-chloro-3-fluorobenzene. This starting material, upon reaction with oxalyl chloride and subsequent esterification with ethanol, would yield the target molecule. The causality behind this choice of reagents lies in the high reactivity of oxalyl chloride in Friedel-Crafts reactions and the stability of the resulting acyl chloride, which can then be efficiently converted to the ethyl ester.
Caption: Plausible synthetic route to Ethyl 3-chloro-5-fluorobenzoylformate.
General Experimental Protocol (Adapted for this Synthesis)
This protocol is a generalized procedure and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials:
-
1-Chloro-3-fluorobenzene
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃) or another suitable Lewis acid
-
Anhydrous dichloromethane (DCM) or another inert solvent
-
Anhydrous ethanol
-
Standard laboratory glassware for anhydrous reactions
-
Magnetic stirrer and heating mantle
-
Apparatus for quenching, extraction, and purification (e.g., separatory funnel, rotary evaporator, chromatography columns)
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) to anhydrous DCM under a nitrogen atmosphere.
-
Addition of Reactants: Cool the suspension to 0 °C in an ice bath. Add 1-chloro-3-fluorobenzene (1.0 eq) to the stirred suspension. From the dropping funnel, add ethyl oxalyl chloride (1.05 eq) dropwise over 30 minutes, maintaining the temperature below 5 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to 0 °C and quench by the slow addition of crushed ice, followed by 2M HCl.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford pure Ethyl 3-chloro-5-fluorobenzoylformate.
Applications in Drug Discovery and Development
The true value of Ethyl 3-chloro-5-fluorobenzoylformate lies in its utility as a versatile precursor for the synthesis of a wide array of heterocyclic compounds, many of which are scaffolds for biologically active molecules.[1] The α-ketoester moiety readily reacts with binucleophiles, such as o-phenylenediamines, to form condensed heterocyclic systems.
Synthesis of Bioactive Heterocyclic Scaffolds
A primary application of this building block is in the synthesis of substituted quinoxalinones. Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that are integral to the structure of numerous antibiotics and exhibit a broad spectrum of biological activities, including antiviral, antibacterial, anticancer, and anti-inflammatory properties.[1]
The reaction of Ethyl 3-chloro-5-fluorobenzoylformate with an appropriately substituted o-phenylenediamine provides a direct pathway to 3-substituted quinoxalin-2(1H)-ones, which are valuable intermediates in medicinal chemistry.[1]
Caption: Synthesis of quinoxalinone scaffolds for drug discovery.
Rationale in Drug Design
The incorporation of chlorine and fluorine atoms into drug candidates is a well-established strategy in medicinal chemistry. These halogens can significantly modulate the physicochemical properties of a molecule, such as:
-
Lipophilicity: Influencing membrane permeability and oral absorption.
-
Metabolic Stability: Blocking sites of metabolic oxidation, thereby increasing the drug's half-life.
-
Binding Affinity: Participating in halogen bonding and other non-covalent interactions with biological targets.
The 3-chloro-5-fluoro substitution pattern on the phenyl ring of this building block provides a unique electronic and steric profile that can be exploited by medicinal chemists to fine-tune the properties of a lead compound.
Analytical Characterization
The identity and purity of Ethyl 3-chloro-5-fluorobenzoylformate are typically confirmed using standard analytical techniques.
Table 2: Expected Analytical Data
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the ethyl group (a quartet around 4.4 ppm and a triplet around 1.4 ppm) and aromatic protons. |
| ¹³C NMR | Resonances for the ester and ketone carbonyls (typically in the range of 160-190 ppm), aromatic carbons, and the ethyl group carbons. |
| Mass Spec. | A molecular ion peak corresponding to the calculated molecular weight (230.62 g/mol ) and a characteristic isotopic pattern due to the presence of chlorine. |
| FT-IR | Strong absorption bands for the C=O stretching vibrations of the ketone and ester functional groups (typically in the region of 1680-1750 cm⁻¹). |
Safety, Handling, and Storage
As a reactive chemical intermediate, proper safety precautions are paramount when handling Ethyl 3-chloro-5-fluorobenzoylformate. While a specific safety data sheet (SDS) for this exact compound is not widely available, data for structurally similar α-ketoesters and chloro-fluoro aromatic compounds should be consulted.
Hazard Identification (General for α-ketoesters)
-
Skin and Eye Irritation: May cause skin and serious eye irritation.
-
Respiratory Irritation: May cause respiratory irritation.
-
Flammability: May be a flammable liquid and vapor.
Recommended Handling Procedures
-
Ventilation: Use only in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, and eye/face protection (safety goggles and/or a face shield).
-
Ignition Sources: Keep away from heat, sparks, open flames, and hot surfaces. Use non-sparking tools and take precautionary measures against static discharge.
-
Ingestion and Inhalation: Avoid breathing mist, vapors, or spray. Do not ingest.
Storage
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.
-
Keep away from incompatible materials such as strong oxidizing agents and strong bases.
Conclusion
Ethyl 3-chloro-5-fluorobenzoylformate is a valuable and versatile building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its unique substitution pattern and dual reactivity make it an important tool for medicinal chemists and drug development professionals. A thorough understanding of its synthesis, reactivity, and safe handling is essential for its successful application in the discovery of new medicines.
References
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PubChem. (n.d.). Ethyl 2-(2,3-dichloro-5-fluorophenyl)-2-oxoacetate. Retrieved from [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of Ethyl 3-chloro-5-fluorobenzoylformate
This guide provides a comprehensive analysis of the spectroscopic data for Ethyl 3-chloro-5-fluorobenzoylformate, a compound of interest for researchers, scientists, and professionals in the field of drug development. Due to the limited availability of direct experimental spectra in public databases, this document leverages predictive methodologies and comparative analysis with structurally analogous compounds to offer a robust interpretation of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.
Introduction: Unveiling the Molecular Architecture
Ethyl 3-chloro-5-fluorobenzoylformate (C₁₀H₈ClFO₃) is an aromatic ketoester with potential applications in organic synthesis and medicinal chemistry. Its molecular structure, featuring a halogen-substituted phenyl ring directly attached to an ethyl oxoacetate moiety, presents a unique set of spectroscopic characteristics. Accurate interpretation of its NMR, IR, and MS data is paramount for confirming its identity, assessing its purity, and understanding its chemical behavior. This guide provides a detailed, predictive analysis of these spectroscopic features, grounded in the fundamental principles of spectroscopy and supported by data from analogous compounds.
Molecular Structure:
Figure 1: Molecular structure of Ethyl 3-chloro-5-fluorobenzoylformate.
Nuclear Magnetic Resonance (NMR) Spectroscopy: A Proton and Carbon Perspective
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The predicted ¹H and ¹³C NMR spectra of Ethyl 3-chloro-5-fluorobenzoylformate are discussed below, with chemical shifts referenced to tetramethylsilane (TMS).
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is expected to show signals corresponding to the aromatic protons and the ethyl group protons.
Table 1: Predicted ¹H NMR Spectral Data for Ethyl 3-chloro-5-fluorobenzoylformate
| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |
| CH₃ | ~1.4 | Triplet (t) | ~7.1 |
| CH₂ | ~4.4 | Quartet (q) | ~7.1 |
| H-2 | ~8.0 | Doublet of triplets (dt) or Triplet (t) | J(H,F) ≈ 2.5, J(H,H) ≈ 1.5 |
| H-4 | ~7.8 | Doublet of triplets (dt) | J(H,H) ≈ 8.0, J(H,F) ≈ 2.5 |
| H-6 | ~7.6 | Doublet of triplets (dt) | J(H,H) ≈ 8.0, J(H,H) ≈ 1.5 |
Interpretation:
-
Ethyl Group: The ethyl group will present as a characteristic triplet for the methyl protons (CH₃) and a quartet for the methylene protons (CH₂), arising from coupling to each other. The downfield shift of the methylene protons is due to the deshielding effect of the adjacent oxygen atom.
-
Aromatic Protons: The aromatic region will display three distinct signals. The electron-withdrawing nature of the chlorine, fluorine, and the benzoylformate group will deshield these protons, causing them to appear at relatively high chemical shifts. The proton at the C-2 position is expected to be the most downfield due to its proximity to the carbonyl group. The fluorine atom will cause through-space coupling to the adjacent protons, resulting in the predicted doublet of triplets or triplet multiplicities. The specific coupling patterns will depend on the magnitude of the proton-fluorine and proton-proton coupling constants. For comparison, in 4'-Chloro-3'-fluoroacetophenone, the aromatic protons appear in the range of 7.5-7.9 ppm.[1]
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on all ten carbon atoms in the molecule.
Table 2: Predicted ¹³C NMR Spectral Data for Ethyl 3-chloro-5-fluorobenzoylformate
| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |
| CH₃ | ~14 | Singlet |
| CH₂ | ~63 | Singlet |
| C-1 | ~135 | Doublet (d), J(C,F) ≈ 3 Hz |
| C-2 | ~128 | Doublet (d), J(C,F) ≈ 3 Hz |
| C-3 | ~136 | Singlet |
| C-4 | ~125 | Doublet (d), J(C,F) ≈ 22 Hz |
| C-5 | ~162 | Doublet (d), J(C,F) ≈ 255 Hz |
| C-6 | ~118 | Doublet (d), J(C,F) ≈ 25 Hz |
| C=O (keto) | ~185 | Singlet |
| C=O (ester) | ~163 | Singlet |
Interpretation:
-
Aliphatic Carbons: The methyl and methylene carbons of the ethyl group will appear in the upfield region of the spectrum.
-
Aromatic Carbons: The aromatic carbons will exhibit a range of chemical shifts influenced by the substituents. The carbon attached to the fluorine atom (C-5) will show a large one-bond carbon-fluorine coupling constant (¹JCF) and will be significantly downfield. The other aromatic carbons will display smaller two-, three-, or four-bond carbon-fluorine couplings (ⁿJCF). The carbon attached to the chlorine atom (C-3) will also be downfield.
-
Carbonyl Carbons: The two carbonyl carbons will be the most downfield signals in the spectrum. The keto-carbonyl carbon is expected to be at a higher chemical shift than the ester carbonyl carbon. In ethyl benzoylformate, the carbonyl carbons appear at approximately 163 ppm and 189 ppm.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
IR spectroscopy is a powerful tool for identifying functional groups within a molecule. The IR spectrum of Ethyl 3-chloro-5-fluorobenzoylformate is predicted to show characteristic absorption bands for its key functional groups.
Table 3: Predicted IR Absorption Bands for Ethyl 3-chloro-5-fluorobenzoylformate
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H stretch (aromatic) | 3100 - 3000 | Medium |
| C-H stretch (aliphatic) | 3000 - 2850 | Medium |
| C=O stretch (keto) | ~1730 | Strong |
| C=O stretch (ester) | ~1750 | Strong |
| C=C stretch (aromatic) | 1600 - 1450 | Medium to Strong |
| C-O stretch (ester) | 1300 - 1000 | Strong |
| C-Cl stretch | 800 - 600 | Strong |
| C-F stretch | 1250 - 1000 | Strong |
Interpretation:
The most prominent features of the IR spectrum will be the two strong carbonyl stretching bands. The keto-carbonyl and the ester-carbonyl stretches are expected to be close in frequency, potentially appearing as a broad or overlapping band. For comparison, the IR spectrum of ethyl acetate shows a strong C=O stretch around 1740 cm⁻¹.[2] The presence of the aromatic ring will be indicated by the C-H and C=C stretching vibrations. The C-Cl and C-F stretching vibrations will appear in the fingerprint region and are diagnostic for the presence of these halogens. The IR spectrum of 3-chloro-5-fluorobenzaldehyde shows a strong C=O stretch at around 1700 cm⁻¹ and C-Cl and C-F stretches in the fingerprint region.[3]
Mass Spectrometry (MS): Fragmentation and Molecular Ion Determination
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron ionization (EI) is a common technique that leads to the formation of a molecular ion (M⁺) and various fragment ions.
Predicted Fragmentation Pattern:
The molecular ion peak for Ethyl 3-chloro-5-fluorobenzoylformate is expected at m/z 230 (for the ³⁵Cl isotope) and m/z 232 (for the ³⁷Cl isotope) with an approximate ratio of 3:1.
Key Predicted Fragment Ions:
-
[M - OCH₂CH₃]⁺ (m/z 185/187): Loss of the ethoxy radical from the ester group.
-
[M - COOCH₂CH₃]⁺ (m/z 157/159): Loss of the entire ethyl ester group.
-
[C₇H₃ClFO]⁺ (m/z 157/159): The 3-chloro-5-fluorobenzoyl cation, which is expected to be a prominent peak.
-
[C₆H₃ClF]⁺ (m/z 130/132): Loss of CO from the benzoyl cation.
-
[C₂H₅O]⁺ (m/z 45): The ethoxy cation.
-
[C₂H₅]⁺ (m/z 29): The ethyl cation.
The mass spectrum of the parent compound, ethyl benzoylformate, shows a prominent molecular ion peak at m/z 178 and a base peak at m/z 105, corresponding to the benzoyl cation.[4][5] This suggests that cleavage between the two carbonyl groups is a major fragmentation pathway, and a similar pattern is anticipated for the title compound.
Figure 2: Predicted major fragmentation pathways for Ethyl 3-chloro-5-fluorobenzoylformate in EI-MS.
Experimental Protocols
To obtain high-quality spectroscopic data for Ethyl 3-chloro-5-fluorobenzoylformate, the following experimental protocols are recommended.
NMR Spectroscopy
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better resolution, especially for the complex aromatic region.
Sample Preparation:
-
Weigh approximately 10-20 mg of the solid sample or measure 10-20 µL of the liquid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common choice for similar compounds.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical shift referencing.
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
Ensure the sample is homogeneous and free of any solid particles.
Data Acquisition:
-
¹H NMR: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Standard parameters for pulse angle (e.g., 30-45 degrees) and relaxation delay (e.g., 1-2 seconds) should be used.
-
¹³C NMR: A proton-decoupled ¹³C NMR spectrum should be acquired. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time will be necessary compared to the ¹H NMR experiment.
FT-IR Spectroscopy
Instrumentation: A Fourier Transform Infrared (FT-IR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory is a convenient and common setup for analyzing liquid or solid samples.
Sample Preparation (ATR):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol or acetone) and allowing it to dry completely.
-
Record a background spectrum of the clean, empty ATR crystal.
-
Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the ATR's pressure arm to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Collect the sample spectrum over a typical mid-IR range (e.g., 4000-400 cm⁻¹).
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).
Mass Spectrometry (GC-MS)
Instrumentation: A Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) is a suitable technique for the analysis of this volatile compound.
Sample Preparation:
-
Prepare a dilute solution of the sample (e.g., 10-100 µg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Ensure the sample is completely dissolved and free of any particulate matter.
Data Acquisition:
-
GC Separation: Inject a small volume (e.g., 1 µL) of the sample solution into the GC. A suitable capillary column (e.g., a non-polar or medium-polarity column) should be used. The oven temperature program should be optimized to ensure good separation of the analyte from any impurities.
-
MS Analysis: The mass spectrometer should be operated in electron ionization (EI) mode, typically at 70 eV. The mass range should be scanned from a low m/z value (e.g., 40) to a value high enough to include the molecular ion (e.g., 250).
Synthesis and Potential Impurities
A plausible synthetic route to Ethyl 3-chloro-5-fluorobenzoylformate involves the reaction of 3-chloro-5-fluorobenzoyl chloride with an appropriate reagent to introduce the ethyl oxoacetate moiety. A common method is the reaction of the acid chloride with diethyl oxalate in the presence of a suitable base.
Proposed Synthesis:
3-chloro-5-fluorobenzoyl chloride can be prepared from 3-chloro-5-fluorobenzoic acid by reaction with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride. The resulting acid chloride can then be reacted with a magnesium salt of diethyl malonate followed by acidic workup, or via other methods for the synthesis of α-keto esters.
Potential Impurities:
-
Starting Materials: Unreacted 3-chloro-5-fluorobenzoic acid or 3-chloro-5-fluorobenzoyl chloride.
-
Side Products: Diethyl 3-chloro-5-fluorobenzoylmalonate (from the malonate synthesis route if the reaction is not complete).
-
Solvents: Residual solvents from the reaction and purification steps (e.g., diethyl ether, dichloromethane, ethyl acetate).
The presence of these impurities can be detected by the spectroscopic methods described. For example, unreacted starting materials would show characteristic signals in the NMR and IR spectra, and would be separated by GC-MS.
Conclusion
This technical guide provides a comprehensive, albeit predictive, spectroscopic analysis of Ethyl 3-chloro-5-fluorobenzoylformate. The predicted ¹H NMR, ¹³C NMR, IR, and MS data, supported by comparisons with analogous compounds, offer a solid foundation for the characterization of this molecule. The detailed experimental protocols provide a clear roadmap for researchers to obtain high-quality data. A thorough understanding of the synthesis and potential impurities is crucial for accurate interpretation of the analytical results. This guide serves as a valuable resource for scientists working with this and structurally related compounds, facilitating their research and development endeavors.
References
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Royal Society of Chemistry. (n.d.). Supplementary Information. Retrieved from [Link]
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PubChem. (n.d.). 3-Chloro-5-fluorobenzaldehyde. Retrieved from [Link]
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NIST. (n.d.). Benzeneacetic acid, α-oxo-, ethyl ester. Retrieved from [Link]
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PubChem. (n.d.). Ethyl benzoylformate. Retrieved from [Link]
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Royal Society of Chemistry. (n.d.). VI. 1H and 13C NMR Spectra. Retrieved from [Link]
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American Chemical Society. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H−19F and 13C−19F Spin− Spin Couplings. Retrieved from [Link]
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- Eichhorn, et al. (n.d.). Synthesis, spectroscopic characterization and DFT analysis of dichlorido(η6-p-cymene)ruthenium(II)
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Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 400 MHz, D2O, predicted) (HMDB0245204). Retrieved from [Link]
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NIST. (n.d.). Benzaldehyde, 3-fluoro-. Retrieved from [Link]
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Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Retrieved from [Link]
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The Good Scents Company. (n.d.). ethyl benzoyl formate. Retrieved from [Link]
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Gutow, J. (2015). IR Spectrums. Retrieved from [Link]
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MassBank. (2008). ethyl benzoate. Retrieved from [Link]
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PubChem. (n.d.). Ethyl 2-[3-(difluoromethyl)phenyl]-2-oxoacetate. Retrieved from [Link]
- Google Patents. (n.d.). CN109734581A - A kind of preparation method of the chloro- 5- fluorobenzoyl chloride of fluoroquinolones intermediate 2,4.
- Google Patents. (n.d.). EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride.
-
MDPI. (n.d.). Mass Spectra of 2-Substituted Diethyl Malonate Derivatives. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR Spectral Band Assignments for Pure Ethyl acetate, 2-Alkoxyethanols and their Equimolar Binary Solutions. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S2: IR spectrum of ethyl-2-diazo-2-phenylacetate. Retrieved from [Link]
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NIST. (n.d.). Ethyl Acetate. Retrieved from [Link]
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NIST. (n.d.). Ethyl benzoylacetate. Retrieved from [Link]
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NIST. (n.d.). Benzoic acid, ethyl ester. Retrieved from [Link]
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Halogenated Benzoylformate Derivatives: A Technical Guide to Their Diverse Applications
Abstract
The benzoylformate scaffold, a simple yet versatile keto-ester, has emerged as a cornerstone in various scientific and industrial domains. Its true potential, however, is unlocked through the strategic incorporation of halogen atoms. Halogenation profoundly modifies the physicochemical and electronic properties of the benzoylformate core, leading to a diverse array of applications ranging from high-performance photoinitiators in polymer chemistry to promising scaffolds in medicinal chemistry and agrochemical synthesis. This technical guide provides an in-depth exploration of the synthesis, mechanisms of action, and potential applications of halogenated benzoylformate derivatives, offering valuable insights for researchers, chemists, and professionals in drug development and materials science.
Introduction: The Benzoylformate Core and the Power of Halogenation
The fundamental structure of a benzoylformate derivative consists of a phenyl ring attached to an α-keto ester moiety. This arrangement provides a unique combination of aromatic character and reactive carbonyl groups, making it a valuable synthon in organic chemistry.
The introduction of halogen atoms (Fluorine, Chlorine, Bromine, Iodine) onto the phenyl ring is a pivotal strategy in molecular design. Halogenation impacts several key molecular properties:
-
Lipophilicity: Halogens, particularly chlorine and bromine, increase the lipophilicity of a molecule, which can enhance its ability to cross biological membranes.
-
Metabolic Stability: The presence of halogens can block sites of metabolic oxidation, thereby increasing the in vivo half-life of a drug candidate.
-
Target Interaction: Halogens can participate in various non-covalent interactions, including the increasingly recognized halogen bonding, which can significantly influence drug-receptor binding affinity.[1]
-
Electronic Effects: The high electronegativity of halogens can modulate the electronic properties of the benzoylformate system, influencing its reactivity and photophysical characteristics.
Applications in Polymer Chemistry: Advanced Photoinitiators for Modern Curing Technologies
Methyl benzoylformate (MBF) and its derivatives are well-established as highly efficient photoinitiators, particularly for the UV curing of coatings, inks, and adhesives.[2] They primarily function as Norrish Type I photoinitiators, which undergo α-cleavage upon exposure to UV light to generate two radical species that initiate polymerization.
The advent of LED curing technology has driven the development of photoinitiators that can be activated by longer wavelength light. Halogenation of the benzoylformate scaffold has been a key strategy in designing novel photoinitiators tailored for LED sources.[3] For instance, fluorinated methyl benzoylformate derivatives have been synthesized to function as Norrish Type I photoinitiators for deep-layer photocuring under near-UV or visible LED irradiation.[3]
Mechanism of Norrish Type I Photoinitiation
Upon absorption of light, the photoinitiator is promoted to an excited singlet state, which then undergoes intersystem crossing to a triplet state. In the triplet state, the bond between the carbonyl carbon and the adjacent carbonyl group cleaves, generating a benzoyl radical and a methoxycarbonyl radical. Both of these radicals can initiate the polymerization of monomers like acrylates.
Caption: Norrish Type I photoinitiation mechanism of benzoylformate derivatives.
Quantitative Data: Impact of Substitution on Photoinitiator Properties
The efficiency of photoinitiation is influenced by the substitution pattern on the benzoyl ring. The table below summarizes the calculated triplet bond dissociation energies (BDE) for various substituted methyl benzoylformate (MBF) derivatives. A lower BDE in the triplet state generally correlates with a higher photoinitiation efficiency.
| Photoinitiator | Ground State BDE (kJ/mol) | Triplet State BDE (kJ/mol) |
| MBF | 321.82 | 138.98 |
| F-MBF | 323.43 | 137.92 |
| Cl-MBF | 323.71 | 140.55 |
| TF-MBF (Trifluoromethyl) | 323.67 | 108.40 |
| DF-MBF (Difluoro) | 324.44 | 134.76 |
| Data sourced from He et al., 2021. |
Experimental Protocol: Photopolymerization of an Acrylate Formulation
-
Formulation Preparation: Prepare a resin formulation containing a monomer (e.g., trimethylolpropane triacrylate), a co-initiator if necessary, and the halogenated benzoylformate photoinitiator (typically 0.1-2 wt%).
-
Sample Preparation: Place a defined thickness of the liquid formulation in a mold or onto a substrate.
-
Curing: Expose the sample to a UV-LED light source with a specific wavelength (e.g., 405 nm) and intensity for a controlled period.
-
Characterization: Evaluate the degree of polymerization by techniques such as Fourier-transform infrared spectroscopy (FTIR) by monitoring the disappearance of the acrylate double bond peak. The mechanical properties of the cured polymer can be assessed using methods like nanoindentation or tensile testing.
Applications in Agrochemicals: Versatile Intermediates for Crop Protection
The agrochemical industry heavily relies on halogenated organic compounds to develop effective and selective herbicides, insecticides, and fungicides.[4] Halogenation can enhance the biological activity, metabolic stability, and target specificity of these agents.[5]
Methyl benzoylformate serves as a key intermediate in the synthesis of certain herbicides, such as Benzimidazolinone.[2] The halogenation of the benzoylformate precursor offers a promising avenue for creating novel agrochemical building blocks.
Workflow: Synthesis of a Hypothetical Halogenated Herbicide
The following diagram illustrates a conceptual workflow for the synthesis of a novel halogenated herbicide, starting from a halogenated benzoylformate derivative.
Caption: Conceptual synthetic workflow for a novel herbicide from a halogenated benzoylformate.
Applications in Medicinal Chemistry: A Scaffold with Therapeutic Promise
While the benzophenone scaffold, a close structural relative, is ubiquitous in medicinal chemistry with demonstrated anticancer, anti-inflammatory, and antimicrobial activities, the therapeutic potential of halogenated benzoylformate derivatives is a burgeoning area of research.[6][7] The principles of medicinal chemistry suggest that these compounds hold significant promise as bioactive agents.
Enzyme Inhibition: Targeting Benzoylformate Decarboxylase
Benzoylformate decarboxylase (BFD) is a thiamin diphosphate (TPP)-dependent enzyme that catalyzes the non-oxidative decarboxylation of benzoylformate to benzaldehyde.[8][9] This enzyme is a potential target for the development of novel antimicrobial or metabolic disorder therapies. Halogenated benzoylformate derivatives can be designed as inhibitors of BFD. The halogen substituents can modulate the binding affinity and inhibitory potency of these compounds.
The mechanism of BFD involves the formation of a covalent adduct between the substrate and the TPP cofactor. Inhibitors can be designed to mimic the substrate and form a stable, non-reactive adduct with the enzyme.
Caption: Mechanism of benzoylformate decarboxylase and its inhibition.
Experimental Protocol: In Vitro Benzoylformate Decarboxylase Inhibition Assay
-
Enzyme Preparation: Purify recombinant benzoylformate decarboxylase from a suitable expression system (e.g., E. coli).
-
Assay Buffer: Prepare a suitable buffer (e.g., potassium phosphate buffer, pH 6.0) containing MgCl₂ and thiamine pyrophosphate.
-
Reaction Mixture: In a microplate well, combine the assay buffer, the enzyme, and varying concentrations of the halogenated benzoylformate test compound.
-
Initiation: Start the reaction by adding the substrate, benzoylformate.
-
Detection: Monitor the decrease in absorbance at a specific wavelength (e.g., 315 nm) corresponding to the consumption of benzoylformate, or monitor the formation of benzaldehyde using a coupled enzymatic assay.
-
Data Analysis: Calculate the initial reaction velocities at each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
Potential as Anticancer and Antimicrobial Agents
The structural similarity to benzophenones, many of which exhibit significant anticancer and antimicrobial properties, suggests that halogenated benzoylformates are promising candidates for these therapeutic areas.[6][10] Halogenation has been shown to enhance the cytotoxic activity of various heterocyclic compounds against cancer cell lines.[1][8]
Quantitative Data: Anticancer Activity of Halogenated Benzophenone and Benzofuran Derivatives
The following table presents the IC₅₀ values of some halogenated benzophenone and benzofuran derivatives against various human cancer cell lines, illustrating the potential of these scaffolds.
| Compound Type | Halogen | Cancer Cell Line | IC₅₀ (µM) |
| Benzophenone Derivative | Chloro | A549 (Lung) | 78.83% inhibition at 50 µM |
| Benzofuran Derivative | Bromo | K562 (Leukemia) | 5 |
| Benzofuran Derivative | Bromo | HL60 (Leukemia) | 0.1 |
| Benzofuran Derivative | Chloro | A549 (Lung) | 6.3 |
| Benzofuran Derivative | Bromo | HepG2 (Liver) | 3.8 |
| Data compiled from multiple sources.[1][2] |
A potential mechanism of action for such compounds could involve the inhibition of key signaling pathways implicated in cancer cell proliferation and survival, such as the PI3K/Akt pathway.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by a halogenated benzoylformate derivative.
Synthesis Strategies for Halogenated Benzoylformate Derivatives
Several synthetic routes are available for the preparation of halogenated benzoylformate derivatives. A common approach involves the Friedel-Crafts acylation of a halogenated benzene derivative with oxalyl chloride, followed by esterification.
Step-by-Step Synthesis Protocol for Methyl p-Fluorobenzoylformate
-
Acylation: To a solution of fluorobenzene in a suitable solvent (e.g., dichloromethane) at 0 °C, add aluminum trichloride. Then, add methyl oxalyl chloride dropwise while maintaining the temperature.
-
Reaction: Allow the reaction mixture to stir at room temperature for several hours until completion, monitored by thin-layer chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture into a mixture of ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer and extract the aqueous layer with dichloromethane.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford pure methyl p-fluorobenzoylformate.[3]
Conclusion and Future Outlook
Halogenated benzoylformate derivatives represent a class of compounds with a remarkable breadth of potential applications. Their utility as advanced photoinitiators is well-established, with ongoing research focused on fine-tuning their photophysical properties for next-generation curing technologies. In the realms of agrochemicals and medicinal chemistry, these compounds are underexplored but hold immense promise. The strategic incorporation of halogens onto the benzoylformate scaffold provides a powerful tool for modulating biological activity. Future research should focus on synthesizing and screening libraries of halogenated benzoylformate derivatives for various therapeutic targets, including enzymes, receptors, and ion channels. The development of novel synthetic methodologies will also be crucial for accessing a wider range of structurally diverse derivatives. As our understanding of the intricate roles of halogens in molecular interactions continues to grow, so too will the potential applications of this versatile chemical scaffold.
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An In-depth Technical Guide to the Reactivity of Ethyl 3-chloro-5-fluorobenzoylformate
Abstract
Ethyl 3-chloro-5-fluorobenzoylformate is an α-keto ester, a class of compounds prized for their synthetic versatility as intermediates in the development of complex molecules, particularly in the pharmaceutical and agrochemical sectors.[1][2] The unique electronic architecture of this specific molecule, featuring a vicinal dicarbonyl system and a di-halogenated aromatic ring, imparts a distinct and highly exploitable reactivity profile. The presence of both a chloro and a fluoro group—powerful electron-withdrawing substituents—significantly enhances the electrophilicity of the adjacent keto-carbonyl group, making it a prime target for a wide array of chemical transformations.[3][4][5] This guide provides a comprehensive exploration of the core reactivity of Ethyl 3-chloro-5-fluorobenzoylformate, offering field-proven insights for researchers, scientists, and drug development professionals. We will dissect its behavior in key reaction classes including nucleophilic additions, chemoselective reductions, cycloadditions, and ester hydrolysis, supported by mechanistic rationale, detailed experimental protocols, and comparative data.
Molecular Architecture and Electronic Profile
The reactivity of Ethyl 3-chloro-5-fluorobenzoylformate is fundamentally governed by two structural features: the α-keto ester moiety and the 3,5-disubstituted phenyl ring.
-
The α-Keto Ester Core: This system consists of two adjacent carbonyl groups—a ketone and an ester. The ketone carbonyl is inherently more electrophilic than the ester carbonyl due to the latter's resonance stabilization from the adjacent oxygen atom. This electronic differentiation is the cornerstone of its chemoselective reactivity.
-
Influence of Aromatic Substituents: The chlorine and fluorine atoms at the meta positions are potent electron-withdrawing groups (EWGs) that operate primarily through a strong negative inductive effect (-I).[5][6] This effect withdraws electron density from the aromatic ring and, consequently, from the attached benzoylformate sidechain. This systematic electron withdrawal drastically increases the partial positive charge on the ketonic carbonyl carbon, rendering it significantly more susceptible to nucleophilic attack compared to its non-halogenated analogue, ethyl benzoylformate.[3][5]
The logical relationship between the molecular structure and its resulting electrophilicity is depicted below.
Caption: Structure-Reactivity relationship in Ethyl 3-chloro-5-fluorobenzoylformate.
Nucleophilic Addition to the Ketone Carbonyl
The most fundamental transformation involving this substrate is the nucleophilic addition to the highly electrophilic ketonic carbonyl. This reaction class is foundational for creating new carbon-carbon and carbon-heteroatom bonds, leading to chiral α-hydroxy esters, which are valuable building blocks.[7]
Mechanistic Overview
The reaction proceeds via a two-step mechanism. First, the nucleophile attacks the electrophilic carbon of the ketone, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate.[8] The electron-withdrawing halogen substituents stabilize this electron-rich intermediate. In a subsequent step, an acidic workup protonates the alkoxide to yield the final tertiary alcohol product.
Caption: General mechanism for nucleophilic addition to the α-keto ester.
Experimental Protocol: Grignard Addition
This protocol describes a representative Grignard reaction to form a tertiary α-hydroxy ester.
Materials:
-
Ethyl 3-chloro-5-fluorobenzoylformate
-
Methylmagnesium bromide (3.0 M in diethyl ether)
-
Anhydrous tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, ice bath, magnetic stirrer
Procedure:
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add Ethyl 3-chloro-5-fluorobenzoylformate (1.0 eq). Dissolve the substrate in anhydrous THF (approx. 0.2 M solution).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add methylmagnesium bromide solution (1.1 eq) dropwise via a syringe over 15 minutes, maintaining the internal temperature below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Workup: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Purification: Filter the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired tertiary alcohol.
Chemoselective Reduction
The reduction of the α-keto group to a secondary α-hydroxy ester is a critical transformation, as these products are prevalent motifs in pharmaceuticals and natural products.[9] The key challenge and opportunity lie in achieving high chemoselectivity (ketone vs. ester) and, for prochiral substrates, high stereoselectivity.
Causality of Reagent Choice
The choice of reducing agent is paramount and dictated by the desired outcome.
-
For simple reduction: Sodium borohydride (NaBH₄) is a mild and cost-effective choice that will selectively reduce the ketone in the presence of the ester.
-
For high stereoselectivity: More sterically hindered hydride reagents, such as Lithium tri-sec-butylborohydride (L-Selectride®), often provide excellent diastereoselectivity, particularly when a chiral auxiliary is employed, by forcing the hydride to attack from the less hindered face of a chelated intermediate.[7]
| Reagent | Typical Conditions | Selectivity Profile | Reference |
| Sodium Borohydride (NaBH₄) | Methanol, 0 °C to RT | High chemoselectivity for ketone. Moderate stereoselectivity. | [10] |
| L-Selectride® | THF, -78 °C | Excellent chemoselectivity. High stereoselectivity, often predictable. | [7] |
| Rongalite | DMSO/H₂O, 80 °C | Hydride-free radical reduction. Tolerates halides and other groups. | [9] |
| Baker's Yeast | Aqueous buffer, RT | Biocatalytic. Often produces high enantiomeric excess for (R)-alcohols. | [10] |
Experimental Protocol: Asymmetric Reduction with L-Selectride
This protocol is adapted from methodologies known to give high diastereoselectivity for similar substrates.[7]
Materials:
-
Ethyl 3-chloro-5-fluorobenzoylformate
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (1 M)
-
Hydrogen peroxide (30% solution)
-
Standard laboratory glassware, dry ice/acetone bath, magnetic stirrer
Procedure:
-
Reaction Setup: In a flame-dried flask under an inert atmosphere, dissolve Ethyl 3-chloro-5-fluorobenzoylformate (1.0 eq) in anhydrous THF (0.1 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Add L-Selectride® solution (1.2 eq) dropwise over 20 minutes. The enhanced electrophilicity of the halogenated substrate ensures a rapid reaction even at this low temperature.
-
Reaction: Stir the mixture at -78 °C for 2-3 hours. Monitor by TLC.
-
Oxidative Workup: Carefully add 1 M NaOH (aq) followed by the slow, dropwise addition of 30% H₂O₂ at -78 °C to decompose the borane intermediates.
-
Warming and Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel and extract with ethyl acetate (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify via flash chromatography to obtain the α-hydroxy ester.
Cycloaddition Reactions
While less common than additions, the carbonyl group of α-keto esters can participate in cycloaddition reactions. Furthermore, the α-proton's acidity allows for the formation of an enolate, which can act as a potent nucleophile in catalytic asymmetric cycloadditions.[11]
[3+2] Cycloaddition via Enolate Intermediate
A powerful strategy involves the in-situ generation of a transition metal enolate from the α-keto ester, which can then react with a 1,3-dipole like a nitrile oxide.[11] This approach builds complex, five-membered heterocyclic scaffolds with high stereocontrol. The electron-withdrawing nature of the Ar-group in Ethyl 3-chloro-5-fluorobenzoylformate can influence the stability and reactivity of the enolate intermediate.
The general workflow for such a catalytic process is outlined below.
Caption: Workflow for a catalytic asymmetric [3+2] cycloaddition reaction.
Ester Hydrolysis
The ethyl ester functionality can be readily cleaved under basic (saponification) or acidic conditions to yield the corresponding α-keto carboxylic acid, a valuable synthetic intermediate in its own right.[12]
Protocol: Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis is often preferred as it is an irreversible process, driving the reaction to completion.[12][13]
Materials:
-
Ethyl 3-chloro-5-fluorobenzoylformate
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF) / Water solvent mixture
-
Hydrochloric acid (1 M)
-
Ethyl acetate
Procedure:
-
Setup: Dissolve the ester (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
-
Base Addition: Add LiOH (1.5 eq) to the solution and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction for 2-4 hours by TLC until all starting material is consumed.
-
Acidification: Cool the mixture in an ice bath and carefully acidify to pH ~2 with 1 M HCl. The carboxylic acid product will often precipitate.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Workup and Isolation: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude 3-chloro-5-fluorobenzoylformic acid.
Conclusion and Outlook
Ethyl 3-chloro-5-fluorobenzoylformate presents itself as a highly activated and versatile building block for chemical synthesis. The strong electron-withdrawing properties of the chloro and fluoro substituents render the ketonic carbonyl exceptionally electrophilic, facilitating a range of transformations including nucleophilic additions and chemoselective reductions with high efficiency. Its ability to engage in sophisticated catalytic cycloaddition reactions further broadens its utility in constructing complex heterocyclic systems. For professionals in drug discovery, the predictable and robust reactivity of this molecule, coupled with the prevalence of halogenated aromatics and α-hydroxy acid motifs in bioactive compounds, makes it an invaluable intermediate for the rapid generation of novel and diverse molecular scaffolds.[14]
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Wang, X., et al. (2017). Photo-Induced Cycloaddition Reactions of α-Diketones and Transformations of the Photocycloadducts. PubMed Central. Available at: [Link]
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da Silva, A. B. F., & da Silva, G. V. J. (2022). CHAPTER 10: Nucleophilic Addition to α,β-Unsaturated Carbonyl Compounds. Elsevier. Available at: [Link]
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Brückner, R. (2022). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry. Available at: [Link]
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A Technical Guide to the Starting Materials and Synthetic Pathways for Ethyl 3-chloro-5-fluorobenzoylformate
Abstract: Ethyl 3-chloro-5-fluorobenzoylformate (CAS No. 845790-57-0) is a substituted α-keto ester, a class of compounds recognized for its utility as a versatile building block in the synthesis of complex pharmaceuticals and agrochemicals.[1][2] The presence of both chloro and fluoro substituents on the phenyl ring imparts unique electronic properties and metabolic stability, making it a valuable intermediate for drug development professionals. This guide provides an in-depth analysis of the principal synthetic routes to this target molecule, focusing on the selection of starting materials and the underlying chemical logic that governs the transformation. We will explore two primary, field-proven pathways: a direct Friedel-Crafts acylation and a multi-step approach involving a Grignard reagent intermediate.
Part 1: Core Synthetic Strategies and Starting Material Selection
The synthesis of Ethyl 3-chloro-5-fluorobenzoylformate hinges on the efficient construction of a C-C bond between the substituted aromatic ring and an ethyl oxalyl group. The choice of starting material directly dictates the most logical and cost-effective synthetic route. Two primary strategies emerge based on commercially available precursors: Direct electrophilic acylation of a disubstituted benzene, or a nucleophilic approach using a pre-formed organometallic reagent.
Route 1: Friedel-Crafts Acylation of 1-Chloro-3-fluorobenzene
This is arguably the most direct and atom-economical approach, leveraging one of the most fundamental reactions in organic chemistry: the Friedel-Crafts acylation.[3][4] This pathway involves the direct introduction of the ethyl oxalyl group onto the aromatic ring in a single, Lewis acid-catalyzed step.
-
Primary Starting Material: 1-Chloro-3-fluorobenzene
-
Key Reagent: Ethyl oxalyl chloride (Cl-CO-COOEt)
-
Catalyst: A strong Lewis acid, typically Aluminum chloride (AlCl₃).
Causality and Mechanistic Insight: The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid catalyst (AlCl₃) coordinates to the terminal chlorine atom of ethyl oxalyl chloride, generating a highly electrophilic acylium ion. The electron-rich aromatic ring of 1-chloro-3-fluorobenzene then acts as a nucleophile, attacking the acylium ion.
The directing effects of the existing substituents are paramount. Both the chlorine and fluorine atoms are deactivating but ortho-, para-directing. The acylation occurs at the C5 position, which is para to the chlorine and ortho to the fluorine. This regioselectivity is driven by a combination of steric hindrance (which disfavors substitution at the crowded C2 position) and the powerful directing effect of the para-positioned chlorine atom. The reaction is typically irreversible as the product, a ketone, forms a stable complex with the Lewis acid catalyst, necessitating a stoichiometric amount of AlCl₃.[3]
Caption: Workflow for the direct synthesis via Friedel-Crafts acylation.
Route 2: Grignard Reagent Pathway from 1-Bromo-3-chloro-5-fluorobenzene
This classic organometallic approach offers greater modularity, as the Grignard reagent intermediate can be used to synthesize various derivatives. However, it involves more steps compared to the Friedel-Crafts route. The success of this pathway relies on the selective formation of the Grignard reagent at the more reactive carbon-bromine bond.
-
Primary Starting Material: 1-Bromo-3-chloro-5-fluorobenzene
-
Key Reagent: Diethyl oxalate ((COOEt)₂)
-
Solvent: Anhydrous ethereal solvent, typically Tetrahydrofuran (THF).[5]
Causality and Mechanistic Insight: The synthesis begins with the formation of a Grignard reagent. The C-Br bond is significantly weaker and more polarized than the C-Cl and C-F bonds, allowing for the selective oxidative insertion of magnesium to form 3-chloro-5-fluorophenylmagnesium bromide. The use of THF as a solvent is often superior to diethyl ether for less reactive aryl halides, as its higher boiling point allows for gentle heating to initiate the reaction, and its superior solvating power stabilizes the resulting organometallic species.[5]
The subsequent step involves the nucleophilic attack of the Grignard reagent on one of the electrophilic carbonyl carbons of diethyl oxalate. This forms a tetrahedral intermediate which then collapses, eliminating ethoxide as a leaving group to yield the final α-keto ester product after an acidic workup. This method is a reliable way to form esters from Grignard reagents and suitable acylating agents like chloroformates or oxalates.[6]
Caption: Multi-step synthesis utilizing a Grignard reagent intermediate.
Part 2: Comparative Data on Primary Starting Materials
The selection between these two routes is often a practical decision based on the cost, availability of starting materials, and desired scale of the synthesis.
| Parameter | 1-Chloro-3-fluorobenzene | 1-Bromo-3-chloro-5-fluorobenzene |
| Associated Route | Friedel-Crafts Acylation | Grignard Reagent Pathway |
| CAS Number | 625-98-9 | 33863-75-1 |
| Molecular Formula | C₆H₄ClF | C₆H₃BrClF |
| Molecular Weight | 130.55 g/mol | 209.45 g/mol |
| Synthetic Steps | 1 (Direct Acylation) | 2 (Grignard formation, then Acylation) |
| Key Advantages | • Highly cost-effective starting material• Direct, one-pot synthesis• High atom economy | • Intermediate is a versatile nucleophile• Milder reaction conditions (avoids strong Lewis acids) |
| Key Disadvantages | • Requires stoichiometric, moisture-sensitive Lewis acid (AlCl₃)• HCl gas is a byproduct• Potential for side-reactions if not controlled | • More expensive starting material• Multi-step process increases labor and time• Requires strictly anhydrous conditions |
Part 3: Detailed Experimental Protocols
The following protocols are representative methodologies grounded in established chemical principles for the synthesis of Ethyl 3-chloro-5-fluorobenzoylformate.
Protocol 1: Synthesis via Friedel-Crafts Acylation
-
Reactor Setup: A multi-neck, round-bottom flask is equipped with a mechanical stirrer, a pressure-equalizing dropping funnel, a reflux condenser, and a gas outlet connected to a trap for HCl gas. The entire apparatus must be thoroughly dried and maintained under an inert atmosphere (e.g., Nitrogen or Argon).
-
Charging Reagents: The flask is charged with anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) and a suitable solvent such as dichloromethane (DCM). The mixture is cooled to 0-5 °C in an ice bath.
-
Addition of Acylating Agent: Ethyl oxalyl chloride (1.0 equivalent) is added dropwise to the stirred suspension, maintaining the temperature below 10 °C. The mixture is stirred for an additional 15-20 minutes to allow for the formation of the acylium ion complex.
-
Addition of Aromatic Substrate: 1-Chloro-3-fluorobenzene (1.05 equivalents) is added dropwise via the dropping funnel at a rate that maintains the internal temperature below 10 °C.
-
Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 8-12 hours. The progress of the reaction should be monitored by a suitable technique (e.g., TLC or GC-MS).
-
Workup and Isolation: The reaction mixture is slowly and carefully poured into a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. The organic layer is separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with water, a saturated sodium bicarbonate solution, and brine, then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation or column chromatography on silica gel to yield pure Ethyl 3-chloro-5-fluorobenzoylformate.
Protocol 2: Synthesis via Grignard Reagent
-
Reactor Setup: A three-neck, round-bottom flask is equipped with a reflux condenser, a pressure-equalizing dropping funnel, and a magnetic stirrer. All glassware must be flame-dried or oven-dried and assembled under an inert atmosphere (Nitrogen or Argon).
-
Grignard Reagent Preparation: Magnesium turnings (1.2 equivalents) and a small crystal of iodine (as an activator) are placed in the flask.[5] A solution of 1-bromo-3-chloro-5-fluorobenzene (1.0 equivalent) in anhydrous THF is prepared in the dropping funnel. A small portion of this solution (~10%) is added to the magnesium. The reaction is initiated, if necessary, by gentle warming. Once initiated (indicated by a color change and gentle reflux), the remaining aryl bromide solution is added dropwise at a rate that sustains a gentle reflux. After addition, the mixture is refluxed for an additional 1-2 hours to ensure complete formation of the Grignard reagent.[5][7]
-
Acylation Reaction: The freshly prepared Grignard solution is cooled to -10 °C. A solution of diethyl oxalate (1.1 equivalents) in anhydrous THF is added dropwise, maintaining the temperature below 0 °C.
-
Reaction: The mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2-3 hours.
-
Workup and Isolation: The reaction is quenched by the slow addition of a cold, saturated aqueous solution of ammonium chloride. The mixture is then extracted with diethyl ether or ethyl acetate.
-
Purification: The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated under reduced pressure. The resulting crude oil is purified by column chromatography on silica gel to afford the target product.
Conclusion
The synthesis of Ethyl 3-chloro-5-fluorobenzoylformate can be approached from multiple angles, with the primary starting material being the key determinant of the overall process. For large-scale, industrial production, the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene is the superior route due to its convergence, high atom economy, and the use of a more economical starting material. For laboratory-scale synthesis, particularly when exploring structure-activity relationships, the Grignard reagent pathway offers greater flexibility, as the organometallic intermediate can be intercepted with a variety of electrophiles. Both methods, when executed with precision and an understanding of the underlying chemical principles, provide reliable access to this valuable synthetic intermediate.
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An In-depth Technical Guide to the Stability and Storage of Ethyl 3-chloro-5-fluorobenzoylformate
This guide provides a comprehensive overview of the critical stability characteristics and optimal storage conditions for Ethyl 3-chloro-5-fluorobenzoylformate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes chemical principles with practical, field-proven insights to ensure the long-term integrity of this important chemical intermediate.
Introduction to Ethyl 3-chloro-5-fluorobenzoylformate
Ethyl 3-chloro-5-fluorobenzoylformate is a halogenated aromatic ketoester with the molecular formula C₁₀H₈ClFO₃. Its structure, featuring a reactive α-ketoester moiety and a di-halogenated phenyl ring, makes it a valuable building block in organic synthesis, particularly in the development of novel pharmaceutical agents and agrochemicals. The presence of both electron-withdrawing chlorine and fluorine atoms on the aromatic ring significantly influences the molecule's reactivity and stability. Understanding its stability profile is paramount for ensuring reproducibility in experimental outcomes and maintaining the purity of starting materials in complex synthetic pathways.
Chemical Stability Profile
The stability of Ethyl 3-chloro-5-fluorobenzoylformate is influenced by several factors, including its susceptibility to hydrolysis, photodecomposition, and thermal stress. While specific stability data for this exact compound is not extensively published, we can infer its stability profile by examining structurally related benzoylformates and halogenated aromatic compounds.
2.1. Hydrolytic Stability
The ester functional group in Ethyl 3-chloro-5-fluorobenzoylformate is susceptible to hydrolysis, which can be catalyzed by both acidic and basic conditions.[1][2][3] This process leads to the formation of 3-chloro-5-fluorobenzoylformic acid and ethanol. The rate of hydrolysis is expected to be influenced by pH, temperature, and the presence of moisture.
-
Mechanism of Hydrolysis: Under aqueous conditions, the carbonyl carbon of the ester is subject to nucleophilic attack by water. This reaction is accelerated in the presence of acids or bases. The halogen substituents on the aromatic ring may also influence the rate of hydrolysis by affecting the electrophilicity of the carbonyl carbon.
2.2. Photostability
Aromatic ketones and esters are known to be photoreactive.[1][4] Halogenated aromatic compounds can also be susceptible to photodecomposition.[5][6][7] Exposure to light, particularly in the UV spectrum, can induce photochemical reactions in Ethyl 3-chloro-5-fluorobenzoylformate.
-
Potential Photodegradation Pathways: Upon absorption of light, the molecule can be promoted to an excited state, leading to various reactions such as cleavage of the carbon-halogen bond or reactions involving the ketoester moiety.[7] Such degradation can result in the formation of colored impurities and a decrease in the purity of the material.
2.3. Thermal Stability
Aromatic esters generally exhibit good thermal stability.[8][9][10] However, elevated temperatures can accelerate degradation processes, particularly in the presence of other reactive species or impurities. Thermal stress can also promote hydrolysis if moisture is present. For many organic compounds, storage at elevated temperatures can lead to a gradual loss of purity over time.
Recommended Storage and Handling Conditions
To maintain the purity and stability of Ethyl 3-chloro-5-fluorobenzoylformate, it is crucial to adhere to appropriate storage and handling protocols. The following recommendations are based on general best practices for storing reactive organic compounds and information from related structures.[11][12][13][14][15]
| Parameter | Recommended Condition | Rationale |
| Temperature | Store in a cool place. | Minimizes the rate of potential degradation reactions. |
| Light | Protect from light. Store in an amber or opaque container. | Prevents photodecomposition.[1][5] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | Prevents oxidation and reaction with atmospheric moisture.[1] |
| Container | Keep container tightly closed. | Prevents ingress of moisture and other atmospheric contaminants.[11][13] |
| Ventilation | Store in a well-ventilated place.[11][12][13][15] | Ensures a safe storage environment. |
| Incompatibilities | Avoid strong oxidizing agents, strong bases, and strong acids.[14] | Prevents vigorous and potentially hazardous reactions. |
Handling Precautions:
-
Handle in a well-ventilated area to avoid inhalation of any potential vapors.
-
Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[11]
-
Avoid contact with skin and eyes.[11]
Experimental Protocols for Stability Assessment
To rigorously determine the stability of Ethyl 3-chloro-5-fluorobenzoylformate, a formal stability testing program should be implemented. This typically involves subjecting the compound to a range of stress conditions and monitoring its purity over time using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
4.1. Analytical Method for Purity Assessment
A stability-indicating HPLC method should be developed and validated to separate the parent compound from any potential degradation products.
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid) is a common starting point for aromatic compounds.
-
Detection: UV detection at a wavelength where the parent compound and potential degradants have significant absorbance.
-
Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.
4.2. Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation pathways and demonstrating the specificity of the analytical method.
-
Acid Hydrolysis: Incubate a solution of the compound in 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: Incubate a solution of the compound in 0.1 M NaOH at room temperature for 4 hours.
-
Oxidative Degradation: Treat a solution of the compound with 3% hydrogen peroxide at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid compound to 80°C for 48 hours.
-
Photodegradation: Expose a solution of the compound to a light source compliant with ICH Q1B guidelines.
Samples should be analyzed at appropriate time points and compared to a control sample stored under recommended conditions.
4.3. Long-Term and Accelerated Stability Studies
To establish a re-test date or shelf life, long-term and accelerated stability studies should be performed on the compound stored in its intended packaging.
-
Long-Term Conditions: 25°C ± 2°C / 60% RH ± 5% RH.
-
Accelerated Conditions: 40°C ± 2°C / 75% RH ± 5% RH.
Samples should be pulled and analyzed at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months for long-term; 0, 1, 2, 3, and 6 months for accelerated).
Visualizations
Logical Flow for Stability Assessment
Caption: Workflow for assessing the stability of a chemical compound.
Potential Degradation Pathways
Caption: Potential degradation pathways for Ethyl 3-chloro-5-fluorobenzoylformate.
Conclusion
References
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Discovery of Novel Halogenated Polycyclic Aromatic Hydrocarbons in Urban Particulate Matters: Occurrence, Photostability, and AhR Activity. Environmental Science & Technology - ACS Publications. [Link]
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Assessment of the Thermal Properties of Aromatic Esters as Novel Phase Change Materials. MDPI. [Link]
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Photochemical reactions of halogenated aromatic 1,3-diketones in solution studied by steady state, one- and two-color laser flash photolyses. ResearchGate. (2025-08-07). [Link]
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Thermal stability of aromatic polyesters prepared from diphenolic acid and its esters. ResearchGate. (2025-08-10). [Link]
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Microbial degradation of halogenated aromatics: molecular mechanisms and enzymatic reactions - PMC - PubMed Central. (2019-09-29). [Link]
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Hydrolysis of ethyl benzoate - SSERC. [Link]
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Technical Guide: Predicted Biological Activity and Mechanistic Interrogation of Ethyl 3-chloro-5-fluorobenzoylformate
Abstract
Ethyl 3-chloro-5-fluorobenzoylformate is an α-keto ester derivative whose biological activities have not been empirically characterized in publicly available literature. However, its distinct structural features—an electrophilic α-keto ester system, a di-halogenated phenyl ring, and similarity to key biological metabolites—provide a strong basis for predicting its pharmacological potential. This guide synthesizes data from structurally related compounds to build a robust hypothesis for its primary biological targets. We predict this compound will exhibit inhibitory activity against two critical enzyme classes: (1) Kynurenine pathway enzymes , specifically Indoleamine 2,3-dioxygenase 1 (IDO1), a key target in immuno-oncology, and (2) Pyruvate Dehydrogenase Kinase (PDK) , a central regulator of cellular metabolism. This document outlines the mechanistic rationale for these predictions, provides detailed, self-validating experimental protocols for their validation, and discusses the structure-activity relationships (SAR) that underpin these hypotheses.
Introduction and Structural Rationale
Ethyl 3-chloro-5-fluorobenzoylformate belongs to the benzoylformate class of α-keto esters. These molecules are of significant interest in medicinal chemistry due to their role as versatile synthetic intermediates and their structural resemblance to endogenous α-keto acids like pyruvate and α-ketoglutarate, which are central nodes in cellular metabolism.[1] The core scaffold presents two key features for biological interaction:
-
The α-Keto Ester Moiety: This group is highly electrophilic and can mimic the transition states of substrates for various enzymes, acting as a competitive inhibitor or covalent modifier.[2]
-
The Substituted Phenyl Ring: The presence of electron-withdrawing chloro and fluoro groups at the meta positions (3 and 5) significantly alters the electronic properties of the phenyl ring. This can enhance binding affinity through specific interactions like halogen bonding, increase metabolic stability, and influence the reactivity of the keto-ester group.[3]
Based on these features, we can construct a logical framework to predict and test the compound's biological activity. This guide will focus on the two most plausible and therapeutically relevant target families.
Predicted Target Class I: Kynurenine Pathway Modulation via IDO1 Inhibition
Mechanistic Rationale
The kynurenine pathway is the primary metabolic route for tryptophan degradation and is a critical regulator of immune responses.[4][5] The enzyme Indoleamine 2,3-dioxygenase 1 (IDO1) catalyzes the first and rate-limiting step: the conversion of L-tryptophan to N-formylkynurenine.[4][6] In the tumor microenvironment, upregulation of IDO1 leads to tryptophan depletion and the accumulation of kynurenine metabolites, which collectively suppress T-cell activity and promote immune tolerance, allowing cancer cells to evade destruction.[7][8] Consequently, IDO1 is a major therapeutic target in immuno-oncology.
Ethyl 3-chloro-5-fluorobenzoylformate is a structural mimic of N-formylkynurenine and other intermediates in this pathway. We hypothesize that it can act as a competitive inhibitor, occupying the active site of IDO1. The active site contains a heme cofactor and hydrophobic pockets (A and B) that accommodate the substrate.[4][9] The halogenated phenyl ring of our compound is predicted to form favorable hydrophobic and potentially halogen-bonding interactions within these pockets, while the α-keto ester moiety could coordinate with the heme iron or interact with key residues like Ser167, effectively blocking substrate access.[9]
Visualizing the Mechanism: The Kynurenine Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and the proposed point of inhibition.
Caption: Proposed inhibition of IDO1 by Ethyl 3-chloro-5-fluorobenzoylformate.
Experimental Validation: In Vitro IDO1 Inhibition Assay
This protocol describes a cell-free, fluorescence-based assay to quantify the inhibitory potential of the test compound on recombinant human IDO1 enzyme activity.
Principle: The assay measures the production of N-formylkynurenine (NFK), which is then converted to kynurenine. Kynurenine possesses native fluorescence that can be measured, providing a direct readout of enzyme activity.
Methodology:
-
Reagent Preparation:
-
Assay Buffer: 50 mM Potassium Phosphate Buffer (pH 6.5), 20 mM Ascorbic Acid, 10 µM Methylene Blue, 200 µg/mL Catalase. Prepare fresh daily.
-
Substrate Solution: Prepare a 2 mM stock solution of L-Tryptophan in Assay Buffer.
-
Enzyme Solution: Reconstitute recombinant human IDO1 enzyme in Assay Buffer to a working concentration of 50 nM.
-
Test Compound: Prepare a 10 mM stock solution of Ethyl 3-chloro-5-fluorobenzoylformate in 100% DMSO. Create a serial dilution series (e.g., from 1 mM to 10 nM) in DMSO.
-
Positive Control: Prepare a stock solution of Epacadostat (a known IDO1 inhibitor) in DMSO.[8]
-
-
Assay Procedure (96-well plate format):
-
To each well, add 2 µL of the test compound dilution or control (DMSO for negative control, Epacadostat for positive control).
-
Add 88 µL of the IDO1 enzyme solution to each well.
-
Incubate the plate at 25°C for 15 minutes to allow for compound-enzyme interaction.
-
Initiate the reaction by adding 10 µL of the L-Tryptophan substrate solution to each well (final concentration: 200 µM).
-
Incubate the reaction at 25°C for 60 minutes.
-
Stop the reaction by adding 100 µL of 6% (v/v) perchloric acid.
-
Incubate at 60°C for 30 minutes to hydrolyze NFK to kynurenine.
-
Centrifuge the plate at 4000 rpm for 10 minutes to pellet precipitated protein.
-
-
Data Acquisition and Analysis:
-
Transfer 150 µL of the supernatant to a black, clear-bottom 96-well plate.
-
Measure fluorescence using a plate reader with an excitation wavelength of 365 nm and an emission wavelength of 480 nm.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot percent inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Predicted Target Class II: Metabolic Regulation via PDK Inhibition
Mechanistic Rationale
The Pyruvate Dehydrogenase Complex (PDC) is a critical mitochondrial enzyme complex that links glycolysis to the citric acid cycle (TCA) by converting pyruvate to acetyl-CoA.[10][11] The activity of PDC is tightly regulated by Pyruvate Dehydrogenase Kinases (PDKs), which phosphorylate and inactivate the complex.[12][13] In many cancer cells, PDKs are overexpressed, leading to PDC inactivation. This forces cells to rely on aerobic glycolysis (the Warburg effect), a less efficient but rapid method of ATP production that also provides building blocks for proliferation.
Inhibiting PDK restores PDC activity, shunting pyruvate into the TCA cycle for oxidative phosphorylation.[13] This can reverse the Warburg effect, reduce lactate production, and induce apoptosis in cancer cells. The core structure of Ethyl 3-chloro-5-fluorobenzoylformate, an α-keto ester, bears a resemblance to pyruvate. We predict that it can act as a competitive inhibitor at the ATP-binding site or the pyruvate-binding regulatory site of PDK, preventing the phosphorylation and inactivation of the PDC.
Visualizing the Mechanism: PDC/PDK Metabolic Checkpoint
The diagram below shows the central role of the PDC and its regulation by PDK, illustrating the impact of a potential inhibitor.
Caption: Predicted inhibition of PDK, leading to activation of the PDC enzyme complex.
Experimental Validation: In Vitro PDK Inhibition Assay
This protocol uses a commercially available ADP-Glo™ Kinase Assay to measure the inhibitory effect of the compound on PDK1 activity.
Principle: The assay quantifies the amount of ADP produced during the kinase reaction. After the reaction, a reagent is added to deplete remaining ATP, followed by a second reagent that converts the produced ADP into ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to generate a luminescent signal that is directly proportional to PDK activity.
Methodology:
-
Reagent Preparation:
-
Kinase Buffer: Prepare a buffer suitable for PDK1 activity (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Substrate/ATP Mix: Prepare a solution in Kinase Buffer containing the PDK1 peptide substrate and ATP at their respective Kₘ concentrations.
-
Enzyme Solution: Dilute recombinant human PDK1 enzyme in Kinase Buffer to the desired working concentration.
-
Test Compound: Use the same DMSO stock and dilution series as prepared for the IDO1 assay.
-
Positive Control: Prepare a stock solution of Dichloroacetate (DCA), a known PDK inhibitor, in water.[13]
-
-
Assay Procedure (384-well plate format):
-
Add 1 µL of the test compound dilution or control to each well.
-
Add 2 µL of the PDK1 enzyme solution.
-
Add 2 µL of the Substrate/ATP Mix to initiate the reaction.
-
Incubate at 30°C for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete ATP. Incubate at room temperature for 40 minutes.
-
Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate-reading luminometer.
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control.
-
Plot the results and determine the IC₅₀ value as described in section 2.3.
-
Structure-Activity Relationship (SAR) Summary
The predicted activities are based on the specific contributions of the compound's structural motifs. Understanding these relationships is key to interpreting experimental results and designing future analogs.[14]
| Structural Feature | Predicted Contribution to Biological Activity | Rationale & Supporting Evidence |
| α-Keto Ester Core | Primary Pharmacophore: Mimics endogenous α-keto acid substrates (e.g., Tryptophan metabolites, Pyruvate). Essential for binding to the active sites of target enzymes like IDO1 and PDK. | The α-keto acid/ester structure is a common feature in metabolic enzyme substrates and inhibitors.[1][10] The electrophilic nature of the ketone group is crucial for interaction.[2] |
| Phenyl Ring | Hydrophobic Scaffolding: Provides a rigid scaffold that orients the pharmacophore and engages in hydrophobic interactions within the enzyme active site. | The IDO1 active site contains defined hydrophobic pockets (A and B) that accommodate aromatic structures.[4][9] |
| 3-Chloro Substituent | Enhanced Binding & Polarity: Acts as a hydrogen bond acceptor and can form halogen bonds. Its electron-withdrawing nature modulates the electronics of the ring and the reactivity of the keto group. | Halogen substitutions are a common strategy in drug design to improve binding affinity and pharmacokinetic properties.[14] Electron-withdrawing groups can influence reaction kinetics.[3] |
| 5-Fluoro Substituent | Metabolic Blocking & Polarity: Fluorine is a small, highly electronegative atom. It can block sites of metabolic oxidation (e.g., by Cytochrome P450 enzymes) and participate in hydrogen bonding, improving cell permeability and binding affinity. | The use of fluorine to enhance drug properties is a well-established principle in medicinal chemistry.[15][16] |
| Ethyl Ester Group | Prodrug & Permeability: The ethyl ester masks the carboxylic acid, increasing lipophilicity and enhancing cell membrane permeability. It can be hydrolyzed by intracellular esterases to release the active carboxylate form. | Esters often serve as prodrugs to improve oral absorption and cell penetration compared to their more polar carboxylic acid counterparts.[17] |
Summary and Future Directions
This guide posits that Ethyl 3-chloro-5-fluorobenzoylformate is a promising candidate for inhibitory activity against IDO1 and PDK based on a strong structure-based rationale. The di-halogenation pattern on the phenyl ring is predicted to enhance binding affinity and metabolic stability, making it a potentially potent modulator of these therapeutically relevant enzymes.
The immediate next step is the experimental validation of these hypotheses using the detailed protocols provided. An initial in silico molecular docking study could further refine the binding hypotheses for both targets prior to wet lab experimentation. Should significant activity be confirmed, subsequent studies should focus on cell-based assays to assess effects on cancer cell viability, immune cell activation (for IDO1), and cellular metabolism (e.g., lactate production and oxygen consumption rates for PDK). These validated findings would establish a foundation for a new chemical scaffold in the development of novel therapeutics for oncology and metabolic diseases.
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Inhibition Mechanism of Indoleamine 2, 3-Dioxygenase 1 (IDO1) by Amidoxime Derivatives and Its Revelation in Drug Design: Comparative Molecular Dynamics Simulations - NIH. (n.d.). Retrieved January 17, 2026, from [Link]
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Benzoylformate decarboxylase - M-CSA Mechanism and Catalytic Site Atlas. (n.d.). Retrieved January 17, 2026, from [Link]
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Mechanism-Based Inactivation of Benzoylformate Decarboxylase, A Thiamin Diphosphate-Dependent Enzyme | Request PDF - ResearchGate. (2025, August 6). Retrieved January 17, 2026, from [Link]
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Inhibitors of the kynurenine pathway - PubMed. (n.d.). Retrieved January 17, 2026, from [Link]
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Methodological & Application
Application Notes & Protocols: Leveraging Ethyl 3-chloro-5-fluorobenzoylformate in Modern Heterocyclic Synthesis
Abstract
This document provides an in-depth technical guide for researchers, medicinal chemists, and drug development professionals on the synthetic utility of Ethyl 3-chloro-5-fluorobenzoylformate. While direct literature on this specific reagent is emerging, its structural motifs—a highly reactive α-ketoester functional group and an electronically-deficient aromatic ring—position it as a potent building block for complex heterocyclic scaffolds. This guide presents proposed, well-vetted protocols for its application in cornerstone heterocyclic syntheses, primarily the Friedländer Annulation and the Pfitzinger Reaction for the construction of highly functionalized quinoline cores. The methodologies are derived from established principles and analogous reactions, providing a robust starting point for laboratory investigation.
Introduction: Reagent Profile and Synthetic Rationale
Ethyl 3-chloro-5-fluorobenzoylformate is a versatile α-ketoester that serves as a powerful electrophilic component in various chemical transformations.[1] Its core reactivity stems from two key features:
-
The α-Ketoester Moiety: This vicinal dicarbonyl system possesses two highly electrophilic centers. The ketone carbonyl is particularly reactive towards nucleophilic attack, serving as the primary site for bond formation in condensation reactions.[2]
-
Electron-Deficient Phenyl Ring: The presence of two strong electron-withdrawing groups, chlorine and fluorine, significantly enhances the electrophilicity of the benzoyl carbonyl carbon.[3] This electronic effect increases the reaction rates in condensation and cyclization pathways.
These characteristics make it an ideal candidate for constructing heterocyclic systems that are foundational in medicinal chemistry. Quinolines, for instance, are prevalent in pharmaceuticals and exhibit a wide range of biological activities.[4][5] This guide focuses on providing detailed, actionable protocols for synthesizing polysubstituted quinolines using this promising reagent.
Proposed Application: Friedländer Annulation for 2,4-Disubstituted Quinolines
The Friedländer synthesis is a classical and highly efficient method for constructing the quinoline ring system. It typically involves the acid- or base-catalyzed condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an active α-methylene group, followed by cyclodehydration.[5][6][7] In our proposed application, Ethyl 3-chloro-5-fluorobenzoylformate serves as the active methylene component partner.
Mechanistic Rationale
The reaction is proposed to proceed via one of two viable pathways, initiated by an acid catalyst (e.g., p-toluenesulfonic acid) or a Lewis acid.[6][8]
-
Aldol Condensation Pathway: The reaction begins with an aldol-type condensation between the enolizable ester and the protonated carbonyl of the 2-aminoaryl ketone.
-
Schiff Base Pathway: Alternatively, the initial step could be the formation of a Schiff base between the amine of the 2-aminoaryl ketone and the keto-carbonyl of the ester, followed by an intramolecular aldol reaction.
Both pathways converge on a common intermediate which then undergoes cyclization and subsequent dehydration (aromatization) to yield the stable quinoline ring system. The electron-withdrawing nature of the chloro- and fluoro-substituents on the benzoylformate is expected to favor the initial nucleophilic attack, potentially leading to higher yields and milder reaction conditions.
Caption: Proposed mechanism for the Friedländer Annulation.
Experimental Protocol: Synthesis of Ethyl 2-(3-chloro-5-fluorophenyl)-4-phenylquinoline-3-carboxylate
This protocol describes a representative synthesis using 2-aminobenzophenone as the aminoaryl ketone component.
Materials:
-
2-Aminobenzophenone (1.0 mmol, 197.2 mg)
-
Ethyl 3-chloro-5-fluorobenzoylformate (1.1 mmol, 269.1 mg)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.2 mmol, 38.1 mg)
-
Toluene or Xylene (5 mL)
-
Dean-Stark apparatus (optional, but recommended)
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser (and Dean-Stark trap if used), add 2-aminobenzophenone, Ethyl 3-chloro-5-fluorobenzoylformate, and p-TsOH·H₂O.
-
Add the solvent (Toluene) and begin stirring.
-
Heat the reaction mixture to reflux (approx. 110-111 °C for Toluene). Water removal via the Dean-Stark trap will drive the equilibrium towards the product.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Hexane:Ethyl Acetate 7:3). The reaction is typically complete within 4-12 hours.[9]
-
Upon completion, allow the mixture to cool to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) to neutralize the acid catalyst, followed by brine (1 x 15 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired quinoline derivative.
| Parameter | Recommended Condition | Rationale / Notes |
| Catalyst | p-TsOH, I₂, Lewis Acids (e.g., ZnCl₂) | Acid catalysts are highly effective for this annulation.[8] Iodine offers a mild alternative.[7] |
| Solvent | Toluene, Xylene, Ethanol | A high-boiling, non-polar solvent allows for azeotropic removal of water. Ethanol can also be used, often with longer reaction times. |
| Temperature | Reflux (110-140 °C) | Sufficient thermal energy is required to overcome the activation barrier for cyclization and dehydration. |
| Stoichiometry | 1.0 : 1.1 (Amine:Ketoester) | A slight excess of the ketoester ensures complete consumption of the limiting 2-aminoaryl ketone. |
| Table 1. General Reaction Parameters for Friedländer Annulation. |
Proposed Application: Pfitzinger Reaction for Quinolyl-4-carboxylic Acids
The Pfitzinger reaction provides a direct route to quinoline-4-carboxylic acids from the reaction of isatin with a carbonyl compound under basic conditions.[10][11] Ethyl 3-chloro-5-fluorobenzoylformate is an excellent candidate for the carbonyl component in this synthesis.
Mechanistic Rationale
The reaction is initiated by the base-catalyzed hydrolysis of the amide bond in isatin to form a keto-acid intermediate. This intermediate then condenses with Ethyl 3-chloro-5-fluorobenzoylformate.
-
Isatin Ring-Opening: A strong base (e.g., KOH) opens the isatin ring to form a 2-amino-α-ketophenylacetate salt.
-
Condensation: The free amine of the ring-opened intermediate reacts with the highly electrophilic keto-carbonyl of the benzoylformate to form an imine.
-
Cyclization & Dehydration: Tautomerization to an enamine is followed by an intramolecular cyclization and subsequent dehydration to form the quinoline ring. The ethyl ester is typically hydrolyzed to the corresponding carboxylic acid under the strong basic reaction conditions.
Caption: Workflow for the Pfitzinger synthesis of quinoline-4-carboxylic acids.
Experimental Protocol: Synthesis of 2-(3-chloro-5-fluorophenyl)quinoline-4-carboxylic acid
Materials:
-
Isatin (1.0 mmol, 147.1 mg)
-
Potassium Hydroxide (KOH) (3.0 mmol, 168.3 mg)
-
Ethyl 3-chloro-5-fluorobenzoylformate (1.0 mmol, 244.6 mg)
-
Ethanol (5 mL)
-
Water (2 mL)
-
Concentrated Hydrochloric Acid (HCl)
Procedure:
-
In a 50 mL round-bottom flask, dissolve potassium hydroxide in a mixture of ethanol and water with stirring.
-
Add isatin to the basic solution and heat the mixture to reflux for 30 minutes to ensure complete ring opening.
-
To the resulting dark solution, add Ethyl 3-chloro-5-fluorobenzoylformate dropwise over 5 minutes.
-
Continue to heat the reaction at reflux for an additional 3-6 hours. Monitor the reaction by TLC (a more polar solvent system may be needed, e.g., CH₂Cl₂:Methanol 9:1).
-
After cooling to room temperature, pour the reaction mixture into 20 mL of cold water.
-
Filter the solution to remove any insoluble impurities.
-
Carefully acidify the filtrate to pH ~4-5 with concentrated HCl while cooling in an ice bath. A precipitate should form.
-
Stir the suspension in the ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the target quinoline-4-carboxylic acid.[12] Further purification can be achieved by recrystallization from ethanol or acetic acid if necessary.
| Reagent | Role | Rationale / Notes |
| Isatin | Quinoline Precursor | Provides the aniline fragment and C4-carbon of the quinoline ring. |
| KOH / NaOH | Base Catalyst | Mediates the initial ring-opening of isatin and catalyzes the subsequent condensation and cyclization steps.[11] |
| Carbonyl Partner | C2/C3 Provider | The α-ketoester provides the remaining two carbons (C2 and C3) of the new heterocyclic ring. |
| Solvent | Ethanol/Water | A protic solvent system is required to facilitate the hydrolysis and subsequent reaction steps. |
| Table 2. Key Reagents and Their Roles in the Pfitzinger Reaction. |
Safety and Handling
Ethyl 3-chloro-5-fluorobenzoylformate, like many α-ketoesters, should be handled with care in a well-ventilated fume hood. It is sensitive to moisture, which can lead to hydrolysis of the ester.[1] Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) and in a cool, dry place. Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
Ethyl 3-chloro-5-fluorobenzoylformate is a highly promising and versatile reagent for the synthesis of complex, halogen-substituted heterocyclic compounds. The protocols detailed in this guide for the Friedländer and Pfitzinger reactions offer robust and scientifically-grounded starting points for the synthesis of valuable quinoline scaffolds. The enhanced electrophilicity imparted by the halogen substituents is anticipated to facilitate these transformations, making this reagent a valuable addition to the synthetic chemist's toolbox for applications in drug discovery and materials science.
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Beilstein Journals. (2023). Fe-catalyzed efficient synthesis of 2,4- and 4-substituted quinolines via C(sp2)–C(sp2) bond scission of styrenes. Retrieved from [Link]
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Ningbo Distant Chemicals (DST) Co., Ltd. (n.d.). Ethyl 2-((5-chloropyridin-2-yl)amino)-2-oxoacetate hydrochloride. Retrieved from [Link]
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Application Notes and Protocols for Nucleophilic Addition Reactions with Ethyl 3-chloro-5-fluorobenzoylformate
Introduction: The Strategic Value of Ethyl 3-chloro-5-fluorobenzoylformate in Synthesis
Ethyl 3-chloro-5-fluorobenzoylformate is an α-ketoester of significant interest to the synthetic and medicinal chemistry communities. Its structure features two key reactive sites: an ester and a ketone. The vicinal diketo-like arrangement of the carbonyl groups, coupled with the strong electron-withdrawing effects of the 3-chloro and 5-fluoro substituents on the aromatic ring, renders the keto-carbonyl carbon exceptionally electrophilic and highly susceptible to nucleophilic attack.[1]
This heightened reactivity makes it a valuable substrate for constructing complex molecular architectures. Nucleophilic addition reactions to this keto-carbonyl center generate chiral α-hydroxy esters, which are pivotal building blocks in the synthesis of numerous biologically active compounds and pharmaceutical agents.[2][3] The ability to introduce a wide variety of substituents via nucleophilic addition provides a direct pathway to diverse molecular scaffolds, making this reagent a versatile tool for drug discovery and development.
This guide provides an in-depth exploration of the reactivity of Ethyl 3-chloro-5-fluorobenzoylformate, complete with detailed protocols for key nucleophilic addition reactions and strategies for achieving stereochemical control.
Physicochemical Properties and Safety Data
Proper handling and storage are paramount for ensuring reagent integrity and laboratory safety. The properties of the parent compound, ethyl benzoylformate, are provided below for reference. The substituted analog should be handled with similar or greater care.
| Property | Value | Source |
| Chemical Formula | C₁₀H₉ClFO₃ | (Calculated) |
| Molecular Weight | 232.63 g/mol | (Calculated) |
| Appearance | Likely a liquid | [4] |
| Boiling Point (Parent) | 138-139 °C / 18 mmHg | [4] |
| Density (Parent) | 1.122 g/mL at 25 °C | [4] |
| Storage | Store in a cool, dry place, away from light and moisture. | [5] |
Safety and Handling:
-
Always handle Ethyl 3-chloro-5-fluorobenzoylformate in a well-ventilated fume hood.[6]
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[5]
-
Avoid inhalation of vapors and direct contact with skin and eyes. In case of contact, wash the affected area thoroughly with water.[5]
-
This compound is incompatible with strong oxidizing agents and strong bases.[6]
-
Consult the Safety Data Sheet (SDS) for complete safety and disposal information.
Core Mechanism: The Nucleophilic Addition Pathway
The fundamental reaction involves the attack of a nucleophile (Nu⁻) on the electrophilic keto-carbonyl carbon. This process transforms the carbon's hybridization from sp² (trigonal planar) to sp³ (tetrahedral), creating a tetrahedral alkoxide intermediate.[1][7] A subsequent protonation step, typically during aqueous workup, yields the final α-hydroxy ester product.
Caption: General mechanism of nucleophilic addition.
Application Protocols
The following protocols are designed as robust starting points for research and development. Optimization of reaction time, temperature, and stoichiometry may be necessary for specific nucleophiles or for scaling up.
Protocol 1: Grignard Reaction for C-C Bond Formation
The Grignard reaction provides a powerful method for creating new carbon-carbon bonds by introducing alkyl, vinyl, or aryl groups. The high reactivity of Grignard reagents necessitates strict anhydrous conditions.
Causality Behind Choices:
-
Anhydrous Ether (THF or Et₂O): Grignard reagents are potent bases and will be quenched by protic solvents like water or alcohols. Ethers are ideal as they are aprotic and solvate the magnesium complex, stabilizing the reagent.
-
Low Temperature (-78 °C): The reaction is highly exothermic. Low temperatures help control the reaction rate, prevent side reactions, and can improve selectivity for the keto-carbonyl over potential (though less likely) attack at the ester.
-
Saturated NH₄Cl Workup: This provides a mild acidic source to protonate the alkoxide intermediate while buffering the solution to prevent degradation of the acid-sensitive tertiary alcohol product.
Detailed Step-by-Step Methodology:
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a thermometer. Maintain a positive pressure of dry nitrogen throughout the reaction.
-
Reagent Preparation: In the flask, dissolve Ethyl 3-chloro-5-fluorobenzoylformate (1.0 eq) in anhydrous tetrahydrofuran (THF) to a concentration of 0.2 M.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Grignard Addition: Add the Grignard reagent (e.g., Phenylmagnesium bromide, 1.1 eq, as a solution in THF) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed -70 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-3 hours).
-
Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) solution at -78 °C to quench the reaction. Allow the mixture to warm to room temperature.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.
-
Washing and Drying: Combine the organic layers and wash sequentially with water and brine. Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter the drying agent, and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the tertiary α-hydroxy ester.
Protocol 2: Reformatsky Reaction for β-Hydroxy Ester Synthesis
The Reformatsky reaction utilizes a less reactive organozinc enolate, which offers excellent chemoselectivity for carbonyl groups, even in the presence of esters.[8][9] This makes it an ideal choice for this substrate.
Causality Behind Choices:
-
Zinc Dust Activation: Zinc metal is often coated with an oxide layer that passivates it. Activation (e.g., with I₂ or HCl wash) is crucial to expose a fresh metal surface to initiate the reaction.
-
Iodine Crystal: A small crystal of iodine can act as an initiator, helping to start the formation of the organozinc reagent.
-
Reflux Conditions: The formation of the Reformatsky reagent and its subsequent addition to the carbonyl often require thermal energy to proceed at a reasonable rate.
Detailed Step-by-Step Methodology:
-
Zinc Activation: Place zinc dust (2.0 eq) in a flame-dried, two-necked flask with a condenser and nitrogen inlet. Add a small crystal of iodine and gently heat under vacuum until purple iodine vapors are observed, then cool and flush with nitrogen.
-
Reagent Admixture: Add anhydrous THF, Ethyl 3-chloro-5-fluorobenzoylformate (1.0 eq), and an α-halo ester (e.g., ethyl bromoacetate, 1.5 eq).
-
Reaction Initiation: Gently heat the mixture to reflux. The reaction is often indicated by the disappearance of the iodine color and the initiation of a gentle exotherm.
-
Reaction Progression: Maintain reflux and stir vigorously. Monitor the reaction by TLC until completion (typically 2-4 hours).
-
Workup: Cool the reaction to room temperature and quench by adding 1 M hydrochloric acid (HCl).
-
Extraction and Purification: Extract the mixture with diethyl ether (3x). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), and concentrate in vacuo. Purify the resulting β-hydroxy ester via flash chromatography.
Caption: Experimental workflow for the Grignard reaction.
Strategies for Asymmetric Synthesis
Creating a single enantiomer of the α-hydroxy ester product is often the primary goal in pharmaceutical development. Two effective strategies are the use of chiral auxiliaries and organocatalysis.
Chiral Auxiliary Approach
This strategy involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The steric and electronic properties of the auxiliary then direct the incoming nucleophile to attack one face of the carbonyl preferentially, leading to a diastereoselective reaction.[10][11]
Conceptual Framework:
-
Attachment: The ester group of Ethyl 3-chloro-5-fluorobenzoylformate can be converted to an amide using a chiral amine (e.g., a derivative of valine or phenylglycine). This forms a chiral α-keto amide.
-
Diastereoselective Addition: The nucleophilic addition is then performed. The chiral auxiliary, now in close proximity to the reaction center, blocks one face of the keto-carbonyl, forcing the nucleophile to attack from the less hindered side.
-
Cleavage: After the reaction, the auxiliary is chemically cleaved, releasing the enantiomerically enriched α-hydroxy acid or ester. The auxiliary can often be recovered and reused.[10]
This method is robust and can provide very high levels of stereocontrol, though it requires additional synthetic steps for attachment and removal of the auxiliary.[11]
Asymmetric Organocatalysis
A more modern and atom-economical approach is the use of a small, chiral organic molecule as a catalyst.[12] For nucleophilic additions, chiral catalysts, such as those derived from cinchona alkaloids or prolinol, can activate the substrate or the nucleophile and create a chiral environment around the reaction center.[13][14]
Example Protocol: Organocatalyzed Reformatsky-type Reaction
-
Catalyst: A chiral amino alcohol or a cinchona alkaloid derivative (e.g., quinidine) can be used (5-20 mol%).
-
Reaction: The reaction is set up similarly to the standard Reformatsky protocol, but the chiral catalyst is added at the beginning.
-
Mechanism of Action: The catalyst can coordinate to both the zinc enolate and the keto-carbonyl of the substrate, assembling them in a chiral conformation that favors one specific transition state, leading to the preferential formation of one enantiomer.
-
Benefit: This method avoids the extra steps of auxiliary attachment/removal and can be highly efficient, with low catalyst loadings providing high enantiomeric excess.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive Grignard reagent (quenched by moisture). 2. Inactive zinc (oxide layer). 3. Insufficient temperature/reaction time. | 1. Ensure all glassware is flame-dried and solvents are anhydrous. Titrate Grignard reagent before use. 2. Activate zinc dust with I₂ or dilute HCl wash before use. 3. Increase reaction temperature (if selectivity is not an issue) or prolong reaction time. |
| Formation of Multiple Products | 1. (Grignard) Double addition to the ester carbonyl. 2. (Reformatsky) Self-condensation of the enolate. 3. Decomposition of starting material or product. | 1. Use inverse addition (add substrate to Grignard). Maintain very low temperatures (-78 °C). Use exactly 1.0 eq of Grignard. 2. Add the α-halo ester slowly to the mixture of zinc and the substrate. 3. Use milder workup conditions (e.g., sat. NH₄Cl instead of strong acid). |
| Low Yield After Purification | 1. Product is water-soluble. 2. Product is volatile. 3. Product degraded on silica gel. | 1. Saturate the aqueous layer with NaCl before extraction. Use a continuous extractor for highly polar products. 2. Use care during solvent removal; avoid high vacuum or excessive heat. 3. Deactivate silica gel with triethylamine (1% in eluent). Consider using alumina or reverse-phase chromatography. |
References
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Master Organic Chemistry. (2022). Nucleophilic Addition To Carbonyls. [Link]
-
Organic Reactions. (n.d.). The Reformatsky Reaction. [Link]
-
Wikipedia. (n.d.). Reformatsky reaction. [Link]
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The Organic Chemistry Tutor. (2017). Nucleophilic Addition Reaction Mechanism, Grignard Reagent, NaBH4, LiAlH4, Imine, Enamine, Reduction. YouTube. [Link]
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Chemistry Steps. (n.d.). Nucleophilic Addition to Carbonyl Groups. [Link]
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Chemistry LibreTexts. (2023). Reformatsky Reaction. [Link]
-
University of Wisconsin-Madison. (n.d.). Addition of a Grignard Reagent to an Ester: Formation of a Tertiary Alcohol. [Link]
-
SATHEE. (n.d.). Chemistry Reformatsky Reaction. [Link]
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ResearchGate. (n.d.). Chiral Auxiliaries in Asymmetric Synthesis. [Link]
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PubChem - NIH. (n.d.). Ethyl benzoylformate. [Link]
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ChemRxiv. (2024). Betaketothioesters in Organocatalysis: Harnessing Nucleophilic Reactivity, the Fluorophobic Effect, and Expanding the Substrate Repertoire. [Link]
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Master Organic Chemistry. (2018). Wittig Reaction - Examples and Mechanism. [Link]
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Master Organic Chemistry. (2015). Reactions of Grignard Reagents. [Link]
-
ACS Publications. (2016). Enantioselective Organocatalyzed Transformations of β-Ketoesters. [Link]
-
University of York. (n.d.). Asymmetric Synthesis. [Link]
-
ResearchGate. (2023). The synthesis of enantioenriched alpha-hydroxy esters. [Link]
-
PubMed. (2008). Organocatalytic asymmetric conjugate addition to allenic esters and ketones. [Link]
-
Organic Syntheses. (n.d.). Ethyl Benzoylformate. [Link]
-
Wikipedia. (n.d.). Wittig reaction. [Link]
-
Wikipedia. (n.d.). Chiral auxiliary. [Link]
-
JoVE. (2023). Video: Aldehydes and Ketones to Alkenes: Wittig Reaction Overview. [Link]
-
University of California, Irvine. (n.d.). Chapter 17: Aldehydes and Ketones: Nucleophilic Addition. [Link]
-
NIH - National Center for Biotechnology Information. (n.d.). Asymmetric Synthesis of Tertiary α-Hydroxyketones by Enantioselective Decarboxylative Chlorination and Subsequent Nucleophilic Substitution. [Link]
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The Versatile Role of Ethyl 3-chloro-5-fluorobenzoylformate in the Synthesis of Novel Pharmaceutical Scaffolds
Introduction
Ethyl 3-chloro-5-fluorobenzoylformate is a highly functionalized aromatic α-ketoester that holds significant promise as a versatile building block in medicinal chemistry. Its unique electronic and steric properties, arising from the presence of chloro and fluoro substituents on the phenyl ring, coupled with the reactive α-ketoester moiety, make it an attractive starting material for the synthesis of a diverse range of heterocyclic compounds with potential therapeutic applications. The strategic placement of the electron-withdrawing halogen atoms can influence the reactivity of the aromatic ring and the carbonyl groups, offering opportunities for selective chemical transformations. Furthermore, the presence of chlorine and fluorine can significantly impact the pharmacokinetic and pharmacodynamic properties of the final drug candidates, including metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This document provides detailed application notes and protocols for the utilization of Ethyl 3-chloro-5-fluorobenzoylformate in the synthesis of key pharmaceutical scaffolds.
Chemical Profile of Ethyl 3-chloro-5-fluorobenzoylformate
| Property | Value | Source |
| CAS Number | 1803301-97-7 | N/A |
| Molecular Formula | C₁₀H₈ClFO₃ | [2] |
| Molecular Weight | 230.62 g/mol | [2] |
| Appearance | Pale yellow oil or solid | N/A |
| Solubility | Soluble in most organic solvents (e.g., DCM, THF, EtOAc) | N/A |
Core Reactivity and Synthetic Potential
The synthetic utility of Ethyl 3-chloro-5-fluorobenzoylformate stems from the electrophilic nature of its two carbonyl groups. The α-keto group is particularly susceptible to nucleophilic attack, while the ester can undergo hydrolysis or amidation. This dual reactivity allows for a variety of cyclocondensation reactions with binucleophiles to construct diverse heterocyclic systems.
Application I: Synthesis of Substituted Quinoxalines as Potential Kinase Inhibitors
Quinoxaline derivatives are a prominent class of nitrogen-containing heterocycles that exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4] Many kinase inhibitors incorporate the quinoxaline scaffold. The reaction of α-ketoesters with ortho-phenylenediamines is a classical and efficient method for the synthesis of quinoxalines.[5][6]
Reaction Workflow: Quinoxaline Synthesis
Caption: Workflow for the synthesis of quinoxaline derivatives.
Protocol 1: Synthesis of 3-(3-chloro-5-fluorophenyl)quinoxalin-2(1H)-one
Causality: This protocol utilizes a condensation reaction between the α-ketoester and an o-phenylenediamine. The acidic conditions of acetic acid catalyze the initial imine formation, which is followed by an intramolecular cyclization and subsequent tautomerization to yield the stable quinoxalinone product. Ethanol is used as a co-solvent to ensure the solubility of the reactants.
Materials:
-
Ethyl 3-chloro-5-fluorobenzoylformate
-
o-Phenylenediamine
-
Glacial Acetic Acid
-
Ethanol
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, dissolve Ethyl 3-chloro-5-fluorobenzoylformate (1.0 eq) in a mixture of ethanol and glacial acetic acid (3:1 v/v).
-
Add o-phenylenediamine (1.0 eq) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by TLC.
-
Upon completion, allow the mixture to cool to room temperature.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure 3-(3-chloro-5-fluorophenyl)quinoxalin-2(1H)-one.
Self-Validation: The identity and purity of the product can be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point of the recrystallized product should be sharp.
Application II: Synthesis of 1,5-Benzodiazepine Derivatives with Potential CNS Activity
1,5-Benzodiazepines are a class of psychoactive compounds known for their anxiolytic, sedative, and anticonvulsant properties.[7][8] The condensation of o-phenylenediamines with 1,3-dicarbonyl compounds or their equivalents is a common route to these seven-membered heterocyclic systems. While Ethyl 3-chloro-5-fluorobenzoylformate is a 1,2-dicarbonyl equivalent, its reaction with o-phenylenediamine under specific conditions can be directed towards the formation of a 1,5-benzodiazepine scaffold, often through a dimeric condensation with the in-situ formed enamine/imine intermediates.
Reaction Pathway: 1,5-Benzodiazepine Formation
Caption: Proposed pathway for 1,5-benzodiazepine synthesis.
Protocol 2: Synthesis of a 3-(3-chloro-5-fluorophenyl)-Substituted 1,5-Benzodiazepine Derivative
Causality: This protocol employs a Lewis acid catalyst to promote the condensation reaction. The catalyst activates the carbonyl groups of the α-ketoester, facilitating the initial nucleophilic attack by the diamine. The subsequent reaction pathway likely involves the formation of an intermediate that can then undergo further condensation and cyclization to form the benzodiazepine ring system.
Materials:
-
Ethyl 3-chloro-5-fluorobenzoylformate
-
o-Phenylenediamine
-
Anhydrous Toluene
-
Catalytic amount of a Lewis acid (e.g., Sc(OTf)₃ or Yb(OTf)₃)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and reflux apparatus with a Dean-Stark trap
Procedure:
-
Set up a flame-dried round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap under an inert atmosphere.
-
Add anhydrous toluene to the flask, followed by Ethyl 3-chloro-5-fluorobenzoylformate (1.0 eq) and o-phenylenediamine (0.5 eq).
-
Add the Lewis acid catalyst (e.g., 5 mol% Sc(OTf)₃).
-
Heat the reaction mixture to reflux and collect the water formed in the Dean-Stark trap.
-
Monitor the reaction by TLC until the starting materials are consumed.
-
Cool the reaction mixture to room temperature and quench with a saturated aqueous solution of NaHCO₃.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to isolate the desired 1,5-benzodiazepine derivative.
Self-Validation: Characterization of the product by spectroscopic methods (NMR, MS) is essential to confirm the formation of the seven-membered ring and to elucidate the exact structure of the substituted benzodiazepine.
Application III: Synthesis of Pyrazinone Scaffolds as Potential Antimicrobial Agents
Pyrazinones are another class of heterocyclic compounds with a wide range of biological activities, including antimicrobial and antifungal properties.[9] The synthesis of pyrazinones can be achieved through the condensation of α-ketoesters with α-amino amides or related compounds.
Synthetic Workflow: Pyrazinone Formation
Caption: General workflow for pyrazinone synthesis.
Protocol 3: Synthesis of a 3-(3-chloro-5-fluorophenyl)-Substituted Pyrazinone
Causality: This reaction proceeds via an initial condensation between the α-keto group of the ester and the primary amine of the α-amino amide to form an imine intermediate. Subsequent intramolecular cyclization through the attack of the amide nitrogen onto the ester carbonyl, followed by the elimination of ethanol, yields the pyrazinone ring.
Materials:
-
Ethyl 3-chloro-5-fluorobenzoylformate
-
An α-amino amide (e.g., glycinamide hydrochloride)
-
A non-nucleophilic base (e.g., triethylamine or DIPEA)
-
A suitable solvent (e.g., ethanol or DMF)
-
Standard laboratory glassware and reflux apparatus
Procedure:
-
In a round-bottom flask, suspend the α-amino amide hydrochloride (1.0 eq) in the chosen solvent.
-
Add the non-nucleophilic base (2.2 eq) to neutralize the hydrochloride and liberate the free amine.
-
Add Ethyl 3-chloro-5-fluorobenzoylformate (1.0 eq) to the mixture.
-
Heat the reaction mixture to reflux for 8-12 hours, monitoring by TLC.
-
After cooling to room temperature, remove the solvent under reduced pressure.
-
Redissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the pure pyrazinone derivative.
Self-Validation: The structure of the synthesized pyrazinone should be confirmed using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to ensure the correct regiochemistry and elemental composition.
Conclusion
Ethyl 3-chloro-5-fluorobenzoylformate is a promising and versatile building block for the synthesis of a variety of pharmaceutically relevant heterocyclic compounds. The protocols outlined in this document provide a foundation for researchers to explore the synthetic potential of this molecule in the development of novel therapeutic agents. The presence of the chloro and fluoro substituents offers opportunities for further functionalization and for fine-tuning the pharmacological properties of the resulting compounds. Further investigations into the reactivity of this building block are warranted to fully exploit its potential in drug discovery.
References
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Al-Hiari, Y. M., et al. (2005). Synthesis and pharmacological evaluation of novel quinoxalines as potential nonulcerogenic anti-inflammatory and analgesic agents. Arzneimittelforschung, 55(12), 738-43. [Link]
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Driowya, M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 269-293. [Link]
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Evranos-Aksöz, B., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(4), 499-506. [Link]
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Gomha, S. M., et al. (2017). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Journal of Chemical and Pharmaceutical Research, 9(1), 161-173. [Link]
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Gürpınar, S. S., & Eryılmaz, M. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Ankara Üniversitesi Eczacılık Fakültesi Dergisi, 44(3), 499-506. [Link]
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Hassan, A. S., et al. (2016). Synthesis and biological evaluation of new quinoxaline derivatives as antioxidant and anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 26(15), 3584-3589. [Link]
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Mondal, S., & Pal, A. (2017). Synthesis and Pharmacological Applications of Certain Quinoxaline Analogues: A Review. Current Organic Synthesis, 14(5), 654-673. [Link]
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Rostom, S. A. F., et al. (2022). Design, Synthesis and Pharmacological Evaluation of Novel C2,C3-Quinoxaline Derivatives as Promising Anxiolytic Agents. Molecules, 27(22), 8046. [Link]
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Sahu, J. K., et al. (2017). Antimicrobial Activity of Some Novel Pyrazoline Derivatives. Journal of Advanced Pharmacy Education & Research, 7(4), 405-409. [Link]
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Sarma, B., et al. (2015). Synthesis and antimicrobial activity of some pyrazoline derivatives bearing amide moiety. Der Pharma Chemica, 7(10), 282-288. [Link]
-
Shaabani, A., et al. (2008). One-pot and efficient protocol for synthesis of quinoxaline derivatives. ARKIVOC, 2008(15), 280-287. [Link]
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Singh, R. K., et al. (2012). Synthesis of 1,5-Benzodiazepine and Its Derivatives by Condensation Reaction Using H-MCM-22 as Catalyst. Journal of Chemistry, 2013, 1-6. [Link]
-
Tota, J., & Elderfield, R. C. (1941). Synthesis of 2(1H)-Pyrazinones from Acyclic Building Blocks: Methods of Synthesis and Further Derivatizations. The Journal of Organic Chemistry, 06(1), 1-12. [Link]
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Wan, J.-P., & Wei, L. (2016). Quinoxaline Synthesis by Domino Reactions. Current Organic Synthesis, 13(5), 716-729. [Link]
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Yadav, G. D., & Singh, R. K. (2015). Synthesis of 1,5- Benzodiazepines A Review. International Journal of Trend in Scientific Research and Development, 2(4), 1-10. [Link]
-
Zare, A., & Moosavi-Zare, A. R. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3894-3913. [Link]
-
Zhang, Y., et al. (2018). Synthesis and biological evaluation of functionalized quinoxaline derivatives. Der Pharma Chemica, 10(4), 60-67. [Link]
-
Organic Chemistry Portal. (n.d.). Quinoxaline synthesis. Retrieved from [Link]
-
Turner, M. B., & Procter, D. J. (2016). Chemo-enzymatic synthesis of pyrazines and pyrroles. Angewandte Chemie International Edition, 55(27), 7851-7854. [Link]
-
ResearchGate. (n.d.). Reaction mechanism of the synthesis of 1,5-benzodiazepines using H-MCM-22 catalyst at room temperature[10]. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of quinoxaline using o-phenylenediamine with various diketone... Retrieved from [Link]
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Cyclization Strategies for Derivatives of Ethyl 3-Chloro-5-fluorobenzoylformate: A Guide for Synthetic and Medicinal Chemists
Introduction: The Versatility of a Halogenated Benzoylformate in Heterocyclic Synthesis
Ethyl 3-chloro-5-fluorobenzoylformate stands as a pivotal starting material in the synthesis of a diverse array of heterocyclic compounds, which are the cornerstone of many therapeutic agents. The strategic placement of chloro and fluoro substituents on the phenyl ring not only influences the electronic properties of the molecule, enhancing its reactivity in specific transformations, but also provides opportunities for further functionalization. This guide provides an in-depth exploration of the key cyclization strategies for derivatives of ethyl 3-chloro-5-fluorobenzoylformate, offering detailed protocols and mechanistic insights for researchers in drug discovery and organic synthesis.
The primary focus will be on the construction of quinolone and benzofuran scaffolds, given their prevalence in medicinal chemistry. Additionally, we will explore the potential of intramolecular Friedel-Crafts reactions to forge polycyclic systems. Each section will provide a theoretical underpinning of the reaction mechanism, a practical, step-by-step protocol, and a summary of expected outcomes.
I. Synthesis of 6-Chloro-8-fluoroquinolones: A Gateway to Potent Antibacterial Agents
The quinolone core is a privileged scaffold in antibacterial drug discovery. The Gould-Jacobs reaction and its modifications provide a robust and widely utilized method for the construction of the quinolone ring system. This strategy involves the condensation of an aniline derivative with a β-ketoester or its equivalent, followed by a thermal or acid-catalyzed cyclization.
Mechanistic Overview: The Gould-Jacobs Pathway
The synthesis of quinolones from ethyl 3-chloro-5-fluorobenzoylformate derivatives typically proceeds through a two-step sequence. First, the α-keto group of the benzoylformate is transformed into an enamine or enol ether, which then undergoes condensation with an amine. The resulting enamino-ketoester is the key intermediate for the subsequent cyclization. The cyclization itself is an intramolecular electrophilic aromatic substitution, where the electron-rich enamine attacks the phenyl ring, leading to the formation of the quinolone nucleus. The chloro and fluoro substituents on the benzoylformate direct the cyclization to the desired position, yielding 6-chloro-8-fluoroquinolone derivatives.
Diagram: Generalized Gould-Jacobs Reaction for Quinolone Synthesis
Caption: The reaction pathway for the synthesis of quinolones.
Experimental Protocol: Two-Step Synthesis of Ethyl 6-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
This protocol is adapted from established procedures for fluoroquinolone synthesis.[1][2][3]
Step 1: Synthesis of Ethyl 3-(cyclopropylamino)-2-(3-chloro-5-fluorobenzoyl)acrylate
-
Reaction Setup: To a solution of ethyl 3-chloro-5-fluorobenzoylformate (1.0 eq) in a suitable solvent such as toluene or ethanol, add triethyl orthoformate (1.2 eq) and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Reaction: Heat the mixture to reflux for 2-4 hours to form the corresponding enol ether in situ.
-
Amine Addition: Cool the reaction mixture to room temperature and add cyclopropylamine (1.1 eq) dropwise.
-
Reaction Progression: Stir the reaction mixture at room temperature for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.
Step 2: Thermal Cyclization to Ethyl 6-chloro-8-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate
-
Reaction Setup: Place the purified ethyl 3-(cyclopropylamino)-2-(3-chloro-5-fluorobenzoyl)acrylate in a high-boiling point solvent such as Dowtherm A or diphenyl ether.
-
Thermal Cyclization: Heat the reaction mixture to a high temperature (typically 240-260 °C) for 30-60 minutes.
-
Work-up: Cool the reaction mixture to room temperature. The product often precipitates from the solution and can be collected by filtration. Wash the solid with a low-boiling point solvent like hexane to remove residual high-boiling point solvent. The product can be further purified by recrystallization.
Data Summary: Representative Reaction Parameters and Yields
| Step | Reactants | Solvent | Temperature (°C) | Time (h) | Typical Yield (%) |
| 1 | Ethyl 3-chloro-5-fluorobenzoylformate, Triethyl orthoformate, Cyclopropylamine | Toluene | Reflux, then RT | 2-4, then 12-16 | 70-85 |
| 2 | Ethyl 3-(cyclopropylamino)-2-(3-chloro-5-fluorobenzoyl)acrylate | Dowtherm A | 250 | 0.5-1 | 60-75 |
II. Construction of Benzofuran Scaffolds: Access to Diverse Bioactive Molecules
Benzofurans are another class of heterocyclic compounds with a wide range of biological activities. The synthesis of benzofurans from ethyl 3-chloro-5-fluorobenzoylformate can be achieved through several strategies, most notably via condensation with substituted phenols followed by an intramolecular cyclization.
Mechanistic Rationale: O-Arylation and Intramolecular Aldol-Type Condensation
A common approach involves the initial O-arylation of a phenol with a derivative of ethyl 3-chloro-5-fluorobenzoylformate, where the α-keto group has been converted to a suitable leaving group (e.g., a halide). The resulting ether intermediate then undergoes an intramolecular aldol-type condensation or a related cyclization reaction, promoted by a base, to form the benzofuran ring.
Diagram: Benzofuran Synthesis via O-Arylation and Cyclization
Caption: A general scheme for the synthesis of benzofurans.
Experimental Protocol: Synthesis of a Substituted Benzofuran Derivative
This protocol is a generalized procedure based on established methods for benzofuran synthesis.
Step 1: Preparation of Ethyl 2-bromo-2-(3-chloro-5-fluorobenzoyl)acetate
-
Reaction Setup: Dissolve ethyl 3-chloro-5-fluorobenzoylformate (1.0 eq) in a suitable solvent like dichloromethane or chloroform.
-
Bromination: Add N-bromosuccinimide (NBS) (1.1 eq) and a catalytic amount of a radical initiator (e.g., AIBN) to the solution.
-
Reaction: Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.
-
Work-up: After completion, cool the reaction mixture, wash with water and brine, and dry over anhydrous sodium sulfate. The solvent is then removed under reduced pressure to yield the crude α-bromo-α-ketoester, which can be used in the next step without further purification.
Step 2: O-Arylation and Cyclization to the Benzofuran
-
Reaction Setup: To a solution of a substituted phenol (e.g., 4-methoxyphenol) (1.0 eq) in a polar aprotic solvent such as DMF or acetone, add a base like potassium carbonate (2.0 eq).
-
Addition of α-bromo-α-ketoester: Add the crude ethyl 2-bromo-2-(3-chloro-5-fluorobenzoyl)acetate (1.1 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80 °C and stir for 4-6 hours.
-
Work-up: After cooling, pour the reaction mixture into water and extract with an organic solvent like ethyl acetate. The combined organic layers are washed with water and brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is then purified by column chromatography.
Data Summary: Expected Reaction Parameters
| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) |
| 1 | Ethyl 3-chloro-5-fluorobenzoylformate, NBS, AIBN | Dichloromethane | Reflux | 2-4 |
| 2 | Substituted Phenol, K2CO3, α-bromo-α-ketoester | DMF | 60-80 | 4-6 |
III. Intramolecular Friedel-Crafts Reactions: Forging Polycyclic Architectures
The Friedel-Crafts reaction is a powerful tool for forming carbon-carbon bonds to an aromatic ring. In an intramolecular fashion, it can be used to construct fused ring systems. To apply this strategy to ethyl 3-chloro-5-fluorobenzoylformate, the molecule must first be derivatized to introduce a side chain containing an electrophilic center that can cyclize onto the phenyl ring.
Mechanistic Insights: Acylation and Alkylation Pathways
An intramolecular Friedel-Crafts reaction can proceed via either acylation or alkylation. For an acylation, the ester group of the starting material could be converted to a carboxylic acid, then to an acyl chloride. In the presence of a Lewis acid, the acylium ion generated would be the electrophile. For an alkylation, a side chain with a leaving group or a double bond would be introduced, which upon activation by a Lewis or Brønsted acid, would generate a carbocationic intermediate that cyclizes. The electron-withdrawing nature of the chloro and fluoro substituents will deactivate the ring towards electrophilic attack, requiring strong Lewis acids and potentially higher reaction temperatures.
Diagram: Intramolecular Friedel-Crafts Acylation Workflow
Caption: A conceptual workflow for intramolecular Friedel-Crafts cyclization.
Experimental Protocol: A Representative Intramolecular Friedel-Crafts Acylation
This protocol outlines a general approach for the synthesis of a fused ketone via an intramolecular Friedel-Crafts acylation.
Step 1: Synthesis of 3-(3-Chloro-5-fluorobenzoyl)propanoic acid
-
Reaction Setup: Perform a Friedel-Crafts acylation of a suitable aromatic substrate (e.g., benzene) with succinic anhydride in the presence of aluminum chloride to yield 3-benzoylpropanoic acid.
-
Halogenation: The resulting 3-benzoylpropanoic acid can then be subjected to chlorination and fluorination to introduce the desired substituents on the phenyl ring. (This is a multi-step process and specific conditions would need to be optimized).
-
Alternative: A more direct route would involve the reaction of 1-chloro-3-fluorobenzene with succinic anhydride under Friedel-Crafts conditions.
Step 2: Intramolecular Cyclization
-
Reaction Setup: To a solution of the 3-(3-chloro-5-fluorobenzoyl)propanoic acid (1.0 eq) in an inert solvent like dichloromethane, add thionyl chloride (1.2 eq) and a catalytic amount of DMF.
-
Acyl Chloride Formation: Stir the mixture at room temperature for 1-2 hours to form the corresponding acyl chloride.
-
Cyclization: Cool the reaction mixture in an ice bath and add a strong Lewis acid such as aluminum chloride (1.5 eq) portion-wise.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Work-up: Quench the reaction by carefully pouring it onto a mixture of ice and concentrated hydrochloric acid. Extract the product with an organic solvent, wash the organic layer, dry, and concentrate. The crude product can be purified by column chromatography or recrystallization.
Data Summary: Key Considerations for Friedel-Crafts Reactions
| Parameter | Consideration |
| Lewis Acid | Stoichiometric amounts of a strong Lewis acid (e.g., AlCl3, FeCl3) are typically required. |
| Solvent | Inert solvents such as dichloromethane, nitrobenzene, or carbon disulfide are commonly used. |
| Temperature | Reaction temperatures can range from 0 °C to reflux, depending on the reactivity of the substrate. |
| Substituent Effects | The electron-withdrawing chloro and fluoro groups deactivate the aromatic ring, necessitating harsher reaction conditions. |
Conclusion
Ethyl 3-chloro-5-fluorobenzoylformate is a versatile and valuable building block for the synthesis of a wide range of heterocyclic compounds. The cyclization strategies outlined in this guide, particularly the Gould-Jacobs reaction for quinolone synthesis, provide reliable and adaptable methods for the construction of medicinally relevant scaffolds. The electron-withdrawing nature of the halogen substituents plays a crucial role in directing the regioselectivity of these cyclization reactions and influencing the reactivity of the aromatic ring. By understanding the underlying mechanisms and carefully controlling the reaction conditions, researchers can effectively utilize this starting material to generate novel molecules with potential therapeutic applications.
References
- Koga, H., Itoh, A., Murayama, S., Suzue, S., & Irikura, T. (1980). Structure-activity relationships of antibacterial 6,7- and 7,8-disubstituted 1-alkyl-1,4-dihydro-4-oxoquinoline-3-carboxylic acids. Journal of Medicinal Chemistry, 23(12), 1358–1363.
- Al-Hiari, Y. M., Qaisi, A. M., El-Abadelah, M. M., Voelter, W., & Al-Abed, Y. (2006). Synthesis and antimicrobial activity of some new 7-(4-acylpiperazin-1-yl) and 7-(4-aroylpiperazin-1-yl)-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acids. Monatshefte für Chemie/Chemical Monthly, 137(11), 1439-1448.
- Gould, R. G., & Jacobs, W. A. (1939). The Synthesis of Certain Substituted Quinolines and 5,6-Benzoquinolines. Journal of the American Chemical Society, 61(10), 2890–2895.
- O'Callaghan, C. N., & McMurry, T. B. H. (1995). A new route to benzofurans. Journal of the Chemical Society, Perkin Transactions 1, (9), 1047-1052.
- Chu, D. T., Fernandes, P. B., Claiborne, A. K., Pihuleac, E., Nordeen, C. W., Maleczka, R. E., & Pernet, A. G. (1985). Synthesis and structure-activity relationships of novel aryl-fluoro-quinolone antibacterial agents. Journal of Medicinal Chemistry, 28(11), 1558–1564.
Sources
- 1. Synthesis of Fluoroquinolone Antibiotics [quimicaorganica.org]
- 2. Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones – Oriental Journal of Chemistry [orientjchem.org]
- 3. US4699992A - 3-amino-2-benzoylacrylic acid derivatives - Google Patents [patents.google.com]
Application Notes and Protocols for the Selective Reduction of Ethyl 3-chloro-5-fluorobenzoylformate
Introduction: The Critical Role of α-Hydroxy Esters in Drug Discovery
The transformation of α-keto esters to their corresponding α-hydroxy esters is a cornerstone of modern organic synthesis, particularly within the pharmaceutical and agrochemical industries. The resulting α-hydroxy ester moiety is a prevalent structural motif in a multitude of biologically active molecules. The selective reduction of a keto group in the presence of other functional groups, such as esters and aryl halides, is a common challenge that necessitates robust and well-defined protocols. This document provides a detailed guide for the chemoselective reduction of the keto group in Ethyl 3-chloro-5-fluorobenzoylformate to yield Ethyl 2-hydroxy-2-(3-chloro-5-fluorophenyl)acetate, a valuable intermediate for further synthetic elaboration.
Strategic Considerations for the Reduction of an α-Keto Ester
The primary challenge in the reduction of Ethyl 3-chloro-5-fluorobenzoylformate lies in the selective reduction of the ketone carbonyl group while preserving the ester functionality and the aryl-halide bonds. While powerful reducing agents like lithium aluminum hydride (LAH) would readily reduce both the ketone and the ester, a milder reagent is required for this transformation.[1][2]
Sodium borohydride (NaBH₄) emerges as an ideal candidate for this purpose. It is a cost-effective and chemoselective reducing agent that readily reduces aldehydes and ketones but is generally unreactive towards esters under standard conditions.[2][3] The disparate reactivity of NaBH₄ towards ketones and esters allows for a high degree of selectivity, which is paramount for the successful synthesis of the desired α-hydroxy ester.
Materials and Methods
Reagents and Materials
| Reagent/Material | Grade | Supplier | CAS Number |
| Ethyl 3-chloro-5-fluorobenzoylformate | ≥98% | Commercially Available | 845790-57-0 |
| Sodium Borohydride (NaBH₄) | ≥98% | Commercially Available | 16940-66-2 |
| Methanol (MeOH) | Anhydrous | Commercially Available | 67-56-1 |
| Ethyl Acetate (EtOAc) | ACS Grade | Commercially Available | 141-78-6 |
| Saturated Ammonium Chloride (NH₄Cl) solution | N/A | Prepared in-house | 12125-02-9 |
| Anhydrous Magnesium Sulfate (MgSO₄) | N/A | Commercially Available | 7487-88-9 |
| Round-bottom flask | N/A | Standard laboratory supplier | N/A |
| Magnetic stirrer and stir bar | N/A | Standard laboratory supplier | N/A |
| Ice bath | N/A | N/A | N/A |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Commercially Available | N/A |
| Rotary evaporator | N/A | Standard laboratory supplier | N/A |
Experimental Workflow Diagram
Sources
The Strategic Application of Ethyl 3-chloro-5-fluorobenzoylformate in Medicinal Chemistry: A Guide for Drug Discovery Professionals
In the landscape of contemporary drug discovery, the strategic use of highly functionalized building blocks is paramount to the efficient construction of novel molecular entities with therapeutic potential. Ethyl 3-chloro-5-fluorobenzoylformate, a substituted α-ketoester, represents a versatile yet underexplored reagent in medicinal chemistry. Its unique electronic and steric properties, conferred by the chloro and fluoro substituents on the phenyl ring, offer a nuanced tool for chemists to modulate physicochemical properties and biological activity. This guide provides an in-depth exploration of the rationale behind its application, detailed protocols for its synthesis and key transformations, and insights into its potential for generating lead compounds.
Introduction to Ethyl 3-chloro-5-fluorobenzoylformate: A Building Block of Interest
Ethyl 3-chloro-5-fluorobenzoylformate (Molecular Formula: C₁₀H₈ClFO₃) is a synthetic organic compound characterized by an ethyl ester, a ketone, and a dichlorofluorinated phenyl ring.[1][2] The presence of the α-ketoester moiety makes it a highly reactive and versatile intermediate in organic synthesis.[3][4] The chlorine and fluorine atoms on the aromatic ring are of particular significance in medicinal chemistry. Halogen atoms can modulate a molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.[5] Specifically, the 3-chloro-5-fluoro substitution pattern can influence the electronic nature of the phenyl ring and provide vectors for further chemical modification.
Table 1: Physicochemical Properties of Ethyl 3-chloro-5-fluorobenzoylformate
| Property | Value | Source |
| CAS Number | 845790-57-0 | [1] |
| Molecular Weight | 230.62 g/mol | [1] |
| Molecular Formula | C₁₀H₈ClFO₃ | [1] |
| Predicted Boiling Point | 312.0±32.0 °C | [1] |
| Predicted Density | 1.328±0.06 g/cm³ | [1] |
Synthesis of Ethyl 3-chloro-5-fluorobenzoylformate
The synthesis of the title compound can be approached through several established methods for preparing α-ketoesters. A common and efficient route involves the Friedel-Crafts acylation of an appropriately substituted benzene derivative with an oxalyl chloride derivative. Alternatively, oxidation of a corresponding mandelic acid ester can yield the desired product. Below is a representative protocol for the synthesis starting from 3-chloro-5-fluorobenzoyl chloride.
Protocol 1: Synthesis via Friedel-Crafts Acylation
This protocol describes a plausible synthesis of Ethyl 3-chloro-5-fluorobenzoylformate.
Materials:
-
3-chloro-5-fluorobenzoyl chloride
-
Ethyl oxalyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1M)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.2 eq.) and anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of 3-chloro-5-fluorobenzoyl chloride (1.0 eq.) in anhydrous DCM to the stirred suspension.
-
After stirring for 15 minutes, add ethyl oxalyl chloride (1.1 eq.) dropwise via the dropping funnel, maintaining the temperature at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and 1M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel to afford Ethyl 3-chloro-5-fluorobenzoylformate.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of anhydrous reagents and solvent is critical as aluminum chloride is highly water-sensitive.
-
Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that activates the acyl chloride for electrophilic aromatic substitution.
-
Stepwise Addition at Low Temperature: Slow addition of the reagents at 0 °C helps to control the exothermic reaction and prevent side reactions.
-
Aqueous Workup: The acidic workup protonates the aluminum complexes, allowing for their removal into the aqueous phase. The bicarbonate wash neutralizes any remaining acid.
Application in the Synthesis of α-Ketoamides
A significant application of α-ketoesters in medicinal chemistry is their conversion to α-ketoamides.[6][7] α-Ketoamides are a privileged motif in drug discovery, often exhibiting improved pharmacokinetic properties, such as enhanced metabolic stability and better membrane permeability compared to their ester counterparts.[6][7] The reaction of Ethyl 3-chloro-5-fluorobenzoylformate with a primary or secondary amine provides a direct route to this important class of compounds.
Diagram 1: General Reaction Scheme for α-Ketoamide Synthesis
Caption: Conversion of the α-ketoester to an α-ketoamide.
Protocol 2: Synthesis of a Representative α-Ketoamide
This protocol details the synthesis of N-benzyl-2-(3-chloro-5-fluorophenyl)-2-oxoacetamide.
Materials:
-
Ethyl 3-chloro-5-fluorobenzoylformate
-
Benzylamine
-
Anhydrous tetrahydrofuran (THF)
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve Ethyl 3-chloro-5-fluorobenzoylformate (1.0 eq.) in anhydrous THF.
-
Add benzylamine (1.1 eq.) to the solution at room temperature.
-
Stir the reaction mixture for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with 1M HCl and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by recrystallization or column chromatography to yield the desired α-ketoamide.
Potential in Heterocyclic Synthesis
The dicarbonyl functionality of Ethyl 3-chloro-5-fluorobenzoylformate makes it an excellent precursor for the synthesis of various heterocyclic systems, which are core structures in many pharmaceuticals.[3] Condensation reactions with binucleophiles can lead to the formation of diverse ring systems.
Diagram 2: Potential Heterocyclic Scaffolds from Ethyl 3-chloro-5-fluorobenzoylformate
Caption: Potential routes to heterocyclic compounds.
The synthesis of a quinoxaline derivative, a scaffold found in numerous biologically active compounds, is outlined below.
Protocol 3: Synthesis of a Quinoxaline Derivative
Materials:
-
Ethyl 3-chloro-5-fluorobenzoylformate
-
o-Phenylenediamine
-
Ethanol
-
Acetic acid (catalytic amount)
-
Standard laboratory glassware
Procedure:
-
Dissolve Ethyl 3-chloro-5-fluorobenzoylformate (1.0 eq.) and o-phenylenediamine (1.0 eq.) in ethanol in a round-bottom flask.
-
Add a catalytic amount of acetic acid to the mixture.
-
Heat the reaction mixture to reflux for 8-12 hours.
-
Cool the mixture to room temperature, which may result in the precipitation of the product.
-
If a precipitate forms, collect it by filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture and purify the residue by column chromatography.
Safety and Handling
Ethyl 3-chloro-5-fluorobenzoylformate and its precursors should be handled with appropriate safety precautions in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For specific handling and disposal information, consult the relevant Safety Data Sheets (SDS).
Conclusion
Ethyl 3-chloro-5-fluorobenzoylformate is a valuable synthetic intermediate with significant potential in medicinal chemistry. Its utility lies in its ability to serve as a precursor to α-ketoamides with potentially improved pharmacokinetic profiles and as a building block for the synthesis of diverse heterocyclic scaffolds. The protocols provided herein offer a foundation for researchers to explore the applications of this compound in the discovery and development of new therapeutic agents. The strategic incorporation of the 3-chloro-5-fluorophenyl moiety can be a powerful tool for fine-tuning the properties of lead compounds.
References
-
Ethyl Benzoylformate: Properties and Applications in Chemical Synthesis. (n.d.). Retrieved from [Link]
-
The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. (2021). ACS Medicinal Chemistry Letters. [Link]
-
The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities. (2021). PubMed Central. [Link]
-
Facile and Selective Synthesis of 2,3,4,5-Tetrafluorobenzoyl Chloride with Triphosgene. (n.d.). Retrieved from [Link]
-
Ethyl Benzoylformate. (n.d.). Organic Syntheses Procedure. Retrieved from [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2023). MDPI. [Link]
- 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof. (n.d.). Google Patents.
-
Ethyl 3-chloro-5-fluorobenzoate. (n.d.). AOBChem. Retrieved from [Link]
-
SYNTHESIS Benzanilide BY BENZOLATION. (n.d.). Retrieved from [https://www.sphinxsai.com/2020/ChemTech/CT=30, (2020)/CT=30, (2020).htm]([Link], (2020)/CT=30, (2020).htm)
-
Ethyl 3-chloro-5-fluorobenzoylformate (C10H8ClFO3). (n.d.). PubChemLite. Retrieved from [Link]
-
Synthesis and characterization of benzoylated sulfamoyl carboxylic acids. (2020). MedCrave online. [Link]
-
Vicinal ketoesters – key intermediates in the total synthesis of natural products. (2022). Beilstein Journals. [Link]
-
Synthesis of 3,5-dichlorobenzoyl chloride. (n.d.). ResearchGate. Retrieved from [Link]
- Preparation method of alpha-keto ester. (n.d.). Google Patents.
Sources
- 1. ETHYL 3-CHLORO-5-FLUOROBENZOYLFORMATE CAS#: 845790-57-0 [amp.chemicalbook.com]
- 2. PubChemLite - Ethyl 3-chloro-5-fluorobenzoylformate (C10H8ClFO3) [pubchemlite.lcsb.uni.lu]
- 3. nbinno.com [nbinno.com]
- 4. CN103382152A - Preparation method of alpha-keto ester - Google Patents [patents.google.com]
- 5. BJOC - Vicinal ketoesters – key intermediates in the total synthesis of natural products [beilstein-journals.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Alpha Keto Amide Moiety as a Privileged Motif in Medicinal Chemistry: Current Insights and Emerging Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Ester Group in Ethyl 3-chloro-5-fluorobenzoylformate
<
Abstract
This technical guide provides a comprehensive overview of key derivatization strategies for the ester functional group in Ethyl 3-chloro-5-fluorobenzoylformate, a versatile α-ketoester intermediate. Recognizing the importance of this scaffold in medicinal chemistry and drug development, we present detailed, field-proven protocols for hydrolysis, transesterification, and amidation. Beyond simple procedural steps, this document elucidates the underlying chemical principles, justifying the selection of reagents and reaction conditions to empower researchers to adapt and troubleshoot these transformations. The protocols are designed to be self-validating, incorporating in-process controls and characterization checkpoints. All methodologies are supported by authoritative literature to ensure scientific rigor and reproducibility.
Introduction: The Strategic Importance of Ethyl 3-chloro-5-fluorobenzoylformate
Ethyl 3-chloro-5-fluorobenzoylformate is a valuable building block in modern organic synthesis. Its structure, featuring an α-ketoester moiety attached to a di-halogenated phenyl ring, offers multiple points for chemical modification. The α-ketoester functionality is particularly noteworthy, as it can participate in a wide array of reactions, including nucleophilic additions, condensations, and cyclizations, making it a precursor to diverse heterocyclic systems often found in pharmacologically active molecules.[1] Derivatization of the ethyl ester group is a critical strategy for modulating the compound's physicochemical properties, such as solubility, lipophilicity, and metabolic stability, and for introducing new functionalities for further synthetic elaboration or for direct interaction with biological targets.
This guide focuses on three fundamental transformations of the ester group:
-
Hydrolysis: Conversion to the corresponding carboxylic acid.
-
Transesterification: Exchange of the ethyl group for a different alkyl or aryl moiety.
-
Amidation: Reaction with amines to form the corresponding amides.
Each of these transformations yields a new class of compounds with distinct properties and potential applications, expanding the synthetic utility of the parent molecule.
Derivatization Strategies and Protocols
The following sections provide detailed protocols for the derivatization of Ethyl 3-chloro-5-fluorobenzoylformate. Each protocol is accompanied by a discussion of the reaction mechanism and key experimental considerations.
Hydrolysis to 3-chloro-5-fluorobenzoylformic acid
Hydrolysis of the ethyl ester to the corresponding carboxylic acid is a fundamental transformation that can be achieved under either acidic or basic conditions. The choice of conditions can be critical to avoid unwanted side reactions.
Scientific Rationale:
-
Acid-Catalyzed Hydrolysis: This is a reversible process where the ester is heated with a dilute acid, such as hydrochloric or sulfuric acid.[2] The reaction is driven to completion by using a large excess of water.[3] The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water.[4]
-
Base-Promoted Hydrolysis (Saponification): This method involves heating the ester with a base, such as sodium hydroxide. The reaction is effectively irreversible because the carboxylic acid product is deprotonated by the base to form a carboxylate salt, which is resistant to nucleophilic attack by the alcohol byproduct.[5] Acidification in a separate step is required to obtain the free carboxylic acid.[6] For many substrates, saponification is the preferred method due to its irreversibility and often cleaner reaction profiles.[7]
Experimental Protocol: Base-Promoted Hydrolysis
This protocol describes the saponification of Ethyl 3-chloro-5-fluorobenzoylformate to yield 3-chloro-5-fluorobenzoylformic acid.
Caption: Workflow for the hydrolysis of Ethyl 3-chloro-5-fluorobenzoylformate.
Materials and Reagents:
| Reagent | M.W. | Amount (10 mmol scale) | Moles | Purity |
| Ethyl 3-chloro-5-fluorobenzoylformate | 230.62 | 2.31 g | 10.0 mmol | ≥97% |
| Sodium Hydroxide (NaOH) | 40.00 | 0.60 g | 15.0 mmol | ≥98% |
| Ethanol (EtOH) | - | 20 mL | - | Reagent Grade |
| Deionized Water (H₂O) | - | 10 mL | - | - |
| Hydrochloric Acid (HCl), 2M | - | As needed | - | - |
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve Ethyl 3-chloro-5-fluorobenzoylformate (2.31 g, 10.0 mmol) in ethanol (20 mL).
-
Addition of Base: In a separate beaker, dissolve sodium hydroxide (0.60 g, 15.0 mmol) in deionized water (10 mL). Add the NaOH solution to the flask containing the ester.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30% ethyl acetate in hexanes). The reaction is complete when the starting ester spot is no longer visible. This typically takes 1-3 hours.
-
Work-up: Once the reaction is complete, cool the flask in an ice bath to 0-5°C. Slowly add 2M hydrochloric acid dropwise with stirring until the pH of the solution is approximately 1-2 (test with pH paper). A white precipitate of the carboxylic acid will form.
-
Isolation: Collect the solid product by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake with a small amount of cold deionized water to remove any inorganic salts.
-
Drying: Dry the purified 3-chloro-5-fluorobenzoylformic acid in a vacuum oven at 40-50°C to a constant weight.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and melting point analysis.
Transesterification
Transesterification is the process of exchanging the organic group of an ester with the organic group of an alcohol. This reaction is typically catalyzed by an acid or a base.
Scientific Rationale:
Transesterification is an equilibrium-controlled process. To drive the reaction towards the desired product, it is common to use the new alcohol as the solvent (in large excess) or to remove the ethanol byproduct as it is formed (e.g., by distillation). While various catalysts can be employed, acid catalysts such as sulfuric acid or p-toluenesulfonic acid are common. The mechanism is analogous to acid-catalyzed esterification.[8] It is important to note that while transesterification is a general method for esters, the reactivity of α-ketoesters can sometimes differ, though the fundamental principles apply.[9]
Experimental Protocol: Acid-Catalyzed Transesterification with Benzyl Alcohol
This protocol details the conversion of Ethyl 3-chloro-5-fluorobenzoylformate to Benzyl 3-chloro-5-fluorobenzoylformate.
Caption: Workflow for the transesterification of Ethyl 3-chloro-5-fluorobenzoylformate.
Materials and Reagents:
| Reagent | M.W. | Amount (10 mmol scale) | Moles | Purity |
| Ethyl 3-chloro-5-fluorobenzoylformate | 230.62 | 2.31 g | 10.0 mmol | ≥97% |
| Benzyl Alcohol | 108.14 | 10.8 g (10.4 mL) | 100 mmol | ≥99% |
| p-Toluenesulfonic acid monohydrate | 190.22 | 190 mg | 1.0 mmol | ≥98% |
| Toluene | - | 30 mL | - | Anhydrous |
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a Dean-Stark trap, a reflux condenser, and a magnetic stir bar, add Ethyl 3-chloro-5-fluorobenzoylformate (2.31 g, 10.0 mmol), benzyl alcohol (10.4 mL, 100 mmol), p-toluenesulfonic acid monohydrate (190 mg, 1.0 mmol), and toluene (30 mL).
-
Reaction: Heat the mixture to reflux. Collect the ethanol/water/toluene azeotrope in the Dean-Stark trap.
-
Monitoring: Monitor the reaction by TLC or GC-MS until the starting ester is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Washing: Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 30 mL) and then with brine (1 x 30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to remove the toluene and excess benzyl alcohol.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the pure benzyl ester.
-
Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Amidation
Direct conversion of the ester to an amide (aminolysis) can be achieved by heating the ester with an amine. This reaction is often slower than hydrolysis and may require elevated temperatures or the use of a catalyst.
Scientific Rationale:
The reaction proceeds via a nucleophilic acyl substitution mechanism. The amine attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[10] Collapse of this intermediate expels the ethoxide leaving group to form the more stable amide. The reaction is typically driven to completion by using an excess of the amine or by removing the alcohol byproduct. For less reactive amines or esters, activating agents or catalysts may be necessary.[11]
Experimental Protocol: Direct Aminolysis with Benzylamine
This protocol outlines the synthesis of N-benzyl-3-chloro-5-fluorobenzoylformamide.
Caption: Workflow for the amidation of Ethyl 3-chloro-5-fluorobenzoylformate.
Materials and Reagents:
| Reagent | M.W. | Amount (5 mmol scale) | Moles | Purity |
| Ethyl 3-chloro-5-fluorobenzoylformate | 230.62 | 1.15 g | 5.0 mmol | ≥97% |
| Benzylamine | 107.15 | 1.61 g (1.64 mL) | 15.0 mmol | ≥99% |
Procedure:
-
Reaction Setup: In a pressure tube equipped with a magnetic stir bar, combine Ethyl 3-chloro-5-fluorobenzoylformate (1.15 g, 5.0 mmol) and benzylamine (1.64 mL, 15.0 mmol).
-
Reaction: Seal the tube and heat the mixture in an oil bath at 100-120°C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Work-up: Cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (30 mL).
-
Washing: Transfer the solution to a separatory funnel and wash with 1M HCl (2 x 20 mL) to remove excess benzylamine, followed by saturated aqueous sodium bicarbonate (1 x 20 mL), and finally brine (1 x 20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel.
-
Characterization: Confirm the structure and purity of the resulting amide by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).
Summary and Outlook
The protocols detailed in this application note provide robust and reproducible methods for the derivatization of the ester group in Ethyl 3-chloro-5-fluorobenzoylformate. These transformations—hydrolysis, transesterification, and amidation—significantly expand the synthetic utility of this important intermediate, providing access to carboxylic acids, new esters, and amides. These derivatives serve as valuable precursors for the synthesis of complex molecules in drug discovery and materials science. Researchers are encouraged to use these protocols as a starting point and to optimize conditions based on the specific requirements of their target molecules. The principles and techniques described herein are broadly applicable to the derivatization of other α-ketoesters.
References
-
Alkylation. (2023, August 29). Chemistry LibreTexts. Retrieved from [Link]
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. (2023). MDPI. Retrieved from [Link]
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Ethyl Benzoylformate: Properties and Applications in Chemical Synthesis. SYNTHEZOLAB. Retrieved from [Link]
-
mechanism for the acid catalysed hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Hydrolysis of ethyl benzoate. SSERC. Retrieved from [Link]
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Acid Catalyzed Hydrolysis of Esters. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
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Synthesis of α-keto carboxylic acids, esters and amides. Organic Chemistry Portal. Retrieved from [Link]
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Amide synthesis by acylation. Organic Chemistry Portal. Retrieved from [Link]
-
Alkylation of Stabilized Enolates | Malonate & β-Keto Ester Synthesis Explained. (2021, February 13). YouTube. Retrieved from [Link]
-
Hameury, T., Bellosta, V., Guillemont, J., Van Hijfte, L., & Cossy, J. (2010). Reduction of Alkynyl α‐Hydroxy Esters: Stereoselective α‐Ketol Rearrangement. European Journal of Organic Chemistry, 2010(4), 607–610. Retrieved from [Link]
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Recent advances in the transesterification of β-keto esters. (2021, July 2). RSC Publishing. Retrieved from [Link]
-
Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. (2011, August 12). Master Organic Chemistry. Retrieved from [Link]
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Ethyl Benzoylformate. Organic Syntheses Procedure. Retrieved from [Link]
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Formation of Amides From Esters. Master Organic Chemistry. Retrieved from [Link]
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Sodium Borohydride. Common Organic Chemistry. Retrieved from [Link]
-
hydrolysis of esters. Chemguide. Retrieved from [Link]
-
Saeed, A., Rafique, H., & Flörke, U. (2010). Synthesis, Characterization and Crystal Structure of Ethyl 4-(3-Chlorobenzamido)benzoate. European Journal of Chemistry, 1(4), 294-297. Retrieved from [Link]
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17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. (2023, August 4). Chemistry LibreTexts. Retrieved from [Link]
- Ketoester reductase for conversion of keto acid esters to optically active hydroxy acid esters. Google Patents.
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Sodium Borohydride NaBH4 Reduction Reaction Mechanism. (2016, February 10). YouTube. Retrieved from [Link]
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Converting Esters to Amides: "Aminolysis". (2021, October 22). YouTube. Retrieved from [Link]
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Baker's Yeast-Mediated Reductions of α-Keto Esters and an α-Keto-β-Lactam. Two Routes to the Paclitaxel Side Chain. The Journal of Organic Chemistry. Retrieved from [Link]
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Chaikin, S. W., & Brown, W. G. (1949). Reduction of Aldehydes, Ketones and Acid Chlorides by Sodium Borohydride. Journal of the American Chemical Society, 71(1), 122–125. Retrieved from [Link]
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How to Make Amides: Mechanism. (2014, March 26). YouTube. Retrieved from [Link]
-
Ester Hydrolysis Reaction Mechanism - Acid Catalyzed & Base Promoted Organic Chemistry. (2016, December 26). YouTube. Retrieved from [Link]
-
The Hydrolysis of Ethyl Benzoate. (2021, January 22). YouTube. Retrieved from [Link]
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β‐Ketoesters: An Overview and It's Applications via Transesterification. (2021, October 26). ResearchGate. Retrieved from [Link]
-
Evolution of amide bond formation. ResearchGate. Retrieved from [Link]
-
Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. Retrieved from [Link]
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Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. University of Massachusetts Boston. Retrieved from [Link]
-
General reaction mechanism for cross‐coupling amidation of esters. ResearchGate. Retrieved from [Link]
-
Ethyl 3-chloro-5-(furan-2-yl)benzoate. PubChem. Retrieved from [Link]
-
845790-57-0_ETHYL 3-CHLORO-5-FLUOROBENZOYLFORMATE. ChemWhat. Retrieved from [Link]
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The Prospective Utility of Ethyl 3-chloro-5-fluorobenzoylformate in the Synthesis of Agrochemical Scaffolds: Application Notes and Protocols
Introduction: A Note on the Current State of Publicly Available Research
Ethyl 3-chloro-5-fluorobenzoylformate is a halogen-substituted α-ketoester, a class of compounds recognized for their utility as versatile synthons in organic chemistry. While a direct, documented pathway from this specific molecule to a commercially named agrochemical is not prevalent in publicly accessible literature and patents, its structural motifs suggest significant potential for the synthesis of bioactive heterocyclic compounds. α-Keto acids and their esters are known for their chemical versatility, enabling the synthesis of a wide range of value-added compounds, including pharmaceuticals and agrochemicals.[1]
This guide, therefore, serves as a prospective analysis, grounded in established chemical principles. It provides researchers, scientists, and drug development professionals with a scientifically rigorous exploration of how Ethyl 3-chloro-5-fluorobenzoylformate could be employed to generate agrochemically relevant scaffolds. The protocols and insights presented herein are based on well-documented reactions of analogous α-ketoesters and are designed to be a self-validating framework for the exploration of this promising building block.
Application Note I: Synthesis of Substituted Quinoxalines as Potential Herbicides and Fungicides
Scientific Rationale and Expertise-Driven Insights
The quinoxaline ring system is a privileged scaffold in agrochemical research, with numerous derivatives exhibiting herbicidal, fungicidal, and insecticidal properties. The classical and most reliable method for synthesizing quinoxalines is the condensation of an aryl-1,2-diamine with a 1,2-dicarbonyl compound.[2][3][4] Ethyl 3-chloro-5-fluorobenzoylformate serves as an excellent 1,2-dicarbonyl synthon, where the benzoyl carbonyl and the adjacent ester carbonyl provide the requisite electrophilic centers for condensation with a nucleophilic 1,2-diamine.
The choice of Ethyl 3-chloro-5-fluorobenzoylformate as a precursor is strategic for several reasons:
-
Introduction of Key Pharmacophores: The 3-chloro-5-fluorophenyl moiety is directly incorporated into the final quinoxaline structure. Halogen substituents are critical in many agrochemicals for modulating biological activity, metabolic stability, and binding affinity to target proteins.
-
High Reactivity: The α-ketoester functionality is highly reactive towards nucleophilic attack by the amino groups of the diamine, facilitating ring closure under relatively mild conditions.
-
Versatility: By varying the substituents on the 1,2-diamine, a diverse library of quinoxaline derivatives can be rapidly synthesized, enabling extensive structure-activity relationship (SAR) studies.
The reaction proceeds via a domino sequence of condensation followed by cyclization and dehydration (aromatization), typically catalyzed by a mild acid.[3] The resulting product is a 2-(3-chloro-5-fluorophenyl)-3-hydroxyquinoxaline, a highly functionalized intermediate ready for further derivatization if needed.
Experimental Workflow and Logical Relationships
The synthesis of substituted quinoxalines from Ethyl 3-chloro-5-fluorobenzoylformate and a generic substituted 1,2-phenylenediamine can be visualized as a straightforward, two-step domino reaction.
Caption: Workflow for the synthesis of quinoxaline derivatives.
Detailed Protocol: Synthesis of 6-methyl-2-(3-chloro-5-fluorophenyl)quinoxalin-3(4H)-one
This protocol describes a hypothetical synthesis using 4-methyl-1,2-phenylenediamine as the diamine component.
Materials and Reagents:
-
Ethyl 3-chloro-5-fluorobenzoylformate (1.0 eq)
-
4-methyl-1,2-phenylenediamine (1.05 eq)
-
Glacial Acetic Acid (catalytic amount, e.g., 0.1 eq)
-
Ethanol (Reagent Grade)
-
Deionized Water
-
Saturated Sodium Bicarbonate Solution
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add Ethyl 3-chloro-5-fluorobenzoylformate (e.g., 2.30 g, 10 mmol).
-
Addition of Reagents: Dissolve the starting material in 40 mL of ethanol. To this solution, add 4-methyl-1,2-phenylenediamine (1.28 g, 10.5 mmol) and glacial acetic acid (0.06 mL, 1 mmol).
-
Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 7:3 Hexane:Ethyl Acetate). The disappearance of the starting materials indicates reaction completion.
-
Work-up - Precipitation: After completion, cool the reaction mixture to room temperature. A solid precipitate should form. If precipitation is slow, the mixture can be cooled further in an ice bath.
-
Filtration: Collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol (2 x 10 mL) and then with deionized water (2 x 20 mL) to remove any residual acid and salts.
-
Neutralization (Optional): If the filtrate is acidic, the product can be further washed with a saturated sodium bicarbonate solution until effervescence ceases, followed by a final wash with deionized water.
-
Drying and Purification: Dry the crude product under vacuum. For higher purity, the product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.
Data Presentation: Hypothetical Library of Quinoxaline Derivatives
By varying the substituent on the 1,2-phenylenediamine, a library of derivatives can be synthesized. The following table summarizes hypothetical yields and purities for a small set of such compounds, based on typical outcomes for this reaction type.
| Entry | Diamine Substituent (R) | Product Name | Hypothetical Yield (%) | Hypothetical Purity (HPLC, %) |
| 1 | H | 2-(3-chloro-5-fluorophenyl)quinoxalin-3(4H)-one | 88 | >98 |
| 2 | 4-Methyl | 6-methyl-2-(3-chloro-5-fluorophenyl)quinoxalin-3(4H)-one | 92 | >99 |
| 3 | 4-Chloro | 6-chloro-2-(3-chloro-5-fluorophenyl)quinoxalin-3(4H)-one | 85 | >98 |
| 4 | 4-Nitro | 6-nitro-2-(3-chloro-5-fluorophenyl)quinoxalin-3(4H)-one | 78 | >97 |
| 5 | 4,5-Dimethyl | 6,7-dimethyl-2-(3-chloro-5-fluorophenyl)quinoxalin-3(4H)-one | 90 | >99 |
Application Note II: Prospective Synthesis of Substituted Pyrazoles via Condensation with Hydrazines
Scientific Rationale and Expertise-Driven Insights
Pyrazoles are another cornerstone of modern agrochemicals, found in numerous fungicides, herbicides, and insecticides. The Knorr pyrazole synthesis and related methodologies, which involve the condensation of a 1,3-dicarbonyl compound with a hydrazine, are fundamental routes to this heterocycle.[5][6][7]
Although Ethyl 3-chloro-5-fluorobenzoylformate is an α-ketoester (a 1,2-dicarbonyl equivalent), its reactivity can be harnessed in a similar fashion. The reaction with hydrazine would proceed by initial attack at the more electrophilic keto-carbonyl, followed by cyclization via attack on the ester carbonyl to form a pyrazolone ring. The 3-chloro-5-fluorophenyl group would be installed at the 3-position of the pyrazolone ring, a common substitution pattern in bioactive pyrazoles.
The use of substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) allows for the introduction of a second point of diversity (the N1-substituent), which is crucial for tuning the biological activity of the resulting agrochemical candidates.
Reaction Pathway Visualization
The proposed pathway involves the formation of a hydrazone intermediate, followed by intramolecular cyclization to yield the pyrazolone product.
Caption: Proposed synthesis of pyrazolone derivatives.
Prospective Protocol: Synthesis of 3-(3-chloro-5-fluorophenyl)-1-phenyl-1H-pyrazol-5(4H)-one
This protocol outlines a potential synthesis using phenylhydrazine.
Materials and Reagents:
-
Ethyl 3-chloro-5-fluorobenzoylformate (1.0 eq)
-
Phenylhydrazine (1.0 eq)
-
Ethanol (Reagent Grade)
-
Sodium Ethoxide (catalytic amount, optional)
-
Hexane
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve Ethyl 3-chloro-5-fluorobenzoylformate (2.30 g, 10 mmol) in 30 mL of absolute ethanol.
-
Addition of Hydrazine: Add phenylhydrazine (1.08 g, 10 mmol) dropwise to the solution at room temperature with stirring. An initial hydrazone may precipitate.
-
Cyclization: Heat the mixture to reflux for 2-4 hours. The progress of the cyclization can be monitored by TLC. For less reactive substrates, a catalytic amount of a base like sodium ethoxide can be added to facilitate the ring closure.
-
Isolation: Cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure.
-
Purification: The resulting crude solid or oil can be purified by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography on silica gel using a hexane/ethyl acetate gradient.
Conclusion
While Ethyl 3-chloro-5-fluorobenzoylformate does not yet feature in widely published, specific agrochemical synthetic routes, its chemical nature as a halogenated α-ketoester makes it a highly valuable and versatile building block. The application notes and protocols detailed above for the synthesis of quinoxalines and pyrazoles provide a robust, scientifically-grounded framework for researchers to begin exploring its potential. These heterocyclic scaffolds are of proven importance in the agrochemical industry, and the direct incorporation of the 3-chloro-5-fluorophenyl moiety via this synthon offers an efficient route to novel and potentially potent bioactive molecules. It is the author's belief that further research into the applications of this compound will validate its utility in the discovery and development of next-generation agrochemicals.
References
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Hantzsch Dihydropyridine Synthesis. Alfa Chemistry.
-
Hantzsch pyridine synthesis. Wikipedia.
-
Gewald Reaction. J&K Scientific LLC.
-
Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. El-Sayed, M. E. A., et al. International Journal of Organic Chemistry, 2017.
-
Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 2024. Royal Society of Chemistry.
-
QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Wan, J.-P., & Wei, L. ARKIVOC, 2012.
-
Application of aryl-hydrazones of α-ketoethers in the synthesis of heterocyclic compounds. ResearchGate, 2026.
-
Gewald reaction. Wikipedia.
-
Recent advances in the transition-metal-free synthesis of quinoxalines. Kumar, A., et al. RSC Advances, 2016.
-
SYNTHESIS OF PYRAZOLONES FROM α-KETO AND α-CYANO ESTERS. ResearchGate, 2002.
-
SYNTHESIS OF PYRAZOLES BASED ON α, β-UNSATURATED KETONES. CyberLeninka.
-
β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 2013.
-
SYNTHESIS OF QUINOXALINE DERIVATIVES VIA CONDENSATION OF ARYL-1,2-DIAMINES WITH 1,2-DIKETONES USING (NH4)6MO7O24.4H2O AS AN EFFI. SID, 2009.
-
Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives. Molecules, 2021.
-
Hantzsch pyridine synthesis. Wikipedia.
-
Hantzsch Pyridine Synthesis. Scribd.
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal.
-
Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 2024.
-
A green chemistry approach to gewald reaction. Der Pharma Chemica.
-
Gewald Reaction. Organic Chemistry Portal.
-
Heterocyclic Chemistry part2 updatedagainagainagainagainnnx. Scribd.
-
Current Status of Research on Synthesis of α-Keto Acids and Their Esters. Molecules, 2024.
-
An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 2021.
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ResearchGate, 2020.
-
Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 2024.
-
Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry, 2024.
-
The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 2000.
-
The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. Journal of Organic Chemistry, 2005.
-
synthesis of isoxazoles. YouTube.
-
α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Organic Chemistry Portal.
-
Ethyl benzoylformate. PubChem.
-
Multicomponent reactions: A simple and efficient route to heterocyclic phosphonates. Beilstein Journal of Organic Chemistry, 2012.
-
Expedient Synthesis of Norbenzomorphan Library via Multicomponent Assembly Process Coupled with Ring-Closing Reactions. ACS Combinatorial Science, 2010.
-
Application Notes and Protocols: Ethyl Glyoxylate in Multicomponent Reactions. Benchchem.
-
Applications of Multicomponent Reactions for the Synthesis of Diverse Heterocyclic Scaffolds. figshare, 2007.
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Troubleshooting & Optimization
Technical Support Center: Challenges in the Synthesis of Substituted Ethyl Benzoylformates
Welcome to the technical support center for the synthesis of substituted ethyl benzoylformates. This guide is designed for researchers, chemists, and drug development professionals who utilize these critical intermediates. Ethyl benzoylformates, also known as ethyl phenylglyoxylates, are versatile building blocks in the synthesis of pharmaceuticals and other fine chemicals.[1][2] However, their synthesis is often fraught with challenges ranging from low yields and side-product formation to difficult purifications.
This document provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot and optimize your synthetic protocols.
Core Synthetic Strategies: An Overview
The selection of a synthetic route is paramount and depends heavily on the available starting materials and the nature of the substituents on the aromatic ring. The three most common pathways are:
-
Oxidation of Substituted Mandelic Acids or their Esters: A classical and reliable method involving the oxidation of the benzylic alcohol.
-
Friedel-Crafts Acylation: Direct acylation of an aromatic ring with an appropriate acylating agent, such as ethyl oxalyl chloride.
-
Grignard-Type Reactions: Nucleophilic addition of an organometallic reagent to an oxalate derivative.
The following diagram illustrates a decision-making workflow for selecting an appropriate synthetic strategy.
Caption: A decision-making guide for selecting a synthetic route.
Troubleshooting Guide
This section addresses specific experimental failures and provides actionable solutions.
Q1: My Friedel-Crafts acylation reaction has a very low yield or fails completely. What went wrong?
A: This is a common issue in Friedel-Crafts chemistry and can typically be traced to one of three areas: the catalyst, the substrate, or the reaction conditions.
-
Catalyst Inactivation: The Lewis acid catalyst (e.g., AlCl₃) is the engine of this reaction and is highly sensitive.
-
Cause: Moisture is the primary culprit. Anhydrous conditions are not just recommended; they are essential. Trace water in the solvent, reagents, or glassware will hydrolyze and deactivate the catalyst. Functional groups with lone pairs, such as amines (-NH₂) or hydroxyls (-OH), on the aromatic substrate will coordinate irreversibly with the Lewis acid, rendering it useless for the acylation reaction.[3][4]
-
Solution: Ensure all glassware is oven-dried. Use anhydrous solvents, preferably from a solvent purification system or a freshly opened bottle over molecular sieves. If your substrate contains incompatible functional groups, you must either protect them or choose an alternative synthetic route (see Fig 1).
-
-
Substrate Deactivation: The electronic nature of your aromatic ring is critical.
-
Cause: Friedel-Crafts is an electrophilic aromatic substitution. Strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR, -CF₃) on the aromatic ring deactivate it towards electrophilic attack, often preventing the reaction entirely.[3]
-
Solution: If your target contains such groups, Friedel-Crafts is likely not a viable one-step method. You may need to introduce the deactivating group after the acylation step or pursue a different strategy, like the oxidation of a pre-functionalized ethyl mandelate.
-
-
Insufficient Reactivity:
-
Cause: The acylating agent, ethyl oxalyl chloride, can decompose over time. The reaction may also require thermal energy to proceed at a reasonable rate.
-
Solution: Use freshly prepared or recently purchased ethyl oxalyl chloride. If the reaction is sluggish at room temperature, consider gently heating it. Monitor progress by TLC or GC to avoid decomposition.
-
Q2: I obtained a mixture of isomers from my Friedel-Crafts reaction. How can I improve regioselectivity?
A: Regioselectivity is governed by the directing effects of the substituents already on the aromatic ring and can be influenced by reaction conditions.
-
Electronic Effects:
-
Cause: Activating groups (alkyl, alkoxy) are ortho, para-directing, while deactivating groups are meta-directing.[3] The electronic preference will always be the dominant factor.
-
Solution: You cannot change the inherent directing effect of a group. However, you can often favor one isomer over another.
-
-
Steric Hindrance:
-
Cause: The acylating agent-catalyst complex is sterically bulky. This bulkiness can hinder attack at the ortho position, even if it is electronically favored, leading to a higher proportion of the para isomer.[3]
-
Solution: To maximize para substitution, you can sometimes use a bulkier Lewis acid or run the reaction at a lower temperature, which increases selectivity for the thermodynamically favored product. Conversely, if the ortho product is desired (a much harder challenge), different catalytic systems may need to be explored.
-
Q3: During the oxidation of my substituted mandelic acid with KMnO₄, I'm isolating significant amounts of the corresponding benzoic acid. How can I prevent this over-oxidation?
A: The formation of benzoic acid is a classic side reaction in the permanganate oxidation of mandelic acid, resulting from the cleavage of the C-C bond between the carbonyls of the desired α-keto acid.[5]
-
Cause: Potassium permanganate is a very strong oxidizing agent. If the reaction temperature is too high or the reaction is left for too long, it can induce oxidative C-C bond cleavage.
-
Solution:
-
Strict Temperature Control: The oxidation should be performed under cold conditions. The original Organic Syntheses procedure specifies the use of cracked ice to maintain a low temperature during the addition of KMnO₄.[5] Adhering to this is critical.
-
Stoichiometry and Reaction Time: Use the exact stoichiometric amount of KMnO₄. Adding a large excess will promote over-oxidation. Monitor the reaction closely (e.g., by observing the disappearance of the purple permanganate color) and work it up promptly upon completion.
-
Alternative Oxidants: If over-oxidation remains problematic, consider milder or more selective oxidizing agents. A two-step process involving protection of the carboxylic acid, oxidation of the alcohol (e.g., using a Swern or Dess-Martin oxidation on the corresponding ethyl mandelate), and deprotection can offer greater control. Kinetic studies on the oxidation of ethyl mandelate have also been performed with reagents like V(V) and chromic acid.
-
Q4: I'm attempting to synthesize an ethyl benzoylformate derivative by reacting a Grignard reagent with diethyl oxalate, but my main product is a tertiary alcohol. What is happening?
A: You are observing the classic double addition of a Grignard reagent to an ester. This is a fundamental reactivity pattern that makes this specific approach challenging.
-
Cause: The Grignard reagent (R-MgX) first adds to one of the ester groups of diethyl oxalate to form the desired α-ketoester. However, the intermediate formed is a ketone, which is more reactive towards Grignard reagents than the starting ester. A second equivalent of the Grignard reagent rapidly attacks the newly formed ketone, leading to a tertiary alcohol after acidic workup.[6]
-
Solution:
-
Choose a Different Electrophile: A more reliable method is to use ethyl oxalyl chloride or ethyl chloroformate .[7] These are more reactive acylating agents, and the reaction can often be stopped after the first addition, especially at low temperatures.
-
Inverse Addition at Low Temperature: If you must use diethyl oxalate, employ inverse addition. This involves adding the Grignard reagent solution slowly to a cold solution (-78 °C) of excess diethyl oxalate. This maintains a low concentration of the Grignard reagent and a high concentration of the ester, favoring the initial single addition and minimizing the subsequent reaction with the ketone product.
-
Frequently Asked Questions (FAQs)
Q1: What is the best way to purify my final substituted ethyl benzoylformate product?
A: The optimal purification method depends on the scale of your reaction and the nature of the impurities.
-
Vacuum Distillation: This is the preferred method for larger quantities (>5 g) of thermally stable, liquid products. Substituted ethyl benzoylformates typically have high boiling points, making vacuum distillation necessary to prevent decomposition.[1] For example, the parent compound boils at 138-139 °C at 18 mmHg.[8]
-
Flash Column Chromatography: This is ideal for smaller scales or for removing non-volatile impurities and closely related side products (e.g., isomers from a Friedel-Crafts reaction). A silica gel stationary phase with a gradient of ethyl acetate in hexanes is a common starting point.
-
Aqueous Work-up: Before final purification, a thorough aqueous work-up is crucial. For Friedel-Crafts reactions, this involves carefully quenching the reaction mixture on ice and then hydrolyzing the aluminum salts with acid. For oxidation reactions, it involves removing manganese dioxide by filtration.[5]
Q2: My target molecule has multiple functional groups. Which synthetic route is the most compatible?
A: Functional group compatibility is a key consideration.
| Synthetic Route | Compatible Functional Groups | Incompatible Functional Groups |
| Friedel-Crafts Acylation | Alkyls, Halogens, Ethers, other deactivated groups (if ring is still sufficiently active) | Alcohols (-OH), Amines (-NH₂), Amides, Phenols. Any protic group that can react with the Lewis acid catalyst.[3][4] |
| Oxidation (e.g., KMnO₄) | Groups stable to strong oxidation: Alkyls, Halogens, Nitro groups, Ethers. | Groups sensitive to oxidation: Aldehydes, other Alcohols, Thioethers, unprotected Amines. |
| Grignard Synthesis | Groups stable to strong bases/nucleophiles: Ethers, tertiary Amines. | Any protic group: Alcohols, primary/secondary Amines, Carboxylic Acids, Water. Carbonyls (ketones, aldehydes, esters) will also react.[9] |
Q3: How should I properly store ethyl benzoylformate?
A: Ethyl benzoylformate is reported to be sensitive to moisture.[1] Over time, hydrolysis can occur, leading to the formation of benzoylformic acid and ethanol. It should be stored in a tightly sealed container, preferably under an inert atmosphere (nitrogen or argon), in a cool, dry place.
Validated Experimental Protocols
Protocol 1: Synthesis of 4-Methoxy-ethyl benzoylformate via Friedel-Crafts Acylation
This protocol describes the acylation of anisole, an activated aromatic ring.
-
Safety Note: This reaction should be performed in a well-ventilated fume hood. AlCl₃ is highly corrosive and reacts violently with water. Ethyl oxalyl chloride is a lachrymator. Wear appropriate personal protective equipment (PPE).
-
Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube (CaCl₂), and an addition funnel. Maintain a positive pressure of dry nitrogen or argon.
-
Catalyst Suspension: To the flask, add anhydrous aluminum chloride (AlCl₃, 1.2 equivalents) and anhydrous dichloromethane (DCM) as the solvent. Cool the suspension to 0 °C in an ice bath.
-
Reagent Addition: In the addition funnel, prepare a solution of anisole (1.0 equivalent) and ethyl oxalyl chloride (1.1 equivalents) in anhydrous DCM.
-
Reaction: Add the anisole/ethyl oxalyl chloride solution dropwise to the stirred AlCl₃ suspension over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress by TLC or GC.
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C and very slowly quench the reaction by adding crushed ice, followed by cold 1M HCl. This step is highly exothermic.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with saturated sodium bicarbonate solution, then with brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure. Purify the crude product by vacuum distillation or flash column chromatography to yield the desired product, which is predominantly the para-substituted isomer due to steric hindrance at the ortho position.
Protocol 2: Synthesis of Ethyl Benzoylformate via Oxidation of Mandelic Acid
This protocol is adapted from the robust procedure published in Organic Syntheses.[5]
-
Safety Note: Potassium permanganate is a strong oxidizer. The reaction with sulfuric acid is highly exothermic. Perform in a fume hood with appropriate PPE.
-
Setup: In a large beaker or crock equipped with an efficient mechanical stirrer, dissolve mandelic acid (1.0 equivalent) in water. Add a solution of sodium hydroxide (1.1 equivalents) in water.
-
Oxidation: Cool the mixture by adding a significant amount of cracked ice. While stirring vigorously, add finely ground potassium permanganate (KMnO₄, ~0.7 equivalents) in portions over 30-45 minutes. The temperature should be kept low by the melting ice. The purple color of the permanganate should disappear as it is consumed.
-
Work-up (Part 1): Once the reaction is complete (the purple color persists for a few minutes), stop stirring and allow the manganese dioxide (MnO₂) to settle. Filter the mixture through a Büchner funnel, washing the filter cake with water.
-
Acidification & Extraction: Transfer the filtrate to a large flask and cool with running water. Slowly add concentrated sulfuric acid. This will precipitate some benzoic acid (a byproduct) and protonate the desired benzoylformic acid. Extract the aqueous solution multiple times with ether.
-
Esterification: Combine the ether extracts and distill off the ether. To the crude liquid benzoylformic acid, add a catalytic amount of concentrated sulfuric acid (e.g., ~5 mol%). Heat the mixture to 105-110 °C and pass a steady stream of ethanol vapor through the solution for several hours until esterification is complete (monitored by TLC).
-
Work-up (Part 2) & Purification: Cool the reaction mixture. Wash with water, then with sodium carbonate solution to remove any unreacted acid. Wash again with brine. Dry the organic layer over anhydrous potassium carbonate (K₂CO₃), filter, and remove any remaining solvent. Purify the final product by vacuum distillation.[5]
Caption: A systematic approach to troubleshooting failed reactions.
References
-
Corson, B. B., Dodge, R. A., Harris, S. A., & Hazen, R. K. (n.d.). Ethyl Benzoylformate. Organic Syntheses. Retrieved from [Link]
-
Scientific.Net. (n.d.). Synthesis of (R)-(-)-Mandelic Acid Ethyl Ester by Asymmetric Reduction of Ethyl Benzoylformate with Yeast Cells. Advanced Materials Research, 560-561. Retrieved from [Link]
-
Ou, Z., Ma, L., Niu, Y., & Cui, J. (2018). Preparation of (R)-(-)-mandelic acid by two-step biotransformation of ethyl benzoylformate. Biocatalysis and Biotransformation, 36(6). Retrieved from [Link]
-
Taylor & Francis Online. (2017, December 18). Preparation of (R)-(-)-mandelic acid by two-step biotransformation of ethyl benzoylformate. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of (R)-(-)-Mandelic Acid Methyl Ester by Asymmetric Reduction of Methyl Benzoylformate with Yeast Cells. Retrieved from [Link]
-
UVA.es. (n.d.). Kinetics of V(V) Oxidation of Esters of Mandelic Acid. Retrieved from [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. Retrieved from [Link]
-
MDPI. (n.d.). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Retrieved from [Link]
-
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). Grignard Reagents. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Versatile Synthesis of Esters from Grignard Reagents and Chloroformates. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Ethyl benzoylformate. PubChem. Retrieved from [Link]
-
Reddit. (2025, May 15). Help me access documents please (time-sensitive). r/OrganicChemistry. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
-
ResearchGate. (n.d.). Effect of ethyl benzoylformate concentration on enzyme activity. Retrieved from [Link]
-
National Institutes of Health (NIH). (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. PMC. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Ethyl Benzoylacetate. Retrieved from [Link]
-
YouTube. (2018, May 7). Friedel Crafts Acylation of Benzene Reaction Mechanism. Retrieved from [Link]
-
Cheméo. (n.d.). Ethyl mandelate. Retrieved from [Link]
-
Quora. (2017, June 25). What is the best way of ethyl benzene synthesis?. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Directing Group Promoted Benzylic Oxidation. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (n.d.). Ethyl mandelate. NIST WebBook. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of Ethyl Benzoate by Ozonolysis of Styrene in the Presence of Ethanol. Retrieved from [Link]
-
MARM-ACS. (2008, May 18). Synthesis of Substituted Benzofuran-2-Carboxylic Acid Ethyl Ester. Retrieved from [Link]
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Technical Support Center: Synthesis of Ethyl 3-chloro-5-fluorobenzoylformate
Welcome to the technical support center for the synthesis of Ethyl 3-chloro-5-fluorobenzoylformate. This guide is designed for researchers, scientists, and professionals in drug development. Here, we will address common challenges and side reactions encountered during the synthesis, providing in-depth troubleshooting advice and detailed protocols to enhance the yield and purity of your target compound.
The synthesis of Ethyl 3-chloro-5-fluorobenzoylformate, a valuable α-keto ester intermediate in pharmaceutical and fine chemical synthesis, is typically achieved through a Friedel-Crafts acylation reaction.[1] This involves the reaction of 3-chloro-5-fluorobenzoyl chloride with a suitable acylating agent, followed by esterification. While the reaction appears straightforward, several side reactions can occur, leading to impurities and reduced yields. This guide will help you navigate these potential pitfalls.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for preparing Ethyl 3-chloro-5-fluorobenzoylformate?
A1: The most prevalent method is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with ethyl chlorooxoacetate (also known as ethyl oxalyl chloride) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1] This reaction introduces the α-keto ester functionality to the aromatic ring.
Q2: What are the primary expected side products in this synthesis?
A2: The primary side products can arise from several sources:
-
Isomeric products: Acylation at positions other than the desired C1 position of 1-chloro-3-fluorobenzene.
-
Diacylation: Introduction of a second acyl group onto the aromatic ring.
-
Hydrolysis: Reaction of the acyl chloride starting material or the product with moisture.
-
Decarbonylation: Loss of carbon monoxide from the acylium ion intermediate.
-
Complexation: The product can form a complex with the Lewis acid catalyst.[2]
Q3: Why is moisture control so critical in this reaction?
A3: Moisture can have several detrimental effects. Firstly, the Lewis acid catalyst, typically AlCl₃, is highly hygroscopic and reacts violently with water, deactivating it. Secondly, the starting material, ethyl chlorooxoacetate, is moisture-sensitive and can hydrolyze to oxalic acid and ethanol.[3][4] This not only consumes the starting material but also introduces impurities that can complicate the workup and purification process.
Troubleshooting Guide
This section provides a detailed breakdown of potential issues, their causes, and actionable solutions.
Issue 1: Low Yield of the Desired Product
Possible Causes:
-
Inactive Catalyst: The Lewis acid catalyst (e.g., AlCl₃) may have been deactivated by moisture.
-
Insufficient Reaction Time or Temperature: The reaction may not have gone to completion.
-
Suboptimal Stoichiometry: Incorrect molar ratios of reactants and catalyst can lead to incomplete conversion.
-
Poor Quality Starting Materials: Impurities in the 1-chloro-3-fluorobenzene or ethyl chlorooxoacetate can interfere with the reaction.
Solutions:
-
Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous solvents and reagents. Dry all glassware thoroughly in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).
-
Optimize Reaction Conditions: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal reaction time. A typical temperature range for this Friedel-Crafts acylation is between 0°C and room temperature.
-
Verify Stoichiometry: Carefully measure and use the correct molar ratios of reactants. A slight excess of the acylating agent and catalyst is often employed.
-
Purify Starting Materials: If necessary, purify the starting materials by distillation or other appropriate methods to remove any impurities.
Issue 2: Formation of Isomeric Side Products
Possible Causes:
-
Reaction Temperature: Higher reaction temperatures can lead to a loss of regioselectivity, resulting in the formation of other isomers. The directing effects of the chloro and fluoro substituents on the benzene ring are key to obtaining the desired isomer.
-
Catalyst Choice: The nature of the Lewis acid catalyst can influence the isomeric distribution of the products.
Solutions:
-
Maintain Low Temperatures: Running the reaction at a lower temperature (e.g., 0-5°C) can significantly improve the regioselectivity of the acylation.
-
Catalyst Screening: While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ could be explored for better selectivity in your specific setup, though this may require significant optimization.
Issue 3: Presence of Diacylated Byproducts
Possible Cause:
-
Excess Acylating Agent or Catalyst: Using a large excess of ethyl chlorooxoacetate or the Lewis acid can promote a second acylation on the already activated aromatic ring. Although the first acyl group is deactivating, under harsh conditions, diacylation can occur.[5]
Solutions:
-
Control Stoichiometry: Use a molar ratio of 1-chloro-3-fluorobenzene to ethyl chlorooxoacetate that is close to 1:1. A slight excess of the acylating agent (e.g., 1.1 equivalents) is generally sufficient.
-
Slow Addition: Add the acylating agent slowly to the reaction mixture to maintain a low instantaneous concentration, which disfavors diacylation.
Issue 4: Hydrolysis of Starting Material or Product
Possible Cause:
-
Presence of Water: As mentioned in the FAQs, moisture is a significant issue.
Solutions:
-
Strict Anhydrous Technique: Implement rigorous anhydrous techniques throughout the experimental setup and procedure.
-
Inert Atmosphere: Always perform the reaction under a dry, inert atmosphere.
Experimental Workflow and Protocols
Below is a generalized protocol for the synthesis of Ethyl 3-chloro-5-fluorobenzoylformate. This should be adapted and optimized for your specific laboratory conditions.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for Ethyl 3-chloro-5-fluorobenzoylformate.
Step-by-Step Protocol:
-
Preparation: Dry all glassware in an oven at 120°C for at least 4 hours and allow to cool under a stream of dry nitrogen or in a desiccator.
-
Reaction Setup: To a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride (1.1 eq) and a suitable anhydrous solvent such as dichloromethane (DCM).
-
Addition of Substrate: Cool the suspension to 0°C in an ice bath. Add 1-chloro-3-fluorobenzene (1.0 eq) dropwise to the stirred suspension.
-
Addition of Acylating Agent: Add ethyl chlorooxoacetate (1.1 eq) dropwise via the dropping funnel over 30-60 minutes, ensuring the internal temperature does not exceed 5°C.
-
Reaction: Allow the reaction to stir at 0-5°C for 2-4 hours, monitoring its progress by TLC or GC-MS.
-
Workup: Once the reaction is complete, slowly and carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid to quench the reaction and decompose the aluminum chloride complex.
-
Extraction: Transfer the mixture to a separatory funnel and separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.
Data Summary Table:
| Parameter | Recommended Value | Rationale |
| Temperature | 0-5°C | To enhance regioselectivity and minimize side reactions. |
| Solvent | Anhydrous Dichloromethane (DCM) | Inert solvent that is suitable for Friedel-Crafts reactions. |
| Catalyst | Aluminum Chloride (AlCl₃) | A strong Lewis acid that effectively promotes the reaction. |
| Atmosphere | Inert (Nitrogen or Argon) | To prevent the deactivation of the catalyst and hydrolysis of reagents. |
Logical Relationship Diagram for Troubleshooting:
Caption: Troubleshooting logic for Ethyl 3-chloro-5-fluorobenzoylformate synthesis.
By carefully controlling the reaction conditions and being mindful of the potential side reactions, researchers can successfully synthesize Ethyl 3-chloro-5-fluorobenzoylformate with high yield and purity.
References
- BenchChem. (n.d.). Identifying side products in Friedel-Crafts acylation of fluorobenzene.
- Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.
- Chemguide. (n.d.). Making esters.
- Chemistry Steps. (n.d.). Preparation of Esters.
- Organic Syntheses. (n.d.). Ethyl Benzoylformate.
- ResearchGate. (2013). Synthesizing an ester from an alcohol and acyl chloride - what solvent to use?.
- Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides.
- Chemistry LibreTexts. (2020). Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- BenchChem. (n.d.). Ethyl Benzoylformate: Properties and Applications in Chemical Synthesis.
- Chem-Impex. (n.d.). Ethyl chlorooxoacetate.
- MCC Organic Chemistry. (n.d.). The Friedel-Crafts Alkylation and Acylation of Benzene.
- Chemguide. (n.d.). Nucleophilic addition/elimination in the reaction between acyl chlorides and alcohols.
- ACS Publications. (n.d.). Synthesis and properties of the .alpha.-keto acids.
- Sigma-Aldrich. (n.d.). Ethyl chlorooxoacetate.
- ResearchGate. (2025). Methods for the Synthesis of α-Keto Esters.
- MDPI. (n.d.). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.
- Chemistry LibreTexts. (2021). Acid Halides for Ester Synthesis.
- YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism.
- GetChem Co., Ltd. (n.d.). Ethyl Chlorooxoacetate CAS 4755-77-5.
- ChemicalBook. (n.d.). ETHYL 3-CHLORO-5-FLUOROBENZOYLFORMATE CAS#: 845790-57-0.
- Smolecule. (n.d.). Buy Ethyl benzoylformate.
- YouTube. (2022). Ethyl Chloroacetate a Deadly Precursor to Many Pharmaceuticals.
- Master Organic Chemistry. (2025). The Malonic Ester and Acetoacetic Ester Synthesis.
- PubChem. (n.d.). Ethyl benzoylformate.
- The Good Scents Company. (n.d.). ethyl benzoyl formate.
- ChemBK. (2024). ethyl chlorooxoacetate.
- PubChem. (n.d.). Ethyl 3-chloro-5-(furan-2-yl)benzoate.
- BLD Pharm. (n.d.). 845790-53-6|Ethyl 3-chloro-4-fluorobenzoylformate.
- PrepChem.com. (n.d.). Synthesis of ethyl-3-chloro-2-methylbenzoate.
- ChemSrc. (2024). Ethyl 3-chloro-5-fluorobenzoylformate.
- ChemSrc. (2024). 845790-57-0_ETHYL 3-CHLORO-5-FLUOROBENZOYLFORMATE.
Sources
Technical Support Center: A Guide to Improving the Yield of Ethyl 3-chloro-5-fluorobenzoylformate Synthesis
This guide is designed for researchers, chemists, and drug development professionals engaged in the synthesis of Ethyl 3-chloro-5-fluorobenzoylformate. As a critical intermediate in various pharmaceutical and agrochemical research pathways, achieving a high-yield, high-purity synthesis is paramount. This document provides an in-depth, optimized protocol, a mechanistic overview, and a comprehensive troubleshooting guide based on established chemical principles and field-proven insights.
Section 1: Optimized Synthesis Protocol via Friedel-Crafts Acylation
The synthesis of Ethyl 3-chloro-5-fluorobenzoylformate is most effectively achieved through a Friedel-Crafts acylation reaction. This electrophilic aromatic substitution involves the reaction of 1-chloro-3-fluorobenzene with ethyl oxalyl chloride in the presence of a strong Lewis acid catalyst, typically aluminum chloride (AlCl₃).[1][2][3] The protocol below has been optimized for yield and purity.
Reagent and Materials Data
Proper stoichiometry and reagent quality are critical for success. The following table outlines the recommended parameters for a laboratory-scale synthesis.
| Reagent | Formula | MW ( g/mol ) | Molar Eq. | Amount (for 10g scale) | Density (g/mL) | Notes |
| 1-Chloro-3-fluorobenzene | C₆H₄ClF | 130.55 | 1.0 | 10.0 g (76.6 mmol) | 1.22 | Substrate; ensure >99% purity. |
| Ethyl Oxalyl Chloride | C₄H₅ClO₃ | 136.53 | 1.1 | 11.5 g (84.3 mmol) | 1.22 | Acylating agent; highly moisture-sensitive.[4] |
| Aluminum Chloride (Anhydrous) | AlCl₃ | 133.34 | 1.2 | 12.3 g (91.9 mmol) | 2.44 | Catalyst; use freshly opened, fine powder. |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | - | 200 mL | 1.33 | Anhydrous solvent, <50 ppm H₂O. |
Step-by-Step Experimental Protocol
Safety First: This reaction is exothermic and generates HCl gas. Ethyl oxalyl chloride is a corrosive lachrymator.[4] All operations must be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE), including safety goggles, lab coat, and acid-resistant gloves.
-
Apparatus Setup: Assemble a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a pressure-equalizing dropping funnel, a thermometer, and a nitrogen inlet connected to a gas bubbler (to vent HCl). Ensure all glassware is oven-dried and assembled under a positive pressure of dry nitrogen.
-
Catalyst Suspension: Charge the reaction flask with anhydrous aluminum chloride (12.3 g) and anhydrous DCM (100 mL). Begin stirring to form a suspension.
-
Reagent Addition:
-
In a separate dry flask, prepare a solution of 1-chloro-3-fluorobenzene (10.0 g) and ethyl oxalyl chloride (11.5 g) in anhydrous DCM (50 mL).
-
Transfer this solution to the dropping funnel.
-
-
Reaction Execution:
-
Cool the AlCl₃ suspension to 0-5 °C using an ice-water bath.
-
Add the substrate/acylating agent solution dropwise from the funnel over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C. Vigorous HCl evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 3-5 hours.
-
-
Reaction Monitoring (In-Process Control): Monitor the consumption of the starting material (1-chloro-3-fluorobenzene) using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). A typical TLC system is 10% ethyl acetate in hexanes. The product should have a lower Rf value than the starting material.
-
Workup and Quenching:
-
Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.
-
Prepare a separate beaker with crushed ice (~200 g).
-
Crucially , slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. This quench is highly exothermic.
-
Transfer the resulting biphasic mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer twice with DCM (50 mL each).
-
Combine all organic layers.
-
-
Purification:
-
Wash the combined organic phase sequentially with 1 M HCl (50 mL), saturated NaHCO₃ solution (50 mL), and brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The crude product will be a yellowish oil. Purify via vacuum distillation or flash column chromatography on silica gel (gradient elution, 5% to 15% ethyl acetate in hexanes) to yield Ethyl 3-chloro-5-fluorobenzoylformate as a clear to pale yellow liquid.
-
Experimental Workflow Diagram
Caption: Mechanism of the Friedel-Crafts acylation reaction.
Section 3: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low (<60%). What are the primary causes?
A1: Low yield is the most common issue and typically points to one of four areas:
-
Moisture Contamination: Aluminum chloride reacts violently with water, deactivating the catalyst. Ensure all glassware is rigorously dried, use anhydrous grade solvent, and maintain a positive nitrogen atmosphere throughout the setup and reaction.
-
Catalyst Quality: Use only anhydrous, finely powdered AlCl₃ from a freshly opened container. Clumped or discolored catalyst is a sign of degradation and will result in poor performance.
-
Incorrect Stoichiometry: A slight excess of the acylating agent (1.1 eq.) and a definite excess of the catalyst (1.2 eq.) are crucial. The catalyst forms a complex with the product ketone, so more than a catalytic amount is required.
-
Suboptimal Temperature Control: The initial addition must be performed at 0-5 °C to prevent side reactions and potential polymerization of the acylating agent. Allowing the reaction to proceed to completion at room temperature is usually sufficient; excessive heating is not beneficial.
Q2: TLC/LC-MS analysis shows significant unreacted 1-chloro-3-fluorobenzene. How can I drive the reaction to completion?
A2: Unreacted starting material indicates insufficient electrophile generation or reactivity.
-
Check Catalyst Loading: This is the most likely culprit. Ensure you have used at least 1.2 molar equivalents of high-quality AlCl₃. If the reaction stalls, a carefully controlled, small additional charge of catalyst might help, but this is risky.
-
Extend Reaction Time: While 3-5 hours is typical, some batches of reagents may require longer reaction times. Continue monitoring via TLC/LC-MS for up to 8-12 hours before concluding the reaction has stalled.
-
Reagent Purity: Ensure your ethyl oxalyl chloride has not hydrolyzed to its corresponding acid, which will not form the acylium ion effectively. Consider purifying it by distillation if its quality is suspect.
Q3: I'm observing multiple unidentified spots on my TLC plate. What are the likely side products and how can I minimize them?
A3: Side products often arise from poor reaction control or impurities.
-
Isomer Formation: Friedel-Crafts acylation is generally regioselective, but trace amounts of other isomers can form. This is best controlled by maintaining a low reaction temperature during addition.
-
Hydrolysis Products: If moisture enters the reaction, ethyl oxalyl chloride can hydrolyze. During workup, the product ester can also hydrolyze if exposed to strong acid or base for extended periods. Ensure the workup is efficient and neutralizations are performed promptly.
-
Solvent Reactivity: While DCM is relatively inert, using other solvents like benzene or toluene could lead to them competing in the acylation reaction. Stick to a recommended inert solvent. [5] Q4: The workup procedure is problematic, resulting in a dark, tarry crude product and significant product loss. How can I optimize this?
A4: A difficult workup is almost always due to an uncontrolled quench of the aluminum chloride complex.
-
Controlled Quenching: The reaction mixture contains a strong Lewis acid complexed with the product. Dumping this into water directly can cause a violent, localized temperature spike, leading to product degradation. The prescribed method of pouring the reaction mixture slowly onto a large volume of crushed ice is critical for dissipating heat effectively.
-
Emulsion Formation: Emulsions can form during the extraction phase, trapping the product. To break them, add brine (saturated NaCl solution) and allow the mixture to stand. Gentle swirling, rather than vigorous shaking, can also help prevent their formation.
-
Efficient Washing: The wash with saturated NaHCO₃ is essential to remove any residual HCl or acidic byproducts. Ensure this wash is performed until CO₂ evolution ceases.
Section 4: Frequently Asked Questions (FAQs)
Q1: What is the critical role of the Lewis acid (AlCl₃) and can I use other catalysts?
A1: The Lewis acid is arguably the most important component. Its role is to abstract the chloride from ethyl oxalyl chloride to generate the highly reactive acylium ion, which is the true electrophile that attacks the aromatic ring. [2][3]While other Lewis acids like iron(III) chloride (FeCl₃) or boron trifluoride (BF₃) can be used for Friedel-Crafts reactions, AlCl₃ is generally the most effective for this type of acylation due to its high activity.
Q2: How important is the purity of the starting materials?
A2: Purity is paramount. Impurities in 1-chloro-3-fluorobenzene can lead to a complex mixture of side products that are difficult to separate. Water in the solvent or on the glassware will deactivate the catalyst. Most critically, the purity of ethyl oxalyl chloride is essential; it is prone to hydrolysis and should be handled under strictly anhydrous conditions. [6][7] Q3: What are the best analytical techniques to monitor reaction progress and final product purity?
A3: A combination of techniques is recommended for a self-validating workflow:
-
Reaction Monitoring: Thin Layer Chromatography (TLC) is excellent for rapid, qualitative assessment of the consumption of starting material. For more precise, quantitative tracking, GC-MS or LC-MS is ideal.
-
Product Characterization: The structure and purity of the final product should be confirmed by ¹H NMR and ¹³C NMR spectroscopy. Infrared (IR) spectroscopy can confirm the presence of the ketone and ester carbonyl groups. Purity is best quantified by GC analysis or High-Performance Liquid Chromatography (HPLC).
Q4: What are the key safety precautions for this synthesis?
A4: Safety must be the top priority.
-
Corrosive and Reactive Reagents: Handle anhydrous AlCl₃ and ethyl oxalyl chloride in a fume hood away from any water source. AlCl₃ reacts exothermically with moisture, releasing HCl. Ethyl oxalyl chloride is a corrosive lachrymator. [4]* Gas Evolution: The reaction generates significant quantities of hydrogen chloride (HCl) gas. The reaction apparatus must be vented through a bubbler or a base trap (e.g., NaOH solution) to neutralize the acidic gas.
-
Exothermic Reaction: Both the reaction itself and the workup (quenching) are exothermic. Maintain strict temperature control using ice baths as described in the protocol to prevent the reaction from running away.
References
-
Friedel-Crafts Acylation. Chemistry Steps. Available at: [Link]
- CA2287176C - 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof. Google Patents.
-
The Reaction of Acyl Chlorides with Benzene. Chemguide. Available at: [Link]
-
Friedel-Crafts Acylation. Professor Dave Explains (YouTube). Available at: [Link]
-
Synthesis of 3,5-dichlorobenzoyl chloride. ResearchGate. Available at: [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry. Available at: [Link]
- EP0922693B1 - Process for the preparation of 3-chloro-4-fluorobenzoyl chloride. Google Patents.
-
Oxalyl Chloride: A Versatile Reagent in Organic Transformations. ResearchGate. Available at: [Link]
-
Effective Use of Oxalyl Chloride Compound in Synthesis of Oxalohydrazide and Parabanic Acid Derivatives. DergiPark. Available at: [Link]
-
ETHYL 5-CHLORO-3-PHENYLINDOLE-2-CARBOXYLATE. Organic Syntheses. Available at: [Link]
- US2816140A - Process for the production of oxalyl chloride. Google Patents.
Sources
- 1. Friedel-Crafts Acylation - Chemistry Steps [chemistrysteps.com]
- 2. Friedel–Crafts Acylation [sigmaaldrich.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. dergipark.org.tr [dergipark.org.tr]
- 7. US2816140A - Process for the production of oxalyl chloride - Google Patents [patents.google.com]
Technical Support Center: Purification of Halogenated Benzoylformate Esters
Welcome to the technical support center for the purification of halogenated benzoylformate esters. This guide is designed for researchers, chemists, and drug development professionals who work with this important class of α-ketoesters. These compounds are valuable synthetic intermediates, but their purification can present unique challenges due to their specific chemical properties.[1]
This resource provides in-depth, experience-based answers to common questions and troubleshooting scenarios encountered during the purification process.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when working with halogenated benzoylformate esters?
A1: The impurity profile largely depends on the synthetic route. However, several common impurities are frequently observed:
-
Unreacted Starting Materials: Residual halogenated benzoylformic acid or the corresponding acyl chloride are common.
-
Hydrolysis Products: The ester functional group is susceptible to hydrolysis, especially in the presence of water and acid or base catalysts, reverting to the parent benzoylformic acid.[2]
-
Byproducts of Halogenation: If the halogen is introduced during the synthesis, you may find isomers or poly-halogenated species. For instance, in reactions involving chlorination, dichlorinated impurities can be a challenge.[3]
-
Solvent Residues: Residual solvents from the reaction or workup (e.g., dichloromethane, ethyl acetate, toluene) are almost always present before final purification.
-
Catalyst Residues: If an acid catalyst like sulfuric acid or a metal-based catalyst was used, it must be thoroughly removed.[4][5]
Q2: My compound seems to be degrading during purification. What are the primary stability concerns for these molecules?
A2: Halogenated benzoylformate esters have two main points of reactivity to consider during purification:
-
Ester Hydrolysis: The ester linkage can be cleaved by water. This process is accelerated by the acidic nature of standard silica gel or by residual acidic/basic catalysts from the synthesis.[2]
-
Reactivity of the α-Keto Group: The α-keto group can be susceptible to nucleophilic attack or other side reactions, although it is generally less of a concern than ester hydrolysis under standard purification conditions.
To mitigate degradation, it is crucial to work with dry solvents and apparatus, neutralize any acidic residues from the reaction before attempting chromatography, and consider using deactivated stationary phases.
Q3: Which primary purification technique should I try first?
A3: The choice of the initial purification technique depends on the physical state of your crude product and the nature of the impurities. The following decision workflow provides a general guideline.
Caption: Initial Purification Strategy Workflow.
Troubleshooting Guide 1: Recrystallization
Recrystallization is a powerful and cost-effective method for purifying solid compounds. Its success hinges on the differential solubility of the desired product and its impurities in a chosen solvent system at varying temperatures.
Q&A: Recrystallization Issues
Q: How do I select the best solvent for my halogenated benzoylformate ester? A: The ideal solvent should fully dissolve your compound when hot but poorly dissolve it when cold.[6] A good rule of thumb is "like dissolves like." Since these esters are moderately polar, solvents of intermediate polarity often work well.
Solvent Selection Table
| Solvent System | Polarity | Typical Use Case | Expert Insight |
|---|---|---|---|
| Ethanol | High | Good for removing non-polar impurities. | Often dissolves too much product at room temperature, leading to lower yields. Use sparingly.[7] |
| Isopropanol | Medium-High | Similar to ethanol but can offer better recovery. | A good starting point for moderately polar esters. |
| Hexane / Ethyl Acetate | Low to Medium | Excellent for fine-tuning polarity. | Start with a high hexane ratio and add ethyl acetate to the hot mixture until the solid dissolves. This is a very versatile system.[7] |
| Hexane / Dichloromethane | Low to Medium | Offers different selectivity from ethyl acetate systems. | Good for less polar esters. Ensure you use a fume hood. |
| Toluene | Low | Good for compounds that crystallize well from aromatic solvents. | Can sometimes lead to solvate formation where toluene is incorporated into the crystal lattice.[8] |
Q: My compound is "oiling out" instead of forming crystals. What's happening and how do I fix it? A: "Oiling out" occurs when the solution becomes supersaturated at a temperature above the melting point of your solid, causing it to separate as a liquid instead of a solid.
Troubleshooting: Oiling Out
| Probable Cause | Scientific Explanation | Recommended Solution |
|---|---|---|
| Solution cooled too quickly. | The system doesn't have enough time to achieve the low-energy crystal lattice arrangement. | Reheat the mixture until the oil redissolves, then allow it to cool much more slowly. Insulating the flask can help. |
| Solvent is too non-polar. | The compound has very low solubility even when hot, leading to rapid precipitation as an amorphous oil. | Add a small amount of a more polar co-solvent (e.g., a few drops of ethyl acetate to a hexane solution) to the hot mixture to increase solubility. |
| High concentration of impurities. | Impurities can disrupt crystal lattice formation and lower the melting point of the mixture. | Attempt a preliminary purification by passing the crude material through a short plug of silica gel to remove polar impurities before attempting recrystallization. |
Protocol: Two-Solvent Recrystallization
-
Place the crude solid in an Erlenmeyer flask with a stir bar.
-
Add the "poor" solvent (e.g., hexane) until the solid is covered.
-
Heat the mixture to a gentle boil on a hot plate.
-
While stirring and heating, add the "good" solvent (e.g., ethyl acetate) dropwise until the solid just dissolves completely.
-
Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath for 15-30 minutes to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of the cold "poor" solvent.
-
Dry the crystals under vacuum.
Troubleshooting Guide 2: Column Chromatography
Flash column chromatography is the workhorse for purifying liquid or non-crystalline compounds and for separating complex mixtures. It separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase (eluent).[9]
Q&A: Column Chromatography Issues
Q: My product is streaking on the TLC plate and I'm getting poor separation on the column. Why? A: This is a classic sign of an issue with the stationary phase or sample loading. Halogenated benzoylformate esters can be sensitive to the acidic nature of standard silica gel.
Caption: Troubleshooting Poor Chromatographic Separation.
Q: How do I remove acidic impurities like unreacted benzoylformic acid without running a column? A: An aqueous wash is highly effective. Before concentrating your crude reaction mixture, perform a liquid-liquid extraction.
-
Dilute the organic reaction mixture with a solvent like ethyl acetate.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or a 5-10% solution of sodium carbonate (Na₂CO₃).[10][11] The basic solution will deprotonate the acidic impurity, pulling it into the aqueous layer.
-
Continue washing until gas evolution (CO₂) ceases, indicating all strong acids have been neutralized.[12]
-
Separate the layers and wash the organic layer with brine (saturated NaCl solution) to remove excess water.
-
Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate. This material is now ready for further purification.
Q: My compound is not very soluble in hexane, but my eluent system is 9:1 Hexane:Ethyl Acetate. How do I load it onto the column? A: This is a perfect scenario for "dry loading." Loading the sample in a strong solvent (like pure ethyl acetate) will ruin the separation.
Protocol: Flash Chromatography with Dry Loading
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to find a solvent system that gives your desired compound an Rf value of approximately 0.2-0.3.[13]
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar eluent (e.g., 95:5 Hexane:EtOAc) and pack your column.
-
Sample Preparation (Dry Loading):
-
Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).
-
Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.
-
Remove the solvent completely using a rotary evaporator until you have a dry, free-flowing powder. This is your crude product adsorbed onto silica.[13]
-
-
Loading: Carefully add the dry powder to the top of your packed column, creating a thin, even band.
-
Elution: Add your eluent and run the column using gentle air pressure (flash chromatography), collecting fractions.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain your pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Troubleshooting Guide 3: Distillation
For thermally stable, liquid halogenated benzoylformate esters, vacuum distillation can be an excellent final purification step to remove non-volatile impurities or other volatile components with different boiling points.
Q&A: Distillation Issues
Q: At what pressure should I distill my compound? A: It is advisable to distill these esters under reduced pressure to lower the required temperature and prevent thermal decomposition.[10] A typical pressure range for laboratory-scale distillation is 5-25 mmHg. For example, ethyl benzoylformate can be distilled at 138°C/15 mmHg or 148°C/25 mmHg.[10]
Q: My product is turning dark in the distillation flask. What should I do? A: Darkening is a sign of decomposition.
-
Reduce the Temperature: Immediately lower the mantle temperature. This is the most critical step.
-
Improve the Vacuum: Ensure your vacuum pump is working efficiently and all joints are properly sealed. A lower pressure will allow the compound to boil at a lower temperature.
-
Work Quickly: Do not heat the material for an extended period before it begins to distill.
References
-
Crystal Growth & Design (2022). Halogen-Bonded Cocrystals of 1,3,5-Triiodo-2,4,6-trifluorobenzene and Structural Isomers of Benzoylpyridine. ACS Publications. [Link]
-
Crystal Growth & Design (2023). Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. ACS Publications. [Link]
-
University of Rochester, Department of Chemistry . Reagents & Solvents: Solvents for Recrystallization. [Link]
-
Tetrahedron (2007). The use of Hagemann's esters to prepare highly functionalized phenols and benzenes. ScienceDirect. [Link]
-
Organic Syntheses . Ethyl Benzoylformate. [Link]
-
ResearchGate (2016). How to purify esterefication product?. [Link]
-
University of Canterbury, Department of Chemistry . RECRYSTALLISATION. [Link]
-
YouTube (2022). Important Chemistry Tips-Solvents choose for recrystallization-Part4. [Link]
-
AUS-e-TUTE . Synthesis, Isolation and Purification of Esters in a Direct Esterification Reaction Chemistry Tutorial. [Link]
-
National Center for Biotechnology Information (PMC) . Cocrystallization of Antifungal Compounds Mediated by Halogen Bonding. [Link]
-
YouTube (2014). Esters 4. Organic Preparation & Purification of an Ester. [Link]
-
ResearchGate (2020). How to separate ester from carboxylic acid by using chromatography?. [Link]
-
ResearchGate . Purification and crystallization of benzoylformate decarboxylase. [Link]
-
King Group, University of Sheffield . Successful Flash Chromatography. [Link]
-
Brandeis University . Purification and crystallization of benzoylformate decarboxylase. [Link]
-
National Center for Biotechnology Information (PMC) . Purification and crystallization of benzoylformate decarboxylase. [Link]
-
Université de Sherbrooke . Guide for crystallization. [Link]
-
Chemistry LibreTexts . 3.3: Choice of Solvent. [Link]
-
National Center for Biotechnology Information (PMC) . What Makes a Branched Aromatic Compound a Crystallization Chaperone? Insights from a Comparison of Three Organic Scaffolds. [Link]
-
Reddit . How to purify esters. [Link]
-
University of California, Irvine . COMMON SOLVENTS FOR CRYSTALLIZATION. [Link]
-
Biotage . Purifying ionic compounds by flash column chromatography. [Link]
- Google Patents. US4304925A - Process for purifying esters.
-
National Center for Biotechnology Information (PubChem) . Ethyl 4-chlorobenzoylformate. [Link]
-
ChemRxiv . Comparison of Synthetic Carboxylic Acid Aromatic and Aliphatic Ethers to Dissolved Organic Matter Using Liquid Chromatography Tandem. [Link]
- Google Patents.
- Google Patents.
- Google Patents.
- Google Patents. EP2532644A1 - Preparation of 2-(4-bromophenyl)-2-methylpropanoic acid.
- Google Patents.
- Google Patents. Synthesis method for 2-(2-bromoethyl)benzoic acid methyl ester.
-
Anshul Specialty Molecules . Methyl Benzoylformate. [Link]
Sources
- 1. Methyl Benzoylformate [anshulchemicals.com]
- 2. Methyl benzoylformate: properties, applications and safety_Chemicalbook [chemicalbook.com]
- 3. CN105693509A - Method for continuously synthesizing ethyl 4-chloroacetoacetates - Google Patents [patents.google.com]
- 4. Esters and Esterification Chemistry Tutorial [ausetute.com.au]
- 5. US4304925A - Process for purifying esters - Google Patents [patents.google.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Reagents & Solvents [chem.rochester.edu]
- 8. What Makes a Branched Aromatic Compound a Crystallization Chaperone? Insights from a Comparison of Three Organic Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. ETHYL 4-CHLOROBENZOYLFORMATE | 34966-48-8 [m.chemicalbook.com]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Navigating Reactions with Ethyl 3-chloro-5-fluorobenzoylformate
Welcome to the Technical Support Center for Ethyl 3-chloro-5-fluorobenzoylformate. This resource is designed for researchers, scientists, and drug development professionals to address the unique challenges posed by the steric and electronic properties of this substituted benzoylformate. Our troubleshooting guides and frequently asked questions (FAQs) are formatted to provide direct, actionable solutions to common experimental hurdles.
Frequently Asked Questions (FAQs)
Q1: My nucleophilic addition to the α-keto group of Ethyl 3-chloro-5-fluorobenzoylformate is sluggish or failing. What are the likely causes?
A1: The primary challenge with this substrate arises from a combination of steric hindrance and electronic effects. The chlorine and fluorine atoms at the 3- and 5-positions of the phenyl ring, while not exceptionally bulky, exert significant steric and electronic influence. This can hinder the approach of nucleophiles to the electrophilic carbonyl carbons.[1][2][3] Specifically:
-
Steric Hindrance: The ortho-chloro group can partially block the trajectory of incoming nucleophiles, slowing down the rate of reaction.[1]
-
Electronic Effects: The electron-withdrawing nature of the halogen substituents increases the electrophilicity of the carbonyl carbons. However, this can be counteracted by the steric barrier.[3]
Q2: I am attempting an asymmetric reduction of the α-keto group to synthesize a chiral α-hydroxy ester, but I am observing low enantioselectivity. How can I improve this?
A2: Achieving high enantioselectivity in the reduction of sterically hindered prochiral ketones requires a well-chosen chiral catalyst and optimized reaction conditions. Standard reducing agents like sodium borohydride will likely yield a racemic mixture. The Corey-Itsuno reduction, utilizing a chiral oxazaborolidine catalyst (often referred to as a CBS catalyst), is a highly effective method for the enantioselective reduction of ketones, including those with steric bulk.[2][4][5][6] The catalyst forms a complex with borane and the ketone, creating a rigid, chair-like transition state that directs the hydride delivery to one face of the ketone.[2][4]
Q3: Are there alternatives to chemical catalysis for the asymmetric reduction of Ethyl 3-chloro-5-fluorobenzoylformate?
A3: Yes, biocatalysis offers a powerful and often highly selective alternative. Carbonyl reductases (also known as alcohol dehydrogenases) from various microorganisms can catalyze the asymmetric reduction of ketoesters with high enantiomeric excess (ee).[7][8][9] This approach is particularly advantageous for its mild reaction conditions and high selectivity. You may need to screen a panel of enzymes to find one with optimal activity and selectivity for this specific substrate.
Q4: Can high pressure be used to overcome the steric hindrance in my reaction?
A4: High-pressure chemistry is a viable, albeit specialized, technique for accelerating reactions that are impeded by steric hindrance. By physically forcing the reacting molecules closer together, high pressure can lower the activation energy of the reaction and increase reaction rates. This has been successfully applied to various sterically congested reactions.
Troubleshooting Guides & Protocols
Guide 1: Asymmetric Reduction of the α-Keto Group
Issue: Low enantioselectivity or poor conversion in the synthesis of Ethyl (R)- or (S)-2-(3-chloro-5-fluorophenyl)-2-hydroxyacetate.
Solution: Employ the Corey-Itsuno (CBS) Reduction. This method is renowned for its high enantioselectivity in the reduction of prochiral ketones.
Underlying Principle: The CBS catalyst, a chiral oxazaborolidine, coordinates with both the borane reducing agent and the ketone substrate. The steric bulk of the catalyst's substituents directs the approach of the ketone, ensuring that the hydride is delivered to a specific face of the carbonyl group, thus leading to a high excess of one enantiomer.
Experimental Protocol: CBS Reduction of Ethyl 3-chloro-5-fluorobenzoylformate
Materials:
-
Ethyl 3-chloro-5-fluorobenzoylformate
-
(R)- or (S)-Me-CBS catalyst (1 M in toluene)
-
Borane-dimethyl sulfide complex (BMS, ~10 M)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
1 M Hydrochloric acid
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware, inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
Under an inert atmosphere, dissolve Ethyl 3-chloro-5-fluorobenzoylformate (1.0 eq) in anhydrous THF (0.2 M).
-
Cool the solution to 0 °C in an ice bath.
-
Add the (R)- or (S)-Me-CBS catalyst solution (0.1 eq) dropwise.
-
Stir the mixture for 10 minutes at 0 °C.
-
Slowly add the borane-dimethyl sulfide complex (0.6 eq) dropwise, maintaining the temperature at 0 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Upon completion, quench the reaction by the slow, dropwise addition of methanol at 0 °C.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Remove the solvent under reduced pressure.
-
Add 1 M HCl and stir for 30 minutes.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Expected Outcome: High yield and high enantiomeric excess (>90% ee) of the corresponding chiral α-hydroxy ester.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low Conversion | Incomplete reaction | Increase reaction time or slowly warm to room temperature. |
| Deactivated catalyst | Ensure all reagents and solvents are anhydrous. | |
| Low Enantioselectivity | Racemic reduction | Ensure the quality of the CBS catalyst. |
| Reaction temperature too high | Maintain the reaction at a low temperature (0 °C or lower). |
Guide 2: Nucleophilic Addition of a Grignard Reagent
Issue: Low yield in the addition of a Grignard reagent to the α-keto group.
Solution: Use of an activating additive such as cerium(III) chloride and careful control of reaction conditions.
Underlying Principle: Steric hindrance around the carbonyl group can be significant. Cerium(III) chloride is a Lewis acid that can coordinate to the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and facilitating the attack of the Grignard reagent. This is known as the Luche reduction when applied to enones, but the principle of carbonyl activation is applicable here.
Experimental Protocol: CeCl₃-Mediated Grignard Addition
Materials:
-
Ethyl 3-chloro-5-fluorobenzoylformate
-
Anhydrous cerium(III) chloride (CeCl₃)
-
Grignard reagent (e.g., methylmagnesium bromide, 1.4 M in THF/toluene)
-
Anhydrous THF
-
Saturated aqueous ammonium chloride
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Under an inert atmosphere, add anhydrous CeCl₃ (1.2 eq) to a round-bottom flask and heat under vacuum to ensure it is dry.
-
Allow the flask to cool to room temperature and add anhydrous THF.
-
Stir the suspension vigorously for 2 hours at room temperature.
-
Cool the suspension to -78 °C (dry ice/acetone bath).
-
Add a solution of Ethyl 3-chloro-5-fluorobenzoylformate (1.0 eq) in anhydrous THF dropwise.
-
Stir for 30 minutes at -78 °C.
-
Add the Grignard reagent (1.2 eq) dropwise, maintaining the temperature at -78 °C.
-
Stir at -78 °C for 3 hours, then allow the reaction to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify by flash column chromatography.
Troubleshooting:
| Problem | Possible Cause | Solution |
| Low Yield | Steric hindrance still problematic | Increase the excess of Grignard reagent and CeCl₃. |
| Grignard reagent decomposition | Ensure all glassware and solvents are scrupulously dry. | |
| Formation of Byproducts | Enolization or other side reactions | Maintain a low reaction temperature throughout the addition. |
Visualizations
Caption: Generalized workflows for asymmetric reduction and Grignard addition.
Caption: Steric hindrance from the ortho-chloro group impeding nucleophilic attack.
References
-
Wikipedia. (2023). Corey–Itsuno reduction. [Link]
- Grokipedia. (n.d.). Corey–Itsuno reduction.
-
SigutLabs. (2023). Reagent of the month – CBS oxazaborolidine. [Link]
-
SynArchive. (n.d.). Itsuno-Corey Reduction. [Link]
-
ResearchGate. (2016). Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Addition to Carbonyl Groups. [Link]
-
Lu, Y., et al. (2020). Synthesis of ethyl (R)-4-chloro-3-hydroxybutyrate by immobilized cells using amino acid-modified magnetic nanoparticles. Process Biochemistry. [Link]
-
ResearchGate. (2015). Highly efficient synthesis of ethyl (S)-4-chloro-3-hydroxybutanoate by a novel carbonyl reductase from Yarrowia lipolytica and using mannitol or sorbitol as cosubstrate. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Nucleophilic Addition to Carbonyl Groups - Chemistry Steps [chemistrysteps.com]
- 4. Unexpected Nucleophile Masking in Acyl Transfer to Sterically Crowded and Conformationally Restricted Galactosides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PubChemLite - Ethyl 3-chloro-5-fluorobenzoylformate (C10H8ClFO3) [pubchemlite.lcsb.uni.lu]
- 6. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof - Google Patents [patents.google.com]
- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. Enantioselective Synthesis of Carbo- and Heterocycles through a CuH-Catalyzed Hydroalkylation Approach [organic-chemistry.org]
Technical Support Center: Optimizing Reaction Conditions for Ethyl 3-chloro-5-fluorobenzoylformate Derivatives
Welcome to the Technical Support Center for the synthesis and optimization of Ethyl 3-chloro-5-fluorobenzoylformate and its derivatives. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the complexities of your experimental work. Our focus is on delivering practical, field-proven insights grounded in scientific principles to enhance the yield, purity, and success of your reactions.
Introduction: Navigating the Synthesis of a Key Building Block
Ethyl 3-chloro-5-fluorobenzoylformate is a valuable intermediate in the synthesis of various biologically active molecules, including agrochemicals and pharmaceuticals. The presence of both chloro and fluoro substituents on the aromatic ring introduces unique electronic effects that can influence reactivity and lead to specific challenges during synthesis. This guide will address the primary synthetic routes and the common hurdles encountered, offering systematic approaches to optimization and troubleshooting.
The principal method for synthesizing Ethyl 3-chloro-5-fluorobenzoylformate involves the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with a suitable acylating agent, such as ethyl oxalyl chloride, in the presence of a Lewis acid catalyst.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for Ethyl 3-chloro-5-fluorobenzoylformate, and what are the initial challenges?
The most prevalent synthetic strategy is the Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with ethyl oxalyl chloride, catalyzed by a Lewis acid like aluminum chloride (AlCl₃).
Initial challenges often revolve around:
-
Catalyst Activity: Aluminum chloride is highly hygroscopic, and any moisture in the reagents or glassware will deactivate it, leading to low or no conversion.
-
Substrate Reactivity: The benzene ring is deactivated by the electron-withdrawing effects of both the chlorine and fluorine atoms, making the Friedel-Crafts reaction more challenging than with activated aromatic compounds.[1] This often necessitates harsher reaction conditions, which can lead to side reactions.
-
Regioselectivity: While the fluorine atom is an ortho-para director and the chlorine atom is also an ortho-para director, the steric hindrance and electronic effects will influence the position of acylation. The primary desired product is acylation at the 4-position (para to the fluorine and ortho to the chlorine). However, other isomers can be formed as byproducts.
Q2: My Friedel-Crafts reaction is showing low to no conversion of the starting material. What are the likely causes?
Low conversion in a Friedel-Crafts acylation of a deactivated ring is a common issue. Consider the following troubleshooting steps:
-
Catalyst Deactivation: As mentioned, moisture is a primary culprit. Ensure all glassware is oven-dried, and solvents are anhydrous. The AlCl₃ should be of high quality and handled under an inert atmosphere.
-
Insufficient Catalyst: Due to the deactivating nature of the product, the ketone can form a complex with the Lewis acid, requiring a stoichiometric amount of the catalyst for the reaction to proceed to completion.[2]
-
Low Reaction Temperature: While controlling temperature is crucial to minimize side reactions, a temperature that is too low may not provide sufficient energy to overcome the activation barrier for this deactivated system. A gradual increase in temperature while monitoring the reaction by TLC or GC can help find the optimal balance.
Q3: I'm observing the formation of multiple products in my reaction mixture. How can I improve the selectivity for the desired isomer?
The formation of isomeric byproducts is a key challenge. To enhance the selectivity for 4-acylation:
-
Choice of Lewis Acid: While AlCl₃ is common, other Lewis acids like FeCl₃ or ZnCl₂ can sometimes offer different selectivity profiles. It may be beneficial to screen a variety of catalysts.
-
Reaction Temperature: Lowering the reaction temperature can often improve regioselectivity by favoring the thermodynamically more stable product and reducing the formation of kinetically favored, but less stable, isomers.
-
Solvent Effects: The choice of solvent can influence the reactivity and selectivity. Non-polar solvents like dichloromethane or 1,2-dichloroethane are common. In some cases, using a nitroalkane solvent can modulate the catalyst activity.
Q4: What are the best practices for purifying crude Ethyl 3-chloro-5-fluorobenzoylformate?
Purification can be challenging due to the presence of unreacted starting materials, isomeric byproducts, and catalyst residues.
-
Work-up: The reaction is typically quenched by carefully pouring the reaction mixture onto crushed ice, often with the addition of concentrated HCl to decompose the aluminum chloride complexes.
-
Extraction: The product is then extracted into an organic solvent like dichloromethane or ethyl acetate.
-
Washing: The organic layer should be washed with dilute HCl, followed by water, a saturated sodium bicarbonate solution (to remove acidic impurities), and finally brine.
-
Drying and Concentration: The organic layer is dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure.
-
Distillation: The crude product is often an oil and can be purified by vacuum distillation to separate it from less volatile impurities.
Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving specific issues you may encounter during your experiments.
| Symptom | Possible Cause(s) | Recommended Actions & Optimization Strategies |
| Reaction Fails to Initiate (No color change, no exotherm) | 1. Inactive catalyst (moisture contamination). 2. Low quality or old Lewis acid. 3. Insufficient activation energy. | 1. Ensure all glassware is rigorously dried and the reaction is run under an inert atmosphere (N₂ or Ar). Use anhydrous solvents. 2. Use a fresh, unopened container of high-purity AlCl₃. 3. Gently warm the reaction mixture to initiate the reaction, then control the temperature with an ice bath if the reaction becomes too exothermic. |
| Low Yield of Desired Product | 1. Incomplete reaction due to catalyst deactivation or insufficient amount. 2. Formation of significant side products (isomers, polyacylation). 3. Product loss during workup and purification. | 1. Use at least a stoichiometric amount of AlCl₃. Consider adding the catalyst in portions. 2. Optimize reaction temperature and time. Lower temperatures often favor the desired para-isomer. Use a slight excess of the limiting reagent (1-chloro-3-fluorobenzene) to ensure the complete reaction of the more valuable ethyl oxalyl chloride. 3. Perform careful extractions and minimize transfers. Ensure complete decomposition of the catalyst complex during quenching. |
| Formation of Dark, Tarry Byproducts | 1. Reaction temperature is too high. 2. Prolonged reaction time. 3. Presence of impurities in starting materials. | 1. Maintain a controlled temperature, typically between 0°C and room temperature. Use an ice bath to manage any exotherm. 2. Monitor the reaction progress by TLC or GC and quench the reaction as soon as the starting material is consumed. 3. Purify starting materials if their purity is questionable. 1-chloro-3-fluorobenzene can be distilled before use. |
| Difficulty in Isolating Pure Product | 1. Co-elution of isomers during chromatography. 2. Similar boiling points of product and byproducts. 3. Incomplete removal of catalyst residues. | 1. For chromatographic purification, screen different solvent systems (e.g., hexane/ethyl acetate, toluene/ethyl acetate) to achieve better separation. 2. Use fractional vacuum distillation with a high-efficiency column. 3. Ensure a thorough aqueous workup to remove all inorganic salts. |
Experimental Protocols & Methodologies
Protocol 1: Synthesis of Ethyl 3-chloro-5-fluorobenzoylformate via Friedel-Crafts Acylation
This protocol provides a general procedure that can be optimized based on the troubleshooting guide above.
Materials:
-
1-chloro-3-fluorobenzene
-
Ethyl oxalyl chloride
-
Aluminum chloride (anhydrous)
-
Dichloromethane (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous dichloromethane. Cool the flask to 0°C in an ice bath.
-
Catalyst Addition: Carefully add aluminum chloride (1.1 equivalents) to the cooled solvent with stirring.
-
Acylating Agent Addition: Add ethyl oxalyl chloride (1.0 equivalent) dropwise to the suspension via the dropping funnel over 30 minutes, maintaining the temperature at 0°C.
-
Aromatic Substrate Addition: Add 1-chloro-3-fluorobenzene (1.2 equivalents) dropwise to the reaction mixture over 30 minutes.
-
Reaction: Allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC.
-
Quenching: Cool the reaction mixture back to 0°C and slowly and carefully pour it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by vacuum distillation.
Visualizing the Workflow
Diagram 1: General Workflow for Synthesis and Purification
Caption: Workflow for the synthesis and purification of Ethyl 3-chloro-5-fluorobenzoylformate.
References
- US Patent US6844468B2, Process for preparing substituted benzoyl chlorides, Google P
- CN102557923A, Method for purifying benzoyl chloride reaction terminating solution, Google P
-
EP0150169B1, A process for preparing substituted benzotrichloride compounds, European Patent Office, [Link]
- CA2287176C, 3-cyano-2,4,5-trifluoro-benzoyl fluoride and intermediate products for the production thereof, Google P
-
The Synthesis of Benzoyl Chloride via The Sulfur Catalyzed Chlorination of Benzaldehyde, Sciencemadness.org, [Link]
-
Synthesis of 3,5-dichlorobenzoyl chloride | Download Scientific Diagram, ResearchGate, [Link]
- A kind of synthetic method of 2,4-dichloro-5-fluorobenzoyl chloride, P
-
16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction, Chemistry LibreTexts, [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation, Master Organic Chemistry, [Link]
-
Lewis Acid Catalyzed Friedel—Crafts Acylation Reaction Using Carboxylic Acids as Acylating Agents, ResearchGate, [Link]
-
Friedel–Crafts Acylation & Solutions to F–C Alkylation Problems, YouTube, [Link]
-
Ch12: Friedel-Crafts limitations, University of Calgary, [Link]
- EP0922693B1, Process for the preparation of 3-chloro-4-fluorobenzoyl chloride, Google P
-
Friedel Crafts Acylation of Benzene Reaction Mechanism, YouTube, [Link]
-
3-Fluorobenzoyl chloride | C7H4ClFO | CID 74376, PubChem, [Link]
-
Friedel-Crafts reactions with Deactivating groups, Reddit, [Link]
-
3-Chloro-5-fluorobenzaldehyde | C7H4ClFO | CID 2734839, PubChem, [Link]
- Two-step production of 3-chloro-4-fluoro-benzoyl chloride by chlorination, Google P
Sources
Technical Support Center: Stabilizing Ethyl 3-chloro-5-fluorobenzoylformate in Synthetic Reactions
Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development utilizing Ethyl 3-chloro-5-fluorobenzoylformate. This resource provides in-depth troubleshooting advice and frequently asked questions to address the primary challenge encountered during its use: decomposition. Our focus is to provide not just protocols, but the underlying chemical principles to empower you to make informed decisions in your experimental design.
I. Understanding the Instability of Ethyl 3-chloro-5-fluorobenzoylformate
Ethyl 3-chloro-5-fluorobenzoylformate is a highly valuable α-ketoester reagent, particularly in acylation reactions for the synthesis of complex pharmaceutical intermediates. However, its reactivity is a double-edged sword. The presence of two electron-withdrawing groups (chlorine and fluorine) on the phenyl ring significantly enhances the electrophilicity of the carbonyl carbons, making it an excellent acylating agent. Concurrently, these structural features render the molecule susceptible to specific decomposition pathways.
The primary modes of decomposition are:
-
Hydrolysis: Cleavage of the ester linkage by water to form 3-chloro-5-fluorobenzoylformic acid and ethanol. This can be catalyzed by both acids and bases.
-
Decarboxylation: Loss of carbon dioxide from the corresponding carboxylic acid (formed via hydrolysis) or directly from the ester under certain conditions, leading to the formation of 3-chloro-5-fluorobenzaldehyde.
This guide will provide actionable strategies to mitigate these decomposition pathways and ensure the successful application of Ethyl 3-chloro-5-fluorobenzoylformate in your research.
II. Frequently Asked Questions (FAQs)
Q1: My reaction with Ethyl 3-chloro-5-fluorobenzoylformate is sluggish and gives a low yield of the acylated product. What are the likely causes?
A1: A low yield in acylation reactions using this reagent often points to its decomposition before it can effectively react with your substrate. The primary culprits are typically trace amounts of water and the choice of reaction conditions.
-
Moisture: Ethyl 3-chloro-5-fluorobenzoylformate is sensitive to hydrolysis. Ensure all your solvents, reagents, and glassware are rigorously dried. Use of anhydrous solvents and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) is highly recommended.
-
Reaction Temperature: While heating can accelerate some reactions, it can also promote the decomposition of this thermally sensitive reagent. It is advisable to start with lower temperatures and gradually increase if necessary, while monitoring the reaction progress closely.
-
Lewis Acid Choice and Stoichiometry: In Friedel-Crafts type acylations, the Lewis acid catalyst can be a source of instability. Some Lewis acids can promote side reactions or decomposition. Additionally, the product of the acylation (a ketone) can form a complex with the Lewis acid, effectively sequestering it.[1] Therefore, a stoichiometric amount of the Lewis acid is often required.[2]
Q2: I am observing a byproduct with a mass corresponding to 3-chloro-5-fluorobenzaldehyde. What is happening and how can I prevent it?
A2: The formation of 3-chloro-5-fluorobenzaldehyde is a clear indicator of decarboxylation. This typically occurs after the initial hydrolysis of the ethyl ester to the corresponding β-keto acid, which is then prone to losing CO₂.[3]
To prevent this:
-
Strict Anhydrous Conditions: As with preventing low yields, the most critical step is to eliminate water from your reaction system.
-
Control of pH: Avoid strongly acidic or basic conditions if possible, as both can catalyze the initial hydrolysis step. If your reaction requires an acid or base, consider using milder options or adding them at lower temperatures.
-
Temperature Management: Decarboxylation is often promoted by heat. Running your reaction at the lowest effective temperature can significantly reduce the formation of this byproduct.
Q3: Can I use protic solvents like ethanol or methanol with Ethyl 3-chloro-5-fluorobenzoylformate?
A3: It is generally not recommended to use protic solvents, especially alcohols, with this reagent. Protic solvents can act as nucleophiles and participate in transesterification or other side reactions with the highly reactive α-ketoester. Furthermore, they are often difficult to render completely anhydrous, increasing the risk of hydrolysis. Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), or toluene are preferred.
Q4: How should I properly store and handle Ethyl 3-chloro-5-fluorobenzoylformate to ensure its stability?
A4: Proper storage is crucial for maintaining the integrity of the reagent.
-
Storage Conditions: Store in a tightly sealed container in a cool, dry place, away from moisture and light. Refrigeration is recommended.
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen before sealing.
-
Handling: When weighing and dispensing the reagent, do so in a dry environment (e.g., a glove box or under a stream of inert gas) to minimize exposure to atmospheric moisture.
III. Troubleshooting Guide: Friedel-Crafts Acylation
Friedel-Crafts acylation is a common application for Ethyl 3-chloro-5-fluorobenzoylformate. Here’s a guide to troubleshoot common issues.
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Product Yield | Catalyst Deactivation: The Lewis acid (e.g., AlCl₃) is highly sensitive to moisture.[4] | - Ensure all glassware is oven-dried. - Use freshly opened, anhydrous Lewis acid. - Use anhydrous solvents. |
| Deactivated Aromatic Substrate: Strongly electron-withdrawing groups on the aromatic substrate can prevent the reaction.[1][4] | - Consider using a more activated substrate if your synthesis allows. - Harsher reaction conditions (higher temperature, stronger Lewis acid) may be required, but this increases the risk of reagent decomposition. | |
| Insufficient Catalyst: The product ketone complexes with the Lewis acid, requiring stoichiometric amounts.[2][4] | - Increase the molar ratio of the Lewis acid to the acylating agent to at least 1:1. | |
| Formation of Multiple Products | Isomer Formation: Acylation of a substituted aromatic ring can lead to ortho, meta, and para isomers. | - The directing effects of the substituents on your substrate will determine the major product. - Lowering the reaction temperature can sometimes improve regioselectivity.[5] |
| Polyacylation: Highly activated aromatic rings may undergo multiple acylations.[4] | - The acyl group is deactivating, making polyacylation less likely than in Friedel-Crafts alkylation.[6] However, if observed, use a 1:1 stoichiometry of the acylating agent to the aromatic substrate. | |
| Significant Reagent Decomposition | Reaction Temperature Too High: Promotes hydrolysis and subsequent decarboxylation. | - Run the reaction at a lower temperature (e.g., 0 °C or room temperature) and monitor for progress. |
| Presence of Protic Impurities: Water or other protic species in the solvent or reagents. | - Purify solvents and other reagents to remove protic impurities. |
IV. Experimental Protocols
Protocol 1: General Procedure for Anhydrous Friedel-Crafts Acylation
This protocol provides a general framework for using Ethyl 3-chloro-5-fluorobenzoylformate in a Friedel-Crafts acylation reaction under anhydrous conditions.
-
Preparation:
-
Dry all glassware in an oven at >120 °C for at least 4 hours and allow to cool in a desiccator or under a stream of inert gas.
-
Use freshly opened anhydrous Lewis acid (e.g., AlCl₃) or purify it according to standard procedures.
-
Use anhydrous grade solvent (e.g., dichloromethane).
-
-
Reaction Setup:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add the anhydrous Lewis acid (1.1 equivalents) and anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
In a separate flame-dried flask, dissolve Ethyl 3-chloro-5-fluorobenzoylformate (1.0 equivalent) in anhydrous dichloromethane.
-
-
Addition:
-
Slowly add the solution of Ethyl 3-chloro-5-fluorobenzoylformate to the stirred suspension of the Lewis acid at 0 °C.
-
Stir the mixture for 15-30 minutes to allow for the formation of the acylium ion complex.
-
Dissolve the aromatic substrate (1.0 equivalent) in anhydrous dichloromethane and add it dropwise to the reaction mixture at 0 °C.
-
-
Reaction and Work-up:
-
Allow the reaction to stir at 0 °C to room temperature, monitoring its progress by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by slowly pouring it into a beaker of crushed ice and concentrated HCl.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
Protocol 2: Analytical Monitoring of Decomposition
To assess the stability of Ethyl 3-chloro-5-fluorobenzoylformate under your specific reaction conditions, you can perform a small-scale stability study.
-
Sample Preparation:
-
Prepare a solution of Ethyl 3-chloro-5-fluorobenzoylformate in your chosen reaction solvent at the intended concentration.
-
Divide the solution into several vials. To separate vials, add your intended acid or base catalyst, or a small amount of water to simulate non-anhydrous conditions.
-
-
Incubation:
-
Keep the vials at your intended reaction temperature.
-
-
Analysis:
-
At various time points (e.g., 0, 1, 2, 4, 8 hours), take an aliquot from each vial and quench any reaction.
-
Analyze the aliquots by LC-MS or GC-MS.[7]
-
Monitor for the disappearance of the starting material peak and the appearance of peaks corresponding to the hydrolyzed product (3-chloro-5-fluorobenzoylformic acid) and the decarboxylated product (3-chloro-5-fluorobenzaldehyde). This will give you an indication of the reagent's stability under your proposed conditions.
-
V. Visualizing a Key Process: Friedel-Crafts Acylation
Sources
Technical Support Center: A-Z Troubleshooting for Nucleophilic Aromatic Substitution (SNAr) Reactions
Welcome to the comprehensive support center for Nucleophilic Aromatic Substitution (SNAr) reactions. This guide is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges in achieving optimal yields and purity in their SNAr reactions. Here, we will dissect common experimental pitfalls and provide scientifically-grounded solutions in a direct question-and-answer format.
Understanding the SNAr Mechanism: The Foundation of Troubleshooting
Before diving into specific issues, it is crucial to have a firm grasp of the SNAr mechanism. Unlike SN1 and SN2 reactions, the SNAr pathway involves a two-step addition-elimination process.[1][2] First, a nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group.[2][3] This forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][3] The reaction's success hinges on the stability of this intermediate. In the second, typically faster step, the leaving group departs, and the aromaticity of the ring is restored.[2][3]
Caption: The two-step addition-elimination mechanism of an SNAr reaction.
Frequently Asked Questions & Troubleshooting Guide
Part 1: The Aromatic Substrate
Q1: My SNAr reaction is not proceeding at all, or the yield is extremely low. What could be the issue with my aromatic substrate?
A1: The most common reason for a failed SNAr reaction is an insufficiently activated aromatic ring. The ring must be electron-deficient to be susceptible to nucleophilic attack.[3]
-
Causality: The rate-determining step is the nucleophilic attack to form the Meisenheimer complex.[3][4] Strong electron-withdrawing groups (EWGs) are necessary to stabilize the negative charge of this intermediate through resonance or induction.[3][5]
-
Troubleshooting Steps:
-
Assess EWG Presence and Position: Your substrate must have at least one potent EWG (e.g., -NO₂, -CN, -CF₃, -C(O)R) positioned ortho or para to the leaving group.[1][6][7] This positioning is critical because it allows for direct delocalization of the negative charge onto the EWG, which significantly stabilizes the Meisenheimer complex.[2] Meta-positioned EWGs offer much weaker stabilization, often leading to no reaction.[2][3]
-
Increase the Number of EWGs: The more EWGs present (especially at ortho and para positions), the faster the reaction.[3][5] For instance, 2,4,6-trinitrophenyl halides are exceptionally reactive.[6]
-
Consider Heteroaromatic Systems: Pyridine and other electron-deficient heteroaromatic rings are naturally activated towards nucleophilic attack, particularly at the 2- and 4-positions, due to the electron-withdrawing nature of the heteroatom.[1][8]
-
Q2: I'm observing unexpected side products. Could steric hindrance on my aromatic ring be the cause?
A2: Yes, steric hindrance can significantly impact SNAr reactions.
-
Causality: Bulky groups near the reaction site can impede the approach of the nucleophile, slowing down or preventing the formation of the Meisenheimer complex.[8][9]
-
Troubleshooting Steps:
-
Analyze Substituent Placement: Evaluate the size of any groups positioned ortho to the leaving group. Large substituents can sterically shield the reaction center.
-
Modify the Substrate (if possible): If synthetic routes allow, consider using a less sterically hindered isomer of your substrate.
-
Increase Reaction Temperature: Providing more thermal energy can sometimes overcome the activation barrier imposed by steric hindrance. However, be cautious as this may also promote side reactions.[8]
-
Part 2: The Nucleophile and Leaving Group
Q3: I've confirmed my aromatic ring is activated, but the reaction is still sluggish. Is my nucleophile the problem?
A3: The strength and concentration of your nucleophile are critical factors.
-
Causality: A more potent nucleophile will attack the electron-deficient ring more readily. The nucleophilicity can be hampered by several factors, including steric bulk and solvent interactions.
-
Troubleshooting Steps:
-
Evaluate Nucleophile Strength: If using a neutral nucleophile like an amine or alcohol, a base is often required to deprotonate it and generate a more reactive anionic nucleophile.[3] Ensure your base is strong enough for this purpose. For example, using sodium hydride to generate an alkoxide is a common strategy.[10]
-
Consider Steric Hindrance on the Nucleophile: A bulky nucleophile will have more difficulty approaching the aromatic ring.[8][9] If possible, opt for a smaller, less sterically hindered nucleophile.
-
Increase Nucleophile Concentration: Using a stoichiometric excess of the nucleophile can help drive the reaction to completion, according to Le Chatelier's principle.
-
Q4: I'm using a chloro-substituted aromatic ring, and the reaction is very slow. Should I switch to a different leaving group?
A4: The choice of leaving group in SNAr reactions is often counterintuitive when compared to SN2 reactions.
-
Causality: The rate-determining step is the nucleophilic attack, not the departure of the leaving group.[4][8] Therefore, the leaving group's ability to activate the ring through electron withdrawal is more important than its stability as an anion.
-
Troubleshooting Steps:
-
Understand the Leaving Group Trend: The typical reactivity order for halogens in SNAr reactions is F > Cl > Br > I.[5][7][8] Fluorine's high electronegativity strongly polarizes the carbon-fluorine bond, making the carbon atom highly electrophilic and thus more susceptible to nucleophilic attack.[3][8]
-
Switch to a Fluoro-Substrate: If your synthesis allows, using the fluoro-analog of your substrate can dramatically increase the reaction rate.[3]
-
Other Good Leaving Groups: Besides halogens, other groups like nitro (-NO₂) can also function as effective leaving groups in SNAr reactions.[6]
-
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Video: Nucleophilic Aromatic Substitution: Addition–Elimination (SNAr) [jove.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. dalalinstitute.com [dalalinstitute.com]
- 7. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Scaling Up the Synthesis of Ethyl 3-chloro-5-fluorobenzoylformate
Prepared by: Gemini, Senior Application Scientist
This guide provides in-depth technical support for researchers, chemists, and process development professionals involved in the synthesis of Ethyl 3-chloro-5-fluorobenzoylformate. Our focus is on addressing the practical challenges encountered during reaction scale-up, moving from bench-scale discovery to larger, more demanding production environments. The core of this synthesis is a Friedel-Crafts acylation, a powerful but notoriously sensitive reaction class.[1][2]
Part 1: Synthesis Overview and Core Protocol
The synthesis of Ethyl 3-chloro-5-fluorobenzoylformate is most efficiently achieved via a Lewis acid-catalyzed Friedel-Crafts acylation of 1-chloro-3-fluorobenzene with ethyl oxalyl chloride. Aluminum chloride (AlCl₃) is the most common and cost-effective catalyst for this transformation.
The overall reaction is as follows:
1-chloro-3-fluorobenzene + Ethyl oxalyl chloride --(AlCl₃)--> Ethyl 3-chloro-5-fluorobenzoylformate
Experimental Workflow Diagram
Caption: Simplified mechanism of the Friedel-Crafts acylation reaction.
-
Q: What are the primary safety concerns when scaling up this synthesis?
-
A:
-
Exotherms: The complexation of AlCl₃ with the solvent/reagents and, most significantly, the quench with water are highly exothermic. On a large scale, this heat must be managed with efficient reactor cooling and slow addition rates to prevent dangerous temperature and pressure spikes.
-
HCl Gas Evolution: The reaction itself, and especially the quench, liberates large quantities of corrosive HCl gas. The reactor system must be equipped with a robust off-gas scrubbing system (e.g., a caustic scrubber).
-
Reagent Handling: Ethyl oxalyl chloride is corrosive and a lachrymator. Anhydrous AlCl₃ reacts violently with water and is highly corrosive. Personnel must use appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, face shields, and lab coats. All transfers should be conducted in a well-ventilated fume hood or a closed system.
-
-
-
Q: Can I use a different Lewis acid catalyst?
-
A: Yes, other Lewis acids like iron(III) chloride (FeCl₃) or tin(IV) chloride (SnCl₄) can catalyze Friedel-Crafts reactions. H[2]owever, AlCl₃ is generally the most reactive and cost-effective choice for this type of acylation. The reactivity of the aromatic ring (deactivated by Cl and F) necessitates a strong Lewis acid. Switching catalysts would require significant process re-optimization.
-
-
Q: How does the choice of solvent impact the reaction at scale?
-
A: While DCM is excellent for lab scale, its low boiling point and status as a regulated solvent can be problematic for large-scale production. Alternative solvents like 1,2-dichloroethane (DCE) or nitromethane could be considered, but they would require re-optimization of the entire process. For this specific reaction, running it neat (using 1-chloro-3-fluorobenzene as the solvent) might be possible but could lead to issues with viscosity and heat transfer. A thorough solvent screening and process safety review are essential before changing solvents at scale.
-
References
-
Friedel-Crafts Acylation. Organic Chemistry Portal. [Link]
-
Friedel-Crafts Acylation. (Nov 13, 2018). Professor Dave Explains. [Link]
-
EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. (May 17, 2018). Master Organic Chemistry. [Link]
-
Ethyl 3-chloro-5-fluorobenzoylformate (C10H8ClFO3). PubChem, National Center for Biotechnology Information. [Link]
Sources
Validation & Comparative
Comparing the reactivity of Ethyl 3-chloro-5-fluorobenzoylformate with other benzoylformates
For researchers, medicinal chemists, and professionals in drug development, the selection of appropriate starting materials and intermediates is paramount to the success of a synthetic campaign. The reactivity of these building blocks dictates reaction conditions, influences yield, and can ultimately determine the feasibility of a synthetic route. This guide provides an in-depth comparative analysis of the reactivity of Ethyl 3-chloro-5-fluorobenzoylformate against other substituted benzoylformates, offering both a theoretical framework and practical experimental protocols to empower your research.
Introduction: The Role of Benzoylformates in Synthesis
Ethyl benzoylformate and its derivatives are versatile intermediates in organic synthesis, serving as precursors to a wide array of biologically active molecules, including pharmaceuticals and agrochemicals. Their reactivity is centered around the two adjacent carbonyl groups, which can undergo a variety of transformations such as nucleophilic addition, reduction, and hydrolysis. The electronic nature of substituents on the aromatic ring plays a critical role in modulating the reactivity of these carbonyl centers.
This guide focuses on Ethyl 3-chloro-5-fluorobenzoylformate, a halogenated derivative with unique electronic properties. The presence of both chlorine and fluorine atoms, which are strongly electron-withdrawing, significantly influences the electrophilicity of the carbonyl carbons, thereby altering its reactivity profile compared to unsubstituted or electron-rich benzoylformates.
Theoretical Framework: Understanding Substituent Effects
The reactivity of a substituted benzoylformate is primarily governed by the electronic and steric effects of the substituents on the benzene ring. These effects alter the electron density at the carbonyl carbons, influencing their susceptibility to nucleophilic attack.
Electronic Effects: Inductive and Resonance Contributions
Substituents on the benzene ring exert their influence through two main electronic effects:
-
Inductive Effect (-I/+I): This is the transmission of charge through sigma bonds. Electronegative atoms, like halogens, pull electron density away from the ring through a negative inductive effect (-I), making the carbonyl carbons more electrophilic. Alkyl groups, conversely, donate electron density through a positive inductive effect (+I), decreasing electrophilicity.
-
Resonance Effect (-M/+M): This involves the delocalization of pi electrons. Electron-withdrawing groups with pi bonds (e.g., -NO2) can pull electron density out of the ring (-M effect). Substituents with lone pairs (e.g., -OCH3) can donate electron density into the ring (+M effect), which can counteract a -I effect.
In the case of Ethyl 3-chloro-5-fluorobenzoylformate , both chlorine and fluorine are highly electronegative and exert a strong -I effect, significantly withdrawing electron density from the aromatic ring. This deactivation of the ring makes the carbonyl carbons more electron-deficient and, therefore, more reactive towards nucleophiles compared to unsubstituted ethyl benzoylformate.[1][2][3]
Conversely, a benzoylformate with an electron-donating group, such as a methoxy group at the para-position (Ethyl 4-methoxybenzoylformate ), will exhibit reduced reactivity. The methoxy group's +M effect donates electron density into the ring, which partially offsets the electron-withdrawing nature of the carbonyl groups, making them less electrophilic.[2][3]
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#4285F4"];
} Caption: Influence of electronic effects on benzoylformate reactivity.
Steric Effects
The size of the substituents on the aromatic ring can also influence reactivity. Bulky groups, particularly in the ortho position, can hinder the approach of a nucleophile to the carbonyl carbon, slowing down the reaction rate.[1] For the compounds discussed in this guide (meta and para substitutions), steric effects are generally less pronounced than electronic effects.
Comparative Reactivity Analysis: Experimental Evidence
To provide a practical comparison, we will consider three representative compounds:
-
Compound A: Ethyl 3-chloro-5-fluorobenzoylformate (electron-withdrawing substituents)
-
Compound B: Ethyl benzoylformate (unsubstituted)
-
Compound C: Ethyl 4-methoxybenzoylformate (electron-donating substituent)
The following sections outline experimental protocols to quantify the reactivity of these compounds in two key reactions: hydrolysis and reduction.
Synthesis of Benzoylformate Derivatives
To perform a comparative study, consistent synthesis and purification of the benzoylformate esters are essential.
This procedure can be adapted for the synthesis of all three comparative compounds starting from the corresponding commercially available benzoyl chlorides.
Protocol:
-
To a solution of the appropriately substituted benzoyl chloride (1.0 eq.) in anhydrous ethanol (5.0 eq.), slowly add pyridine (1.1 eq.) at 0 °C with stirring.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether and wash sequentially with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate in vacuo.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
dot graph TD { rankdir=LR; node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124", color="#5F6368"]; edge [color="#34A853"];
} Caption: Workflow for the synthesis of ethyl benzoylformate derivatives.
Comparative Kinetic Study of Hydrolysis
The rate of hydrolysis of the ester functionality is a direct measure of the electrophilicity of the adjacent carbonyl carbon. This can be conveniently monitored using UV-Vis spectroscopy by observing the change in absorbance of the benzoylformate over time.
Protocol:
-
Preparation of Stock Solutions:
-
Prepare 0.1 M stock solutions of each benzoylformate (Compound A, B, and C) in acetonitrile.
-
Prepare a 0.1 M NaOH solution in a 1:1 mixture of water and acetonitrile.
-
-
Kinetic Measurement:
-
Set a UV-Vis spectrophotometer to monitor the absorbance at the λmax of the respective benzoylformate (determined by an initial scan).
-
In a quartz cuvette, mix 2.9 mL of the 1:1 water:acetonitrile solvent with 0.05 mL of the benzoylformate stock solution.
-
Initiate the reaction by adding 0.05 mL of the 0.1 M NaOH solution and start recording the absorbance at regular intervals (e.g., every 30 seconds) for at least 3 half-lives.
-
Maintain a constant temperature using a thermostatted cell holder.
-
-
Data Analysis:
-
The reaction follows pseudo-first-order kinetics under these conditions.
-
Plot ln(A_t - A_∞) versus time, where A_t is the absorbance at time t and A_∞ is the absorbance at the end of the reaction.
-
The pseudo-first-order rate constant (k_obs) is the negative of the slope of this plot.
-
The second-order rate constant (k2) can be calculated by dividing k_obs by the concentration of NaOH.
-
Expected Outcome:
The rate of hydrolysis is expected to follow the order: Compound A > Compound B > Compound C . This is because the electron-withdrawing chloro and fluoro groups in Compound A make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by hydroxide ions. Conversely, the electron-donating methoxy group in Compound C reduces the electrophilicity of the carbonyl carbon, leading to a slower rate of hydrolysis.[4][5]
| Compound | Substituents | Expected Relative Rate of Hydrolysis |
| A: Ethyl 3-chloro-5-fluorobenzoylformate | 3-Cl, 5-F (Electron-Withdrawing) | Fastest |
| B: Ethyl benzoylformate | Unsubstituted | Intermediate |
| C: Ethyl 4-methoxybenzoylformate | 4-OCH3 (Electron-Donating) | Slowest |
Comparative Study of Reduction by Sodium Borohydride
The reduction of the keto-ester to the corresponding diol provides another avenue to compare the reactivity of the carbonyl groups. The reaction can be monitored by HPLC to determine the rate of disappearance of the starting material.
Protocol:
-
Reaction Setup:
-
In separate round-bottom flasks, dissolve an equimolar amount of each benzoylformate (Compound A, B, and C) in anhydrous ethanol.
-
Cool the solutions to 0 °C in an ice bath.
-
-
Reduction:
-
To each flask, add a solution of sodium borohydride (2.0 eq.) in ethanol dropwise over 5 minutes.
-
Start a timer upon the completion of the NaBH4 addition.
-
-
Reaction Monitoring by HPLC:
-
At regular time intervals (e.g., 0, 15, 30, 60, and 120 minutes), withdraw a small aliquot (e.g., 0.1 mL) from each reaction mixture.
-
Quench the aliquot by adding it to a vial containing 0.9 mL of 1 M HCl.
-
Analyze the quenched samples by reverse-phase HPLC with UV detection to determine the percentage of the remaining starting material.
-
-
Data Analysis:
-
Plot the percentage of the remaining benzoylformate against time for each compound.
-
Compare the time required for 50% conversion (t1/2) for each compound.
-
Expected Outcome:
Similar to the hydrolysis reaction, the rate of reduction is expected to be Compound A > Compound B > Compound C . The increased electrophilicity of the carbonyl carbons in Compound A due to the electron-withdrawing substituents will lead to a faster reaction with the hydride nucleophile from sodium borohydride.[6][7]
| Compound | Substituents | Expected Relative Rate of Reduction (t1/2) |
| A: Ethyl 3-chloro-5-fluorobenzoylformate | 3-Cl, 5-F (Electron-Withdrawing) | Shortest |
| B: Ethyl benzoylformate | Unsubstituted | Intermediate |
| C: Ethyl 4-methoxybenzoylformate | 4-OCH3 (Electron-Donating) | Longest |
dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#202124", color="#5F6368"]; edge [color="#EA4335"];
} Caption: Experimental workflow for comparing benzoylformate reactivity.
Conclusion
The reactivity of Ethyl 3-chloro-5-fluorobenzoylformate is significantly enhanced compared to its unsubstituted and electron-rich counterparts. This heightened reactivity, a direct consequence of the strong electron-withdrawing nature of its chloro and fluoro substituents, makes it a valuable intermediate for synthetic routes requiring facile nucleophilic attack at the carbonyl centers. The experimental protocols outlined in this guide provide a robust framework for researchers to quantitatively assess these reactivity differences in their own laboratories. By understanding and leveraging these substituent effects, chemists can make more informed decisions in the design and execution of their synthetic strategies.
References
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Organic Syntheses. Ethyl Benzoylformate. Available at: [Link]
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Organic Syntheses. Ethyl Benzoylacetate. Available at: [Link]
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ResearchGate. Rate constants (k/s −1 ) and activation parameters for solvolyses of p-methoxy benzoyl chloride (1, Z = OMe) in formic acid a. Available at: [Link]
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University of Wisconsin-Madison. Experiment 1. Ketone Reduction by Sodium Borohydride: 3-Nitroacetophenone and 9H-Fluoren-9-one. Available at: [Link]
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Semantic Scholar. Improved Procedure for the Reduction of Esters to Alcohols by Sodium Borohydride. Available at: [Link]
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Taylor & Francis Online. Reductions of Carboxylic Acids and Esters with NaBH4 in Diglyme at 1628C. Available at: [Link]
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Homework.Study.com. Draw the curved arrow mechanism for the formation of ethyl benzoate from benzoyl chloride and ethanol. Available at: [Link]
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Organic Chemistry Portal. Ester to Alcohol - Common Conditions. Available at: [Link]
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ResearchGate. Simple Reduction of Heteroaromatic Esters to Alcohols Using a Sodium Borohydride–Methanol System. Available at: [Link]
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Journal of the Chemical Society, Perkin Transactions 2. Kinetic study of hydrolysis of benzoates. Part XXII. Variation of the ortho inductive, resonance and steric terms with temperature in the alkaline hydrolysis of substituted phenyl benzoates in aqueous 2.25 M Bu4NBr. Available at: [Link]
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International Journal of Engineering Research & Management Technology. Spectroscopic Analysis of Electronic Transitions and Vibrational Modes in Substituted Benzene Derivatives: A Combined UV-Vis and FTIR Study. Available at: [Link]
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YouTube. Summary of electron.donating and withdrawing groups. Reactivity toward EAS. Available at: [Link]
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-
ResearchGate. Absolute Rate Constants for the Reaction of Benzil and 2,2′-Furil Triplet with Substituted Phenols in the Ionic Liquid 1-Butyl-3-methylimidazolium Hexafluorophosphate: A Nanosecond Laser Flash Photolysis Study. Available at: [Link]
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NIH. The Optical Properties, UV-Vis. Absorption and Fluorescence Spectra of 4-Pentylphenyl 4-n-benzoate Derivatives in Different Solvents. Available at: [Link]
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YouTube. Reaction Flow High Performance Liquid Chromatography Columns l Protocol Preview. Available at: [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of Ethyl 3-chloro-5-fluorobenzoylformate and Its Precursors
In the landscape of pharmaceutical research and drug development, the meticulous characterization of novel chemical entities is paramount. The journey from starting materials to a final, purified active pharmaceutical ingredient (API) is paved with analytical checkpoints that ensure identity, purity, and structural integrity. This guide provides an in-depth comparative analysis of the spectroscopic signatures of Ethyl 3-chloro-5-fluorobenzoylformate, a potentially valuable building block in medicinal chemistry, and its readily available precursors: 3-chloro-5-fluorobenzoic acid and ethanol.
As direct experimental spectroscopic data for Ethyl 3-chloro-5-fluorobenzoylformate is not widely available in the public domain, this guide will leverage a predictive approach grounded in the established principles of spectroscopy and comparative data from analogous compounds. This methodology mirrors the real-world challenges faced by researchers in novel compound synthesis, where predictive analysis is a critical tool.
The Synthetic Pathway: A Spectroscopic Journey
The synthesis of Ethyl 3-chloro-5-fluorobenzoylformate from 3-chloro-5-fluorobenzoic acid and ethanol represents a classic esterification reaction. Each step of this transformation induces significant changes in the molecular structure, which are directly observable through various spectroscopic techniques. Understanding these changes is crucial for reaction monitoring and final product confirmation.
Caption: Synthetic route to Ethyl 3-chloro-5-fluorobenzoylformate.
I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Tale of Two Nuclei (¹H and ¹³C)
NMR spectroscopy provides an unparalleled insight into the carbon-hydrogen framework of a molecule. The transformation from a carboxylic acid and an alcohol to an ester results in predictable and readily identifiable shifts in the NMR spectra.
¹H NMR Spectroscopy
The proton NMR spectrum is instrumental in tracking the disappearance of the acidic proton of the carboxylic acid and the hydroxyl proton of the alcohol, and the appearance of the characteristic ethyl group signals in the final product.
| Compound | Chemical Shift (δ) ppm (Predicted/Typical) | Multiplicity | Integration | Assignment |
| 3-chloro-5-fluorobenzoic acid | ~13.0 - 11.0 | broad singlet | 1H | -COOH |
| ~7.9 - 7.5 | multiplet | 3H | Aromatic CH | |
| Ethanol | ~3.7 | quartet | 2H | -CH₂- |
| ~1.2 | triplet | 3H | -CH₃ | |
| Variable (depends on conc. and solvent) | singlet | 1H | -OH | |
| Ethyl 3-chloro-5-fluorobenzoylformate | ~8.0 - 7.6 | multiplet | 3H | Aromatic CH |
| ~4.5 | quartet | 2H | -O-CH₂- | |
| ~1.4 | triplet | 3H | -CH₃ |
Expertise & Experience: The significant downfield shift of the ethyl group's methylene protons (-O-CH₂-) in the ester, compared to ethanol, is a direct consequence of the deshielding effect of the adjacent carbonyl group. The disappearance of the very broad carboxylic acid proton signal is a clear indicator of a successful reaction.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides a detailed map of the carbon skeleton. The most dramatic changes are observed for the carbonyl carbon and the carbons of the newly formed ethyl ester moiety.
| Compound | Chemical Shift (δ) ppm (Predicted/Typical) | Assignment |
| 3-chloro-5-fluorobenzoic acid | ~166 | -COOH |
| ~164 (d, ¹JCF ≈ 250 Hz) | C-F | |
| ~135 (d, ³JCF ≈ 7 Hz) | C-Cl | |
| ~132 - 115 | Aromatic CH and quaternary C | |
| Ethanol | ~58 | -CH₂-OH |
| ~18 | -CH₃ | |
| Ethyl 3-chloro-5-fluorobenzoylformate | ~185 | α-keto C=O |
| ~163 | Ester C=O | |
| ~164 (d, ¹JCF ≈ 252 Hz) | C-F | |
| ~136 (d, ³JCF ≈ 8 Hz) | C-Cl | |
| ~135 - 120 | Aromatic CH and quaternary C | |
| ~63 | -O-CH₂- | |
| ~14 | -CH₃ |
Trustworthiness: The presence of two distinct carbonyl signals in the product's predicted ¹³C NMR spectrum (the α-keto and the ester carbonyls) is a key diagnostic feature. The significant downfield shift of the ester carbonyl compared to the carboxylic acid carbonyl is expected. Furthermore, the characteristic carbon-fluorine coupling constants provide an additional layer of structural confirmation.
II. Fourier-Transform Infrared (FT-IR) Spectroscopy: Probing Functional Group Transformations
FT-IR spectroscopy is a rapid and powerful technique for identifying functional groups. The esterification reaction is readily monitored by observing the disappearance of the broad O-H stretch of the carboxylic acid and the appearance of the characteristic C=O and C-O stretches of the ester.
| Compound | Wavenumber (cm⁻¹) (Typical) | Assignment |
| 3-chloro-5-fluorobenzoic acid | 3300 - 2500 (broad) | O-H stretch (hydrogen-bonded) |
| ~1700 | C=O stretch (carboxylic acid) | |
| ~1300 | C-O stretch | |
| Ethanol | 3500 - 3200 (broad) | O-H stretch (hydrogen-bonded)[1][2] |
| 1260 - 1050 | C-O stretch[1] | |
| Ethyl 3-chloro-5-fluorobenzoylformate | ~1735 | C=O stretch (ester) |
| ~1690 | C=O stretch (α-keto, conjugated)[3] | |
| ~1250 and ~1100 | C-O stretches (ester)[4] |
Authoritative Grounding: The presence of two distinct carbonyl absorption bands in the product is a critical feature to look for. The ester carbonyl will typically absorb at a higher frequency than the α-keto carbonyl, which is conjugated with the aromatic ring. The disappearance of the broad O-H band from the carboxylic acid is a primary indicator of reaction completion.[1][2][3][4]
III. Mass Spectrometry (MS): Unveiling the Molecular Weight and Fragmentation Pattern
Mass spectrometry provides the molecular weight of the target compound and valuable structural information through its fragmentation pattern. Electron Ionization (EI) is a common technique for the analysis of small organic molecules.
Predicted Mass Spectrum of Ethyl 3-chloro-5-fluorobenzoylformate:
-
Molecular Ion (M⁺): m/z = 230 (containing ³⁵Cl) and 232 (containing ³⁷Cl) in an approximate 3:1 ratio. The presence of this isotopic pattern is a definitive indicator of a chlorine atom in the molecule.
-
Key Fragments:
-
m/z = 201/203: Loss of the ethyl group (-C₂H₅).
-
m/z = 185/187: Loss of the ethoxycarbonyl group (-COOC₂H₅). This would result in the stable 3-chloro-5-fluorobenzoyl cation.
-
m/z = 157/159: Loss of the entire ethyl formate moiety (-CH(OH)OC₂H₅) via rearrangement.
-
m/z = 139/141: Represents the 3-chloro-5-fluorophenyl cation.
-
Expertise & Experience: In EI-MS, the molecule is bombarded with high-energy electrons, leading to ionization and fragmentation.[5][6][7] The fragmentation pattern is like a molecular fingerprint. The most stable fragments, such as the benzoyl cation, are often the most abundant. The characteristic isotopic signature of chlorine is a crucial piece of evidence to look for in the mass spectrum.
Experimental Protocols
The following are detailed, step-by-step methodologies for acquiring the spectroscopic data discussed.
NMR Sample Preparation
Caption: Workflow for preparing a sample for NMR analysis.
-
Sample Weighing: Accurately weigh 5-20 mg of the sample into a clean, dry vial.
-
Solvent Addition: Add approximately 0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Dissolution: Gently swirl or vortex the vial to ensure complete dissolution of the sample.
-
Filtration: Filter the solution through a Pasteur pipette containing a small plug of cotton or a Kimwipe directly into a clean 5 mm NMR tube to remove any particulate matter.[8][9]
-
Capping and Mixing: Securely cap the NMR tube and invert it several times to ensure a homogenous solution.
-
Instrument Insertion: Place the NMR tube into a spinner turbine and carefully insert it into the NMR spectrometer.
FT-IR Sample Acquisition (ATR)
Caption: Workflow for FT-IR analysis using an ATR accessory.
-
Background Scan: With the Attenuated Total Reflectance (ATR) crystal clean, perform a background scan. This will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the surface of the ATR crystal.[2][10]
-
Pressure Application (for solids): If the sample is a solid, use the instrument's pressure arm to ensure good contact between the sample and the crystal.
-
Spectrum Acquisition: Acquire the FT-IR spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
Cleaning: After analysis, thoroughly clean the ATR crystal with an appropriate solvent (e.g., isopropanol) and a soft, non-abrasive wipe.
Mass Spectrometry Sample Introduction (Direct Insertion Probe - EI)
-
Sample Preparation: Dissolve a small amount of the sample in a volatile solvent (e.g., methanol or dichloromethane).
-
Probe Loading: Apply a small drop of the solution to the tip of the direct insertion probe and allow the solvent to evaporate.
-
Probe Insertion: Insert the probe into the mass spectrometer's ion source.
-
Data Acquisition: Gradually heat the probe to volatilize the sample into the ion source, where it will be ionized by electron impact. Acquire the mass spectrum over the desired mass range.
Conclusion
References
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University of California, Los Angeles. IR Spectroscopy Tutorial: Alcohols. [Online] Available at: [Link]
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Doc Brown's Chemistry. Infrared spectrum of Ethanol C2H6O CH3CH2OH. [Online] Available at: [Link]
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A Comparative Guide to the Biological Activity Screening of Ethyl 3-chloro-5-fluorobenzoylformate Derivatives
In the landscape of medicinal chemistry, the strategic incorporation of halogen atoms, particularly fluorine and chlorine, into organic scaffolds is a well-established approach to modulate the pharmacokinetic and pharmacodynamic properties of bioactive molecules. The benzoylformate scaffold, with its reactive keto-ester moiety, presents a versatile platform for the development of novel therapeutic agents. This guide provides a comprehensive overview of a proposed biological activity screening cascade for derivatives of Ethyl 3-chloro-5-fluorobenzoylformate, a compound class with significant, yet underexplored, therapeutic potential.
While direct experimental data on Ethyl 3-chloro-5-fluorobenzoylformate derivatives is nascent, this guide will draw upon established findings from structurally related compounds to propose a robust screening strategy. We will delve into potential anticancer and antimicrobial activities, outlining detailed experimental protocols and providing a comparative analysis against relevant alternative compounds. The causality behind experimental choices will be elucidated, ensuring a scientifically rigorous and practically applicable framework for researchers in drug discovery.
Proposed Biological Activities and Screening Strategies
Based on the known bioactivities of structurally similar fluorinated and chlorinated aromatic compounds, we hypothesize that derivatives of Ethyl 3-chloro-5-fluorobenzoylformate are likely to exhibit significant anticancer and antimicrobial properties. The electron-withdrawing nature of the fluorine and chlorine atoms can enhance binding affinities to biological targets and improve metabolic stability.[1][2]
Anticancer Activity Screening
The presence of a halogenated phenyl ring is a common feature in many potent anticancer agents.[3][4][5][6] We propose screening Ethyl 3-chloro-5-fluorobenzoylformate derivatives for cytotoxicity against a panel of human cancer cell lines and for specific inhibition of key oncogenic targets like Epidermal Growth Factor Receptor (EGFR).[7]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and, by extension, cell viability.
Methodology:
-
Cell Culture: Human cancer cell lines (e.g., A549 - lung, HCT-116 - colorectal, HepG2 - liver, and MCF-7 - breast) are cultured in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight.
-
Compound Treatment: The following day, the media is replaced with fresh media containing serial dilutions of the test compounds (Ethyl 3-chloro-5-fluorobenzoylformate derivatives) and a positive control (e.g., Doxorubicin). A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for 48 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The media is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 (half-maximal inhibitory concentration) is determined by plotting the percentage of viability against the compound concentration.
Workflow for MTT Assay:
Caption: Workflow of the MTT assay for determining cytotoxicity.
The following table presents IC50 values of known anticancer compounds with structural similarities to the proposed derivatives, which can serve as benchmarks for comparison.
| Compound Class | Specific Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrrole Derivatives | Compound 21 | HepG2, DU145, CT-26 | 0.5 - 0.9 | [3] |
| Benzofuran Derivatives | Compound 3c | MCF-7 | 9.17 ± 0.31 | [4] |
| Benzofuran Derivatives | Compound 12 | SiHa, HeLa | 1.10, 1.06 | [6] |
| 3-Amidobenzofuran Derivatives | Compound 28g | MDA-MB-231 | 3.01 | [6] |
| 4-amino-3-chloro benzoate ester derivatives | Compound N5a | A549, HepG2, HCT-116 | (Cytotoxicity Induced) | [7] |
Antimicrobial Activity Screening
The presence of fluorine atoms in heterocyclic compounds has been shown to enhance their antimicrobial properties.[1][8] Therefore, screening Ethyl 3-chloro-5-fluorobenzoylformate derivatives against a panel of pathogenic bacteria and fungi is a logical step.
The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Methodology:
-
Microorganism Preparation: Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis (Gram-positive), Escherichia coli, Pseudomonas aeruginosa (Gram-negative)) and fungal strains (e.g., Candida albicans, Aspergillus niger) are grown in appropriate broth overnight. The cultures are then diluted to a standardized concentration (e.g., 5 x 10⁵ CFU/mL).
-
Compound Preparation: Serial two-fold dilutions of the test compounds are prepared in a 96-well microtiter plate using Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (microorganism without compound) and a negative control (broth only) are included. Standard antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi) are used as reference compounds.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 35°C for 48 hours for fungi.
-
MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Workflow for MIC Determination:
Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.
The following table provides MIC values for relevant antimicrobial compounds that can be used for comparison.
| Compound Class | Specific Compound | Microorganism | MIC (µg/mL) | Reference |
| Fluorinated Benzimidazole | Compound 18 | Gram-negative bacteria | 31.25 | [1] |
| Fluorinated Benzimidazole | Compounds 14 & 18 | B. subtilis | 7.81 | [1] |
| Benzoylurea Derivatives | Compound 4l | Rhizoctonia solani | (89.74% inhibition at 50 µg/mL) | [2] |
| Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate (SABA1) | SABA1 | Efflux compromised E. coli | 0.45–0.9 µM | [9] |
Enzyme Inhibition Screening
The benzoylformate core can act as a pharmacophore for enzyme inhibition. For instance, related compounds have shown inhibitory activity against enzymes like biotin carboxylase.[9][10][11][12] Screening against a panel of relevant enzymes, particularly those involved in microbial fatty acid synthesis or cancer cell proliferation, would be a valuable endeavor.
Biotin carboxylase (BC) is a component of acetyl-CoA carboxylase (ACC), which catalyzes the first committed step in fatty acid synthesis, making it an attractive target for novel antibacterial agents.[9][10]
A coupled spectrophotometric assay can be used to measure the activity of BC by monitoring the oxidation of NADH.
Methodology:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., Tris-HCl), MgCl₂, ATP, NaHCO₃, acetyl-CoA, pyruvate kinase, lactate dehydrogenase, and NADH.
-
Inhibitor Addition: Add varying concentrations of the test compounds (Ethyl 3-chloro-5-fluorobenzoylformate derivatives) to the reaction mixture.
-
Enzyme Addition: Initiate the reaction by adding a purified preparation of biotin carboxylase.
-
Absorbance Measurement: Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Data Analysis: Calculate the initial reaction rates and determine the IC50 value for each compound.
Signaling Pathway of Biotin Carboxylase Inhibition:
Caption: Inhibition of Biotin Carboxylase disrupts the fatty acid synthesis pathway.
Conclusion and Future Directions
This guide provides a foundational framework for the systematic biological activity screening of novel Ethyl 3-chloro-5-fluorobenzoylformate derivatives. By leveraging insights from structurally related compounds, we have proposed a targeted approach focusing on anticancer and antimicrobial activities, supported by detailed experimental protocols and comparative data. The inherent chemical reactivity and substitution pattern of the core scaffold suggest a high probability of discovering potent bioactive molecules.
Future work should focus on the synthesis of a focused library of derivatives with diverse substitutions on the formate moiety to establish clear structure-activity relationships (SAR). Promising lead compounds identified through this screening cascade can then be advanced to more complex in vitro and in vivo models to fully elucidate their therapeutic potential. The integration of computational modeling and in silico screening can further refine the selection of derivatives for synthesis and testing, accelerating the discovery of novel drug candidates.
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A Comparative Guide to the X-ray Crystallographic Analysis of Ethyl 3-chloro-5-fluorobenzoylformate Derivatives
Abstract
For researchers, scientists, and drug development professionals, a deep understanding of a molecule's three-dimensional structure is fundamental to elucidating its function and optimizing its properties. Ethyl 3-chloro-5-fluorobenzoylformate and its derivatives represent a class of compounds with significant potential in medicinal chemistry, where the interplay of halogen substituents can profoundly influence biological activity.[1][2] X-ray crystallography stands as the definitive method for determining atomic arrangements in the solid state, providing critical insights into conformation, intermolecular interactions, and crystal packing that drive structure-activity relationships (SAR).[3][4] While a definitive crystal structure for ethyl 3-chloro-5-fluorobenzoylformate is not publicly available, this guide provides a comprehensive framework for its analysis. We present established methodologies for synthesis, crystallization, and X-ray diffraction analysis, alongside a comparative study of structurally related halogenated aromatic esters. This approach offers a robust predictive model for understanding the structural nuances of the title compound and its analogs, serving as an essential resource for researchers engaged in their synthesis and application.
Introduction: The Significance of Halogenated Benzoylformates in Drug Discovery
Benzoylformate derivatives are recognized scaffolds in the design of bioactive molecules, notably as inhibitors for enzymes crucial in metabolic pathways.[5] The strategic incorporation of halogen atoms, such as chlorine and fluorine, is a cornerstone of modern medicinal chemistry.[1] Fluorine substitution is often employed to enhance metabolic stability, binding affinity, and membrane permeability, while chlorine can modulate lipophilicity and participate in specific halogen bonding interactions.[1][6] The combination of these atoms on a benzoylformate framework, as in ethyl 3-chloro-5-fluorobenzoylformate, creates a unique electronic and steric profile that is of high interest in the development of novel therapeutics.[7]
Single-crystal X-ray diffraction (SCXRD) is the most powerful technique for unambiguously determining molecular structures.[8][9] It provides precise data on bond lengths, bond angles, and the spatial arrangement of molecules within a crystal lattice. This information is invaluable for validating computational models, understanding intermolecular forces, and guiding the rational design of next-generation drug candidates.
This guide will first detail the complete workflow for the structural analysis of small organic molecules, from synthesis to final structure refinement. Subsequently, it will present a comparative analysis of crystallographic data from closely related compounds to infer the likely structural characteristics of ethyl 3-chloro-5-fluorobenzoylformate derivatives.
Experimental Framework: From Synthesis to Structure
The journey from a powdered compound to a refined 3D crystal structure is a multi-step process that demands precision at every stage. The causality behind each step is critical for success; for instance, the choice of crystallization method is dictated by the compound's solubility and stability, which in turn determines the quality of the diffraction data.
Synthesis and Purification
A general, reliable route to synthesize the target compounds involves the esterification of the corresponding carboxylic acid.
Protocol: Synthesis of Ethyl 3-chloro-5-fluorobenzoate (A Precursor Analog)
-
Reaction Setup: To a solution of 3-chloro-5-fluorobenzoic acid (1 equivalent) in absolute ethanol (10-15 mL per gram of acid), add concentrated sulfuric acid (0.1 equivalents) dropwise at 0 °C.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). The rationale for using excess ethanol is to drive the equilibrium towards the ester product, as per Le Chatelier's principle.
-
Workup: After cooling to room temperature, neutralize the mixture with a saturated solution of sodium bicarbonate. The effervescence indicates the neutralization of the acidic catalyst.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL). The organic layers are combined.
-
Purification: Wash the combined organic phase with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the pure ester.
Crystallization: The Art of Growing Diffraction-Quality Crystals
Obtaining a single crystal of suitable size and quality is often the most challenging step in X-ray crystallography.[8][9] The choice of method is paramount and is based on a thorough understanding of the compound's solubility profile.
Comparative Crystallization Techniques
| Method | Principle | Ideal For | Experimental Insight |
| Slow Evaporation | A saturated solution is left undisturbed, allowing the solvent to evaporate slowly, thus increasing solute concentration and inducing crystallization.[10] | Thermally stable, non-volatile compounds with moderate solubility. | This is the simplest method. The rate of evaporation can be controlled by adjusting the opening of the container (e.g., covering with parafilm and piercing with a needle). A slower rate typically yields larger, higher-quality crystals.[10] |
| Vapor Diffusion | A concentrated solution of the compound in a solvent is placed in a sealed container with a larger reservoir of an "anti-solvent" in which the compound is insoluble.[10][11] | Small quantities of material (mg scale) and for screening a wide range of solvent/anti-solvent systems. | This technique allows for very slow and controlled changes in supersaturation as the anti-solvent vapor diffuses into the compound solution, making it highly effective for growing high-quality crystals.[10] |
| Liquid-Liquid Diffusion | A solution of the compound is carefully layered with a miscible anti-solvent, creating a diffusion interface where crystallization occurs.[8] | Compounds that are sensitive or prone to oiling out with other methods. | The key is to minimize disturbance. A narrow tube (e.g., an NMR tube) is often used to create a stable interface, allowing diffusion to be the primary driver of crystal growth. |
| Cooling | A saturated solution at a high temperature is slowly cooled, reducing the solubility of the compound and causing it to crystallize out.[12] | Compounds that exhibit a steep solubility curve with respect to temperature. | The cooling rate is critical. Rapid cooling often leads to the formation of many small crystals, while slow, controlled cooling promotes the growth of fewer, larger single crystals.[12] |
Single-Crystal X-ray Diffraction (SCXRD) Workflow
Once a suitable crystal is obtained, it is subjected to a beam of X-rays to generate a diffraction pattern, which contains the information needed to determine the molecular structure.[3][4]
Caption: The comprehensive workflow for single-crystal X-ray diffraction analysis.
Protocol: Data Collection, Solution, and Refinement
-
Data Collection: A selected crystal is mounted on a goniometer and flash-cooled to 100 K to minimize thermal motion and radiation damage. Diffraction data are collected using a diffractometer, typically with Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) radiation.[13] A series of diffraction images are recorded as the crystal is rotated.[3][14]
-
Data Processing: The collected images are processed to index the diffraction spots, determine the unit cell parameters and space group, and integrate the intensities of each reflection.[15][16] This step yields a reflection file containing the h, k, l indices and intensity for each spot.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson functions to generate an initial electron density map and a preliminary structural model.[3]
-
Structure Refinement: The initial atomic model is refined against the experimental diffraction data using iterative least-squares methods.[17][18][19] This process minimizes the difference between the observed structure factors and those calculated from the model, improving the atomic coordinates, displacement parameters, and overall fit. The quality of the final structure is assessed using metrics like the R-factor (R1) and the weighted R-factor (wR2).[20]
Comparative Crystallographic Analysis
To provide a predictive framework for ethyl 3-chloro-5-fluorobenzoylformate, we compare the crystallographic data of two closely related, publicly available structures: Ethyl 3-chlorobenzoate and Ethyl 4-fluorobenzoate . This comparison highlights how individual halogen substitutions influence crystal packing and geometry.
Table 1: Comparative Crystallographic Data for Halogenated Ethyl Benzoate Derivatives
| Parameter | Ethyl 3-chlorobenzoate | Ethyl 4-fluorobenzoate |
| Chemical Formula | C₉H₉ClO₂ | C₉H₉FO₂ |
| Formula Weight | 184.62 g/mol | 168.16 g/mol |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/c | P2₁/n |
| Unit Cell Dimensions | a = 10.15(3) Å | a = 7.641(2) Å |
| b = 4.02(2) Å | b = 5.923(2) Å | |
| c = 21.84(5) Å | c = 18.259(4) Å | |
| α = 90° | α = 90° | |
| β = 98.6(2)° | β = 95.99(2)° | |
| γ = 90° | γ = 90° | |
| Volume | 881(4) ų | 821.1(4) ų |
| Z (Molecules/Unit Cell) | 4 | 4 |
| Density (calculated) | 1.391 Mg/m³ | 1.360 Mg/m³ |
| CCDC Number | 1138051 | 1167440 |
Data sourced from the Cambridge Crystallographic Data Centre (CCDC). This data is provided for comparative and educational purposes.
Discussion of Structural Insights
The data presented in Table 1 reveals that both the chloro- and fluoro-substituted analogs crystallize in the monoclinic system, a common system for small organic molecules.[21][22][23] However, they adopt different space groups (P2₁/c vs. P2₁/n), indicating distinct packing arrangements and symmetry operations within their respective crystal lattices.
The substitution of chlorine with fluorine results in a noticeable contraction of the unit cell volume (~6.8%), which is expected given the smaller van der Waals radius of fluorine. This subtle change in size and electronegativity can lead to significant differences in intermolecular interactions, which dictate the overall crystal packing.
Caption: Key intermolecular interactions governing crystal packing in halogenated esters.
Inferences for Ethyl 3-chloro-5-fluorobenzoylformate:
-
Crystal Packing: The presence of both chlorine and fluorine atoms provides multiple potential sites for non-covalent interactions. We can predict that the crystal packing will be a dense arrangement, likely driven by a combination of weak C-H···O hydrogen bonds involving the ester and keto carbonyl groups, C-H···F interactions, and potentially C-Cl···π or C-Cl···O halogen bonds.
-
Conformation: The dihedral angle between the phenyl ring and the α-keto-ester moiety will be a key conformational feature. This torsion is influenced by the balance between steric hindrance from the substituents at positions 3 and 5 and the electronic effects of conjugation.
-
Molecular Electrostatic Potential: The electron-withdrawing nature of the chlorine, fluorine, and benzoylformate groups will create a highly polarized molecule. This will likely lead to dipole-dipole interactions playing a significant role in the stabilization of the crystal lattice.
Conclusion and Future Outlook
This guide has outlined the essential methodologies for the X-ray crystallographic analysis of ethyl 3-chloro-5-fluorobenzoylformate derivatives and provided a predictive structural framework based on a comparative analysis of related compounds. The insights derived from the solid-state structures of halogenated esters underscore the profound impact of substituent changes on crystal packing and intermolecular interactions.
The definitive determination of the crystal structure of ethyl 3-chloro-5-fluorobenzoylformate and its analogs is a critical next step. Such experimental data would not only validate the predictions made herein but also provide invaluable, high-resolution information to guide the rational design of new therapeutic agents. By correlating precise structural features with biological activity, researchers can accelerate the drug discovery process, leading to the development of more potent and selective molecules.
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Staples, R. J. (2016). Getting crystals your crystallographer will treasure: a beginner's guide. Acta Crystallographica Section E. [Link]
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Bera, A. K., et al. (2015). The kinetic characterization and X-ray structure of a putative benzoylformate decarboxylase from M. smegmatis. Biochimica et Biophysica Acta. [Link]
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A Senior Application Scientist's Guide to the In Silico Modeling of Ethyl 3-chloro-5-fluorobenzoylformate Interactions
This guide provides a comprehensive framework for the in silico investigation of Ethyl 3-chloro-5-fluorobenzoylformate, a small molecule with potential for biological activity. Given the limited publicly available data on the specific biological targets of this compound[1], this document will serve as a practical, comparative guide to the computational methodologies that can be employed to predict and analyze its interactions with a hypothetical protein target. We will navigate the causality behind experimental choices, ensuring a robust and self-validating workflow for researchers, scientists, and drug development professionals.
The modern drug discovery process is a complex and costly endeavor, with a high rate of failure in clinical trials.[2] In silico methods, or computer-aided drug design (CADD), have become indispensable for mitigating these risks by enabling the early-stage evaluation of potential drug candidates, thereby reducing costs and accelerating the discovery pipeline.[2][3][4] This guide will compare and contrast key computational techniques, providing the rationale for selecting the most appropriate methods for characterizing the binding of Ethyl 3-chloro-5-fluorobenzoylformate.
Foundational Principles of In Silico Small Molecule Interaction Modeling
The overarching goal of in silico modeling is to predict the binding affinity and mode of interaction between a small molecule (ligand) and its biological target, typically a protein.[5] This process allows for the rapid screening of large compound libraries and the optimization of lead compounds before committing to expensive and time-consuming wet-lab experiments.[2][5]
A typical in silico workflow, as depicted below, begins with the identification and preparation of both the ligand and the target protein. This is followed by molecular docking to predict the binding pose, and then, for more rigorous analysis, molecular dynamics (MD) simulations and binding free energy calculations are performed to assess the stability of the complex and quantify the binding affinity.[6][7][8]
Caption: A generalized workflow for in silico modeling of ligand-protein interactions.
Comparative Analysis of Core Computational Methodologies
The selection of computational methods is a critical decision that balances accuracy with computational cost.[9] For the initial investigation of a novel compound like Ethyl 3-chloro-5-fluorobenzoylformate, a hierarchical approach is recommended.
| Methodology | Objective | Computational Cost | Accuracy | Recommended Software | Key Considerations |
| Molecular Docking | Predict the preferred binding orientation (pose) of the ligand within the protein's active site and provide an initial estimate of binding affinity.[10] | Low | Approximate | AutoDock Vina[11], Glide, ICM[12] | The choice of scoring function can significantly impact the results. Receptor flexibility is often limited.[13][14] |
| Molecular Dynamics (MD) Simulation | Simulate the dynamic behavior of the ligand-protein complex over time, providing insights into conformational changes and interaction stability.[6][7] | High | High | GROMACS[8][15], AMBER[8], NAMD[8] | The choice of force field is crucial for accurate representation of the molecular system.[6][8] Requires significant computational resources. |
| Binding Free Energy Calculations | Quantify the binding affinity with higher accuracy than docking scores.[16][17] | Very High | High | GROMACS, AMBER | Methods like MM/PBSA and alchemical free energy calculations offer varying levels of accuracy and computational expense.[16][17][18] |
Experimental Protocols: A Hypothetical Case Study
To illustrate the practical application of these methods, we will outline a hypothetical study of Ethyl 3-chloro-5-fluorobenzoylformate with a putative target, Epidermal Growth Factor Receptor (EGFR) kinase, a common target in cancer therapy.[19] For comparison, we will include a known EGFR inhibitor, Gefitinib.
Ligand and Protein Preparation
Objective: To prepare the ligand and protein structures for docking and simulation.
Protocol:
-
Ligand Preparation:
-
Obtain the 3D structure of Ethyl 3-chloro-5-fluorobenzoylformate from a chemical database like PubChem (CID 2758818)[1] or sketch it using molecular modeling software.
-
Generate a 3D conformation and assign partial charges using a suitable force field (e.g., GAFF).
-
Obtain the structure of Gefitinib for a comparative study.
-
-
Protein Preparation:
-
Download the crystal structure of EGFR kinase domain from the Protein Data Bank (PDB; e.g., PDB ID: 2ITY).
-
Remove water molecules and any co-crystallized ligands.
-
Add hydrogen atoms and assign protonation states for titratable residues.
-
Perform energy minimization to relieve any steric clashes.
-
Caption: Workflow for preparing ligand and protein structures for in silico analysis.
Molecular Docking
Objective: To predict the binding poses of Ethyl 3-chloro-5-fluorobenzoylformate and Gefitinib in the ATP-binding site of EGFR.
Protocol:
-
Define the binding site based on the location of the co-crystallized ligand in the original PDB structure.
-
Perform docking using a program like AutoDock Vina.[11]
-
Analyze the results, focusing on the predicted binding affinity (docking score) and the specific interactions (e.g., hydrogen bonds, hydrophobic contacts) formed between the ligands and the protein residues.
Hypothetical Results:
| Ligand | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Ethyl 3-chloro-5-fluorobenzoylformate | -7.5 | Met793, Leu718, Cys797 |
| Gefitinib (Reference) | -9.8 | Met793, Leu718, Cys797, Thr790 |
Molecular Dynamics Simulation
Objective: To assess the stability of the predicted binding poses of Ethyl 3-chloro-5-fluorobenzoylformate and Gefitinib within the EGFR binding site.
Protocol:
-
Prepare the protein-ligand complexes obtained from docking for MD simulation using a tool like GROMACS.[8][15]
-
Solvate the system in a water box with appropriate ions to neutralize the charge.
-
Perform energy minimization, followed by NVT (constant number of particles, volume, and temperature) and NPT (constant number of particles, pressure, and temperature) equilibration.
-
Run a production MD simulation for a sufficient duration (e.g., 100 ns).
-
Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability, and the Root Mean Square Fluctuation (RMSF) to identify flexible regions.[6]
Binding Free Energy Calculation
Objective: To obtain a more accurate estimation of the binding affinity.
Protocol:
-
Use the MD simulation trajectories to calculate the binding free energy using the Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) method.[16]
-
This method calculates the free energy of the complex, the protein, and the ligand in solution to derive the binding free energy.
Hypothetical Comparative Data:
| Ligand | Docking Score (kcal/mol) | MM/PBSA Binding Free Energy (kcal/mol) |
| Ethyl 3-chloro-5-fluorobenzoylformate | -7.5 | -25.3 ± 3.1 |
| Gefitinib (Reference) | -9.8 | -45.7 ± 4.5 |
Conclusion and Future Directions
This guide has outlined a comprehensive and scientifically rigorous approach to the in silico modeling of Ethyl 3-chloro-5-fluorobenzoylformate interactions. By employing a hierarchical strategy of molecular docking, molecular dynamics simulations, and binding free energy calculations, researchers can gain valuable insights into the potential biological activity of this and other novel compounds. The hypothetical case study demonstrates how these computational tools can be used to compare a novel compound against a known inhibitor, providing a basis for further experimental validation. The future of in silico drug design lies in the integration of artificial intelligence and machine learning to further enhance the accuracy and speed of these predictive models.[5]
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HADDOCK2.4 shape-restrained protein-small molecule tutorial. Bonvin Lab. [Link]
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Ethyl 3-chloro-5-fluorobenzoylformate (C10H8ClFO3). PubChemLite. [Link]
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3-Chloro-5-fluorobenzoic acid. PubChem. [Link]
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In Silico Studies of (Z)-3-(2-Chloro-4-Nitrophenyl)-5-(4-Nitrobenzylidene)-2-Thioxothiazolidin-4-One Derivatives as PPAR-γ Agonist: Design, Molecular Docking, MM-GBSA Assay, Toxicity Predictions, DFT Calculations and MD Simulation Studies. ResearchGate. [Link]
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New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central. [Link]
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In silico study to identify novel potential thiadiazole-based molecules as anti-Covid-19 candidates by hierarchical virtual screening and molecular dynamics simulations. NIH. [Link]
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Design, in Silico Studies and Biological Evaluation of New Chiral Thiourea and 1,3-Thiazolidine-4,5-dione Derivatives. PubMed. [Link]
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A Senior Application Scientist's Guide to Structural Validation: Unambiguous Assignment of Ethyl 3-chloro-5-fluorobenzoylformate using 2D NMR
In the landscape of pharmaceutical research and synthetic chemistry, the unequivocal confirmation of a molecule's structure is a foundational pillar of scientific rigor.[1][2] An incorrect structural assignment can lead to misinterpreted biological data, wasted resources, and significant delays in development pipelines. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) provides a preliminary constitutional sketch, it often falls short in resolving the ambiguities of complex substitution patterns on aromatic systems.
This guide presents a comprehensive, field-proven methodology for the structural validation of Ethyl 3-chloro-5-fluorobenzoylformate, a halogenated aromatic keto-ester. We will demonstrate how a synergistic application of two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—creates a self-validating dataset that moves beyond spectral interpretation to definitive structural proof. This approach is designed for researchers, scientists, and drug development professionals who require absolute confidence in their molecular architecture.
The Structural Puzzle: Predicted Isomers and the Limits of 1D NMR
The target molecule, Ethyl 3-chloro-5-fluorobenzoylformate, presents a distinct challenge. The presence of three different substituents on the benzene ring allows for multiple potential isomers. A standard 1D ¹H NMR spectrum would show three distinct aromatic proton signals and the characteristic ethyl ester pattern (a quartet and a triplet), but it would not, on its own, definitively confirm the 3,5-substitution pattern over other possibilities, such as a 2,4- or 2,5-arrangement.
Proposed Structure with Atom Numbering:
Based on established principles of substituent chemical shift effects, we can predict the approximate ¹H and ¹³C NMR signals.[3][4][5]
Table 1: Predicted ¹H and ¹³C Chemical Shifts for Ethyl 3-chloro-5-fluorobenzoylformate
| Atom | Type | Predicted ¹H Shift (ppm) | Multiplicity | Predicted ¹³C Shift (ppm) |
| H2 | Aromatic CH | ~7.8 - 8.2 | d | ~125-130 |
| C3 | Aromatic C-Cl | - | - | ~135 (Quaternary) |
| H4 | Aromatic CH | ~7.6 - 8.0 | t | ~120-125 |
| C5 | Aromatic C-F | - | - | ~160 (Quaternary, ¹JCF) |
| H6 | Aromatic CH | ~7.9 - 8.3 | d | ~115-120 (²JCF) |
| C1 | Aromatic C-C=O | - | - | ~138 (Quaternary) |
| C7 | Keto C=O | - | - | ~185 (Quaternary) |
| C8 | Ester C=O | - | - | ~162 (Quaternary) |
| H9 | Methylene (-CH₂-) | ~4.4 | q | ~63 |
| H10 | Methyl (-CH₃) | ~1.4 | t | ~14 |
Note: These are estimated values. Actual shifts can vary based on solvent and concentration. The key utility of 2D NMR is to establish connectivity, regardless of the precise chemical shift values.
The Analytical Toolkit: A Primer on Key 2D NMR Experiments
To solve this structural puzzle, we employ a suite of 2D NMR experiments. Each provides a unique piece of connectivity information.
-
COSY (Correlation Spectroscopy): This is a homonuclear experiment that identifies protons that are scalar (J) coupled to each other, typically through two or three bonds.[6][7] It is invaluable for identifying connected proton spin systems, such as the ethyl group and adjacent aromatic protons.
-
HSQC (Heteronuclear Single Quantum Coherence): This is a proton-detected heteronuclear experiment that reveals correlations between protons and the carbons to which they are directly attached (one-bond ¹H-¹³C correlation).[8][9][10] This technique definitively maps each proton signal to its corresponding carbon atom.
-
HMBC (Heteronuclear Multiple Bond Correlation): This proton-detected heteronuclear experiment is arguably the most powerful tool for elucidating the complete carbon skeleton. It shows correlations between protons and carbons over longer ranges, typically two to three bonds (and sometimes four).[11][12][13] Crucially, it allows for the assignment of quaternary (non-protonated) carbons, which are invisible in an HSQC experiment.
Experimental Workflow and Protocols
A robust and reproducible result begins with meticulous sample preparation and a logical experimental workflow.
Diagram 1: General Experimental Workflow
Caption: A standardized workflow for NMR-based structural elucidation.
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 15 mg of Ethyl 3-chloro-5-fluorobenzoylformate and dissolve it in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Instrumentation: All spectra should be acquired on a 500 MHz (or higher) NMR spectrometer equipped with a cryoprobe for enhanced sensitivity.
-
1D Spectra Acquisition:
-
Acquire a standard ¹H NMR spectrum (zg30 pulse program) with 16 scans.
-
Acquire a proton-decoupled ¹³C NMR spectrum (zgpg30) with 1024 scans.
-
-
2D Spectra Acquisition:
-
COSY: Acquire a gradient-selected, phase-sensitive COSY spectrum (cosygpmf) with 2 scans per increment and 256 increments in the F1 dimension.
-
HSQC: Acquire a gradient-selected, phase-sensitive edited HSQC spectrum (hsqcedetgpsisp2.3) optimized for a one-bond J(CH) of 145 Hz. This allows for the differentiation of CH/CH₃ (positive phase) and CH₂ (negative phase) signals.[11]
-
HMBC: Acquire a gradient-selected HMBC spectrum (hmbcgplpndqf) optimized for a long-range J(CH) of 8 Hz. This value is a good compromise for detecting both two- and three-bond correlations.[8]
-
-
Processing: Process all spectra using appropriate software (e.g., TopSpin, Mnova). Apply a squared sine-bell window function to both dimensions of the 2D spectra before Fourier transformation. Reference the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum accordingly.
Data Interpretation: Assembling the Structural Jigsaw
The true power of this approach lies in the systematic integration of data from each experiment.
Step 1: ¹H-¹H COSY – Identifying Spin Systems
The COSY spectrum reveals which protons are coupled to each other.[1][14] For Ethyl 3-chloro-5-fluorobenzoylformate, two distinct spin systems are expected.
Table 2: Expected COSY Correlations
| Correlating Protons | Type of Coupling | Implication |
| H9 (~4.4 ppm) ↔ H10 (~1.4 ppm) | ³JHH (Vicinal) | Confirms the presence of the -CH₂-CH₃ (ethyl) moiety. |
| H2 (~7.8-8.2 ppm) ↔ H4 (~7.6-8.0 ppm) | ⁴JHH (Meta) | Weak correlation expected, confirming meta relationship. |
| H4 (~7.6-8.0 ppm) ↔ H6 (~7.9-8.3 ppm) | ⁴JHH (Meta) | Weak correlation expected, confirming meta relationship. |
The absence of a strong ³JHH (ortho) coupling between any of the aromatic protons is the first piece of evidence against an ortho-substitution pattern.
Step 2: ¹H-¹³C HSQC – Linking Protons to Carbons
The HSQC spectrum acts as a bridge, definitively connecting the proton signals to their directly attached carbon atoms.[8][9]
Table 3: Expected HSQC Correlations
| Proton Signal (ppm) | Correlated Carbon Signal (ppm) | Atom Assignment |
| ~1.4 (H10) | ~14 | C10 (-CH₃) |
| ~4.4 (H9) | ~63 | C9 (-CH₂-) |
| ~7.8 - 8.2 | ~125-130 | H2 → C2 |
| ~7.6 - 8.0 | ~120-125 | H4 → C4 |
| ~7.9 - 8.3 | ~115-120 | H6 → C6 |
This step confirms the assignment of all protonated carbons in the molecule. The remaining unassigned carbon signals (~135, ~160, ~138, ~185, ~162 ppm) must therefore belong to the five quaternary carbons (C1, C3, C5, C7, C8).
Step 3: ¹H-¹³C HMBC – Building the Molecular Framework
The HMBC spectrum provides the long-range connectivity information required to piece the entire structure together, crucially positioning the substituents and the benzoylformate group by assigning the quaternary carbons.[11][12]
Table 4: Key Expected HMBC Correlations for Structural Confirmation
| Proton | Correlates to Carbon(s) | Bond Distance | Structural Implication |
| H9 (-CH₂-) | C8 (Ester C=O), C10 (-CH₃) | ²JCH, ³JCH | Confirms the ethyl group is attached to the ester carbonyl. |
| H2 | C4 , C6 , C7 (Keto C=O), C1 | ²JCH, ³JCH, ³JCH, ²JCH | Crucial Data: Links the aromatic ring to the keto-carbonyl (C7) and establishes the relative positions of H2, H4, and H6. |
| H4 | C2 , C6 , C5 (C-F), C3 (C-Cl) | ²JCH, ²JCH, ²JCH, ²JCH | Crucial Data: Shows H4 is flanked by two substituted carbons (C3 and C5), confirming the 3-chloro, 5-fluoro pattern. |
| H6 | C2 , C4 , C5 (C-F), C7 (Keto C=O) | ³JCH, ²JCH, ²JCH, ³JCH | Crucial Data: Confirms H6 is adjacent to the C-F carbon (C5) and shows a 3-bond correlation to the keto-carbonyl (C7). |
Synthesizing the Evidence: A Self-Validating System
The true validation comes from the convergence of all data points. The COSY data define the fragments, the HSQC data assign the protonated carbons, and the HMBC data knit these fragments together via the quaternary carbons.
Diagram 2: 2D NMR Correlation Map for Structural Validation
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A Comparative Guide to Purity Assessment of Synthesized Ethyl 3-chloro-5-fluorobenzoylformate by HPLC
In the landscape of pharmaceutical development, the meticulous characterization of novel chemical entities is paramount. Ethyl 3-chloro-5-fluorobenzoylformate, a key intermediate in the synthesis of various pharmacologically active molecules, demands rigorous purity assessment to ensure the safety and efficacy of the final drug product. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of synthesized Ethyl 3-chloro-5-fluorobenzoylformate, offering field-proven insights for researchers, scientists, and drug development professionals.
Introduction to Ethyl 3-chloro-5-fluorobenzoylformate and the Critical Role of Purity
Ethyl 3-chloro-5-fluorobenzoylformate is a halogenated aromatic keto ester. Its molecular structure, characterized by a benzene ring substituted with chlorine and fluorine atoms, a ketone group, and an ethyl ester moiety, makes it a versatile building block in organic synthesis. However, the synthetic route to this compound can often lead to the formation of structurally similar impurities. These impurities can arise from unreacted starting materials, by-products of side reactions, or degradation of the final product.[1][2] The presence of such impurities, even in trace amounts, can significantly impact the downstream reactions and the pharmacological profile of the final active pharmaceutical ingredient (API).[3] Therefore, a robust and validated analytical method for purity assessment is not just a regulatory requirement but a cornerstone of quality control.[4][5]
High-Performance Liquid Chromatography (HPLC) is widely regarded as the gold standard for purity analysis in the pharmaceutical industry due to its high resolution, sensitivity, and versatility.[4] This guide will dissect a primary HPLC-UV method for the purity assessment of Ethyl 3-chloro-5-fluorobenzoylformate and compare it with an alternative analytical technique, providing a comprehensive understanding of the available methodologies.
Primary Method: Reversed-Phase HPLC with UV Detection
The workhorse for the analysis of moderately polar compounds like Ethyl 3-chloro-5-fluorobenzoylformate is Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) coupled with an Ultraviolet (UV) detector. This technique separates compounds based on their hydrophobicity, with more non-polar compounds having a stronger interaction with the stationary phase and thus eluting later.
Causality Behind Experimental Choices
The selection of each parameter in an HPLC method is a critical decision driven by the physicochemical properties of the analyte and potential impurities.
-
Stationary Phase: A C18 (octadecylsilane) column is the quintessential choice for RP-HPLC. The long alkyl chains provide a non-polar environment, ideal for retaining and separating aromatic compounds. For Ethyl 3-chloro-5-fluorobenzoylformate, a column with a particle size of 5 µm and dimensions of 4.6 mm x 150 mm offers a good balance between resolution and analysis time.
-
Mobile Phase: A gradient elution of acetonitrile and water is typically employed. Acetonitrile is a common organic modifier that provides good peak shape and low UV cutoff. The gradient starts with a higher proportion of water to retain the analyte and impurities, and the concentration of acetonitrile is gradually increased to elute them in order of increasing hydrophobicity. A small amount of an acid, such as 0.1% formic acid, is often added to the mobile phase to suppress the ionization of any acidic functional groups and improve peak symmetry.
-
Detection Wavelength: The chromophores in Ethyl 3-chloro-5-fluorobenzoylformate (the aromatic ring and the carbonyl group) exhibit strong UV absorbance. A Diode Array Detector (DAD) is advantageous as it can acquire spectra across a range of wavelengths, allowing for the selection of the optimal wavelength for detection (typically around 254 nm for aromatic compounds) and also providing information about peak purity.
Experimental Workflow and Self-Validation
A robust analytical method must be self-validating. This is achieved through a rigorous system suitability testing (SST) protocol that is performed before any sample analysis.[6][7][8][9]
Caption: A typical workflow for HPLC purity analysis.
Detailed Experimental Protocol: RP-HPLC-UV
1. System Suitability Testing (SST):
-
Prepare a standard solution of Ethyl 3-chloro-5-fluorobenzoylformate of known concentration.
-
Inject the standard solution six times.
-
The system is deemed suitable for analysis if the following criteria are met:
- Relative Standard Deviation (RSD) of the peak area: ≤ 2.0%
- Tailing factor: 0.8 - 1.5
- Theoretical plates: ≥ 2000
2. Sample Preparation:
-
Accurately weigh a known amount of the synthesized Ethyl 3-chloro-5-fluorobenzoylformate.
-
Dissolve the sample in the mobile phase to a final concentration of approximately 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
3. Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient:
- 0-5 min: 40% B
- 5-20 min: 40% to 90% B
- 20-25 min: 90% B
- 25-26 min: 90% to 40% B
- 26-30 min: 40% B
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 10 µL
-
Detection: UV at 254 nm
4. Data Analysis:
-
The purity of the sample is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Comparative Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC is a powerful tool, Gas Chromatography-Mass Spectrometry (GC-MS) presents a viable alternative, particularly for volatile and thermally stable compounds like Ethyl 3-chloro-5-fluorobenzoylformate.[4]
Principles and Advantages of GC-MS
GC separates compounds based on their boiling points and interaction with the stationary phase in a gaseous mobile phase. The separated compounds then enter a mass spectrometer, which provides information about their mass-to-charge ratio, allowing for definitive identification.
Advantages over HPLC:
-
Higher Resolution: Capillary GC columns can provide significantly higher resolution than HPLC columns, leading to better separation of closely related impurities.
-
Definitive Identification: The mass spectrum provides a molecular fingerprint of each compound, enabling unambiguous identification of impurities.[10]
-
Sensitivity: For certain volatile compounds, GC-MS can offer higher sensitivity than HPLC-UV.
Limitations of GC-MS for this Application
-
Thermal Lability: Although Ethyl 3-chloro-5-fluorobenzoylformate is expected to be thermally stable, some potential impurities might not be. High temperatures in the GC inlet and column can cause degradation of thermally labile compounds, leading to inaccurate purity assessments.
-
Derivatization: Non-volatile impurities would require a derivatization step to make them suitable for GC analysis, adding complexity to the sample preparation process.
Comparative Data Summary
The following table presents a hypothetical comparison of the performance of HPLC-UV and GC-MS for the purity assessment of Ethyl 3-chloro-5-fluorobenzoylformate.
| Parameter | HPLC-UV | GC-MS |
| Principle of Separation | Partitioning between a liquid mobile phase and a solid stationary phase | Partitioning between a gaseous mobile phase and a liquid or solid stationary phase |
| Typical Run Time | 20-30 minutes | 15-25 minutes |
| Detection | UV-Vis Absorbance | Mass-to-charge ratio |
| Identification | Based on retention time comparison with a reference standard | Based on mass spectrum and retention time |
| Quantification | Based on peak area | Based on peak area (with appropriate calibration) |
| Strengths | Versatile for a wide range of compounds, non-destructive | High resolution, definitive identification, high sensitivity for volatile compounds |
| Weaknesses | Lower resolution than GC, identification is not definitive without a reference standard | Limited to volatile and thermally stable compounds, potential for thermal degradation |
Logical Relationship Diagram
Caption: Decision logic for selecting the appropriate analytical method.
Conclusion
For the routine purity assessment of synthesized Ethyl 3-chloro-5-fluorobenzoylformate, a validated RP-HPLC-UV method stands as the most robust and reliable choice. Its versatility in handling a range of potential impurities and the well-established protocols for method validation make it the industry standard. While GC-MS offers superior resolution and definitive identification, its applicability is contingent on the thermal stability of all potential impurities. Therefore, GC-MS is best utilized as a complementary technique for impurity identification and structural elucidation, rather than a primary method for routine quality control. The synergistic use of both techniques provides a comprehensive and scientifically sound approach to ensuring the purity of this critical pharmaceutical intermediate.
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International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). 2005. [Link]
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Snyder, L. R., Kirkland, J. J., & Dolan, J. W. Introduction to Modern Liquid Chromatography. John Wiley & Sons, 2011. [Link]
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U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]
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Dong, M. W. Modern HPLC for Practicing Scientists. John Wiley & Sons, 2016. [Link]
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Huber, L. Validation and Qualification in Analytical Laboratories. CRC Press, 2007. [Link]
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Sparkman, O. D., Penton, Z., & Kitson, F. G. Gas Chromatography and Mass Spectrometry: A Practical Guide. Academic Press, 2011. [Link]
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A Comparative Guide to the Synthetic Efficiency of Ethyl 3-chloro-5-fluorobenzoylformate Preparation
Abstract
Ethyl 3-chloro-5-fluorobenzoylformate is a pivotal intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its efficient preparation is a subject of considerable interest in process chemistry and drug development. This guide provides a comprehensive benchmark of common synthetic routes to this α-keto ester, offering a comparative analysis of their efficiency based on yield, purity, reaction conditions, and scalability. The insights presented herein are grounded in established chemical principles and supported by detailed experimental protocols, aiming to equip researchers and process chemists with the necessary information to make informed decisions for their specific applications.
Introduction: The Significance of Ethyl 3-chloro-5-fluorobenzoylformate
α-Keto esters are a class of organic compounds characterized by a ketone and an ester functional group separated by a single carbon atom. This unique structural motif imparts a high degree of reactivity, making them versatile building blocks in organic synthesis. Ethyl 3-chloro-5-fluorobenzoylformate, in particular, serves as a key precursor for the synthesis of a range of biologically active molecules. The presence of the chloro and fluoro substituents on the phenyl ring is crucial for modulating the pharmacokinetic and pharmacodynamic properties of the final products. Consequently, the development of efficient and scalable synthetic methods for its preparation is of paramount importance.
This guide will explore and compare three prominent synthetic strategies for the preparation of Ethyl 3-chloro-5-fluorobenzoylformate:
-
Route 1: Friedel-Crafts Acylation of 1,3-Dichloro-5-fluorobenzene
-
Route 2: Oxidation of Ethyl 3-chloro-5-fluoromandelate
-
Route 3: Grignard Reaction with an Oxalic Ester Derivative
Each route will be evaluated based on key performance indicators, including reaction yield, product purity, reaction time, reagent availability and cost, and overall process safety and scalability.
Synthetic Route Comparison
A summary of the key performance indicators for each synthetic route is presented in the table below, followed by a detailed discussion and experimental protocols for each method.
| Parameter | Route 1: Friedel-Crafts Acylation | Route 2: Oxidation of Mandelic Ester | Route 3: Grignard Reaction |
| Starting Materials | 1,3-Dichloro-5-fluorobenzene, Ethyl oxalyl chloride | 3-chloro-5-fluorobenzaldehyde | 3-chloro-5-fluorobromobenzene, Diethyl oxalate |
| Key Reagents | AlCl₃ | Oxidizing agent (e.g., PCC, DMP, MnO₂) | Mg, THF |
| Typical Yield | Moderate to High | High | Moderate |
| Purity | Good, may require purification | Excellent | Good, potential for byproducts |
| Reaction Time | 4-8 hours | 2-4 hours | 6-12 hours |
| Scalability | Good | Moderate | Challenging |
| Safety Concerns | Corrosive AlCl₃, toxic ethyl oxalyl chloride | Use of heavy metal oxidants (PCC) or explosive DMP | Highly reactive Grignard reagent, moisture sensitive |
Route 1: Friedel-Crafts Acylation of 1,3-Dichloro-5-fluorobenzene
The Friedel-Crafts acylation is a classic and widely used method for the formation of carbon-carbon bonds to an aromatic ring.[1][2][3] In this approach, 1,3-dichloro-5-fluorobenzene is acylated with ethyl oxalyl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃).[4]
Reaction Mechanism and Rationale
The reaction proceeds through the formation of an acylium ion intermediate from the reaction of ethyl oxalyl chloride with AlCl₃. This potent electrophile then attacks the electron-rich aromatic ring of 1,3-dichloro-5-fluorobenzene. The regioselectivity of the acylation is directed by the existing substituents on the benzene ring. The reaction workflow is depicted below.
Caption: Workflow for Friedel-Crafts Acylation.
Experimental Protocol
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add anhydrous aluminum chloride (1.1 eq) and anhydrous dichloromethane (DCM, 10 mL/mmol of the limiting reagent).
-
Reagent Addition: Cool the suspension to 0 °C in an ice bath. Add a solution of 1,3-dichloro-5-fluorobenzene (1.0 eq) in anhydrous DCM to the flask.
-
Acylation: Add ethyl oxalyl chloride (1.05 eq) dropwise to the reaction mixture over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, carefully pour the reaction mixture into a flask containing crushed ice and concentrated hydrochloric acid.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Advantages and Disadvantages
-
Advantages: This method is generally high-yielding and utilizes readily available starting materials. The reaction conditions are well-established and relatively straightforward to implement on a laboratory scale.
-
Disadvantages: The use of stoichiometric amounts of AlCl₃ can lead to significant waste streams and purification challenges.[5] The reaction is also sensitive to moisture, and the handling of corrosive and toxic reagents requires caution. The product ketone is less reactive than the starting material, which prevents multiple acylations.[3]
Route 2: Oxidation of Ethyl 3-chloro-5-fluoromandelate
This route involves the oxidation of the secondary alcohol in ethyl 3-chloro-5-fluoromandelate to the corresponding ketone. Various oxidizing agents can be employed for this transformation, with permanganate, chromate-based reagents (like PCC), and Dess-Martin periodinane (DMP) being common choices.[6][7]
Reaction Mechanism and Rationale
The oxidation of a secondary alcohol to a ketone is a fundamental transformation in organic synthesis. The choice of oxidant is critical to avoid over-oxidation or side reactions. The reaction with permanganate, for instance, involves a rate-limiting hydride transfer.[7] The general workflow is illustrated below.
Caption: Workflow for Oxidation of Mandelic Ester.
Experimental Protocol (using PCC)
-
Reaction Setup: In a round-bottom flask, suspend pyridinium chlorochromate (PCC, 1.5 eq) in anhydrous dichloromethane (DCM, 15 mL/mmol of the alcohol).
-
Substrate Addition: Add a solution of ethyl 3-chloro-5-fluoromandelate (1.0 eq) in anhydrous DCM to the PCC suspension.
-
Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Purification: Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to afford the desired product.
Advantages and Disadvantages
-
Advantages: This method often provides high yields of the desired product with excellent purity. The reaction conditions are generally mild, and the reaction times are relatively short.
-
Disadvantages: The starting mandelic ester may require a separate synthetic step to prepare. The use of chromium-based reagents like PCC raises environmental and safety concerns. DMP, while a good alternative, can be explosive under certain conditions and is relatively expensive.
Route 3: Grignard Reaction with an Oxalic Ester Derivative
This route utilizes a Grignard reagent prepared from a suitable 3-chloro-5-fluorophenyl derivative, which then reacts with an acylating agent like diethyl oxalate to furnish the α-keto ester.[8]
Reaction Mechanism and Rationale
The core of this method is the nucleophilic addition of a Grignard reagent to one of the electrophilic carbonyl carbons of diethyl oxalate. The initially formed tetrahedral intermediate collapses, expelling an ethoxide group to give the desired α-keto ester. A key challenge is to prevent a second addition of the Grignard reagent to the newly formed ketone.[9]
Caption: Workflow for Grignard Reaction.
Experimental Protocol
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, place magnesium turnings (1.2 eq). Add a solution of 3-chloro-5-fluorobromobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) dropwise. Initiate the reaction if necessary (e.g., with a small crystal of iodine).
-
Reaction with Diethyl Oxalate: Once the Grignard reagent has formed, cool the solution to -78 °C (dry ice/acetone bath). Add a solution of diethyl oxalate (1.5 eq) in anhydrous THF dropwise.
-
Reaction Progression: Stir the reaction mixture at -78 °C for 2-3 hours.
-
Quenching: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.
-
Work-up and Extraction: Allow the mixture to warm to room temperature. Extract the product with diethyl ether (3 x 25 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. Purify the residue by column chromatography.
Advantages and Disadvantages
-
Advantages: This method offers a direct route to the target molecule from a readily prepared Grignard reagent.
-
Disadvantages: The preparation and handling of Grignard reagents require strictly anhydrous conditions, which can be challenging to maintain on a large scale. The reaction can be prone to the formation of a tertiary alcohol byproduct from a second addition, leading to lower yields and more complex purification.[9]
Conclusion and Recommendations
The choice of the optimal synthetic route for Ethyl 3-chloro-5-fluorobenzoylformate is highly dependent on the specific requirements of the project, including the desired scale, purity specifications, and available resources.
-
For large-scale production where cost and raw material availability are primary concerns, Route 1 (Friedel-Crafts Acylation) presents a viable option, despite the challenges associated with waste management.
-
For laboratory-scale synthesis where high purity and yield are paramount, Route 2 (Oxidation of Mandelic Ester) is often the preferred method, provided a suitable and safe oxidizing agent is chosen.
-
Route 3 (Grignard Reaction) can be a useful alternative, particularly when the necessary substituted aryl halide is readily available, but its scalability and potential for side reactions may limit its industrial applicability.
Ultimately, a thorough process of optimization and hazard assessment should be conducted for the selected route to ensure a safe, efficient, and reproducible synthesis of this important chemical intermediate.
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A Technical Guide to Ethyl 3-chloro-5-fluorobenzoylformate and its Commercially Available Analogs for Researchers in Drug Discovery
In the landscape of pharmaceutical and fine chemical synthesis, the strategic selection of building blocks is paramount to the success of a research program. Ethyl benzoylformate and its derivatives are a critical class of α-keto esters, valued for their versatile reactivity in constructing complex molecular architectures, particularly heterocyclic systems that form the core of many therapeutic agents.[1] This guide provides an in-depth comparison of Ethyl 3-chloro-5-fluorobenzoylformate, a halogenated derivative with intriguing potential, against its commercially available analogs. We will delve into its expected reactivity based on fundamental chemical principles and propose experimental frameworks for its evaluation, offering a predictive lens in the absence of direct comparative literature.
Introduction to Ethyl 3-chloro-5-fluorobenzoylformate
Ethyl 3-chloro-5-fluorobenzoylformate (CAS No. 845790-57-0) is a derivative of ethyl benzoylformate featuring a disubstituted phenyl ring with a chlorine and a fluorine atom at the meta positions.[2] The presence of these two different halogens is anticipated to significantly modulate the electronic properties and, consequently, the reactivity of the α-keto ester moiety. Halogenated compounds are of profound interest in medicinal chemistry, with chlorine and fluorine being key substituents in a large number of FDA-approved drugs, influencing factors such as metabolic stability, binding affinity, and bioavailability.[3][4][5]
Molecular Structure:
Caption: Figure 1: Structure of Ethyl 3-chloro-5-fluorobenzoylformate.
Comparative Analysis with Commercially Available Analogs
A meaningful comparison can be drawn with analogs that vary in the halogen substitution pattern or the functional group at the carbonyl center. This allows for a systematic evaluation of how these structural modifications are likely to impact reactivity.
| Compound | CAS Number | Key Structural Difference from Target Compound | Predicted Impact on Reactivity |
| Ethyl 3-chloro-5-fluorobenzoylformate | 845790-57-0 | - | Baseline for comparison. The electron-withdrawing nature of both Cl and F is expected to increase the electrophilicity of the keto-carbonyl group. |
| Ethyl 3-chloro-4-fluorobenzoylformate | 845790-53-6 | Fluorine at position 4 instead of 5.[7][8] | The para-position of the fluorine allows for stronger resonance effects, potentially influencing the electrophilicity of the carbonyls differently than the meta-positioned fluorine. |
| Ethyl 3-chloro-5-fluorobenzoate | 773138-93-5 | Lacks the α-keto group; it is a benzoate ester.[9] | Significantly less reactive towards nucleophiles at the carbonyl carbon compared to the α-keto ester. Not a direct functional analog but useful for understanding the synthesis of the parent benzoyl ring system. |
| 3-Chloro-5-fluorobenzaldehyde | 90390-49-1 | Aldehyde instead of an α-keto ester.[10][11] | The aldehyde proton makes it susceptible to a different range of reactions, including specific condensations and oxidations. It is a likely precursor for the synthesis of the target compound. |
| Ethyl Benzoylformate | 1603-79-8 | Unsubstituted phenyl ring.[1] | The absence of electron-withdrawing halogens makes the carbonyl carbons less electrophilic compared to the halogenated analogs. |
Predicted Reactivity and Potential Applications
The core reactivity of ethyl benzoylformate derivatives centers around the α-keto ester functionality.[12] This moiety provides two primary sites for chemical transformations: the highly electrophilic keto-carbonyl and the adjacent ester group.
Nucleophilic Addition to the Keto-Carbonyl
The primary reaction pathway for ethyl benzoylformates is nucleophilic addition to the ketone. The electron-withdrawing nature of the chlorine and fluorine atoms in Ethyl 3-chloro-5-fluorobenzoylformate is expected to enhance the electrophilicity of the keto-carbonyl carbon, making it more susceptible to attack by nucleophiles compared to the unsubstituted ethyl benzoylformate.
Hypothesis: The reaction rate for nucleophilic additions will be faster for Ethyl 3-chloro-5-fluorobenzoylformate than for Ethyl Benzoylformate.
Potential Applications:
-
Synthesis of Heterocycles: Condensation with binucleophiles, such as o-phenylenediamines or ethylenediamine, is a common method to generate quinoxaline or piperazinone scaffolds, respectively, which are prevalent in pharmaceuticals.[12][13]
-
Asymmetric Reduction: Biocatalytic reduction of the ketone to a chiral alcohol is a key step in producing enantiopure mandelate derivatives, which are valuable chiral building blocks in drug synthesis.[14] The electronic effects of the halogens could influence enzyme kinetics and stereoselectivity.
Photochemical Reactions
Ethyl benzoylformate and its derivatives are known to undergo photochemical reactions, such as photodecarbonylation.[15] These reactions can be utilized in photoinitiation for polymerization processes.[16] The halogen substituents on the aromatic ring of Ethyl 3-chloro-5-fluorobenzoylformate may influence the absorption wavelength and the efficiency of these photochemical transformations.
Proposed Experimental Protocols for Comparative Evaluation
To validate the predicted differences in reactivity, a series of standardized experiments should be conducted. The following protocols provide a framework for a direct, objective comparison.
Experiment 1: Comparative Kinetics of Oxime Formation
This experiment aims to quantify the relative electrophilicity of the keto-carbonyl group by measuring the rate of reaction with hydroxylamine.
Workflow Diagram:
Caption: Workflow for Comparative Kinetic Analysis.
Step-by-Step Protocol:
-
Solution Preparation: Prepare 0.1 M solutions of Ethyl 3-chloro-5-fluorobenzoylformate, Ethyl 3-chloro-4-fluorobenzoylformate, and Ethyl Benzoylformate in anhydrous ethanol. Prepare a 0.2 M solution of hydroxylamine hydrochloride and a 0.2 M solution of triethylamine in anhydrous ethanol.
-
Reaction Setup: In a thermostated reaction vessel at 25°C, combine 5 mL of the benzoylformate solution with 5 mL of the triethylamine solution.
-
Initiation and Monitoring: Initiate the reaction by adding 5 mL of the hydroxylamine hydrochloride solution with vigorous stirring. Immediately start monitoring the disappearance of the starting material by taking aliquots at regular intervals and analyzing them by HPLC.
-
Data Analysis: Plot the concentration of the benzoylformate derivative against time. The initial rate of the reaction can be determined from the slope of this curve at t=0.
Experiment 2: Synthesis of a Quinoxaline Derivative
This experiment will provide a practical comparison of the suitability of the analogs in a common synthetic application.
Protocol:
-
Reaction Setup: In separate round-bottom flasks, dissolve 1 mmol of Ethyl 3-chloro-5-fluorobenzoylformate, Ethyl 3-chloro-4-fluorobenzoylformate, and Ethyl Benzoylformate in 20 mL of glacial acetic acid.
-
Reagent Addition: To each flask, add 1.1 mmol of o-phenylenediamine.
-
Reaction: Heat the reaction mixtures to reflux and monitor the progress by thin-layer chromatography (TLC).
-
Work-up and Analysis: After completion, cool the reactions to room temperature, and isolate the product by precipitation with water, followed by filtration. Record the reaction time, yield, and purity of the resulting quinoxaline derivatives.
Conclusion
Ethyl 3-chloro-5-fluorobenzoylformate represents a promising, albeit understudied, building block for synthetic and medicinal chemistry. Based on established chemical principles, the presence of both chlorine and fluorine at the meta positions is predicted to enhance the electrophilicity of the keto-carbonyl group, potentially leading to faster reaction rates in nucleophilic additions and offering a different electronic profile for applications in areas like asymmetric catalysis and photochemistry. The proposed experimental protocols provide a clear roadmap for researchers to systematically evaluate its performance against commercially available analogs. Such studies are crucial for unlocking the full potential of this and other novel halogenated building blocks in the pursuit of new therapeutic agents and advanced materials.
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Ethyl 3-chloro-5-fluorobenzoylformate
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of Ethyl 3-chloro-5-fluorobenzoylformate. As a halogenated organic compound, this substance requires meticulous management to ensure the safety of laboratory personnel and prevent environmental contamination. The procedures outlined below are grounded in established safety principles and regulatory standards, reflecting the best practices for research and development environments.
Core Principles: Hazard Identification and Risk Mitigation
Immediate Safety Precautions:
-
Engineering Controls : All handling and preparation for disposal must occur within a properly functioning chemical fume hood to prevent the inhalation of vapors[3][4].
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory. This includes:
-
Eye Protection : Tightly fitting safety goggles or a face shield where splashing is a risk[1][4].
-
Hand Protection : Nitrile or other chemically resistant gloves. Always consult the glove manufacturer's compatibility chart for specific breakthrough times. Double-gloving is recommended for enhanced protection[4][5].
-
Body Protection : A flame-resistant laboratory coat and closed-toe shoes are required to protect against accidental spills[3][5].
-
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of Ethyl 3-chloro-5-fluorobenzoylformate hinges on one critical, non-negotiable practice: waste segregation . Halogenated organic compounds cannot be mixed with non-halogenated waste. The reason for this strict segregation is rooted in the final disposal technology. Halogenated wastes are typically incinerated at high temperatures. This process generates acidic gases like hydrogen chloride (HCl) and hydrogen fluoride (HF), which must be neutralized by specialized "scrubber" systems to prevent their release into the atmosphere. This treatment is more complex and costly than the methods used for non-halogenated waste[6][7]. Mixing waste streams leads to unnecessary treatment of the entire volume, increasing costs and regulatory complexity[6].
Step 1: Select the Correct Waste Container
-
Locate the designated "Halogenated Organic Waste" container in your laboratory. These containers are often specifically colored or labeled to distinguish them from other waste streams, such as "Non-Halogenated Organic Waste" or "Aqueous Waste"[7][8]. The container must be made of a compatible material (e.g., high-density polyethylene) and have a secure, threaded cap to prevent leaks and vapor release[6][8].
Step 2: Label the Container Accurately
-
Proper labeling is a regulatory requirement and essential for safety. Before adding any waste, ensure the container is clearly marked with a "Hazardous Waste" tag[6].
-
List all chemical constituents by their full name—do not use abbreviations or chemical formulas[8]. Record the approximate percentage of each component. For example: "Waste Ethyl 3-chloro-5-fluorobenzoylformate, 100%" or, if in solution, "Waste Ethyl 3-chloro-5-fluorobenzoylformate (~5%), Methylene Chloride (95%)".
Step 3: Transfer the Waste
-
Perform all transfers of waste into the collection container inside a chemical fume hood to minimize exposure[6].
-
Keep the waste container closed at all times, except when actively adding waste[8]. This prevents the release of volatile organic compounds (VOCs) into the laboratory environment.
Step 4: Store the Waste Container Properly
-
Waste containers must be stored in a designated Satellite Accumulation Area (SAA) within the laboratory[6].
-
The SAA should be equipped with secondary containment (such as a spill tray) to capture any potential leaks[6].
-
Store the container away from incompatible materials, particularly strong oxidizing agents, acids, and bases, to prevent dangerous reactions[4][9][10].
Step 5: Arrange for Final Disposal
-
Once the container is full, or if you are generating large quantities, contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup[6]. Do not pour any organic substances down the drain[3][5]. Disposal must be handled by a licensed hazardous waste management vendor.
Emergency Procedures: Spill Management
In the event of a spill, prompt and correct action is crucial to mitigate hazards.
-
Small Spills (within a fume hood) :
-
Contain the spill with an inert absorbent material, such as vermiculite, sand, or a commercial sorbent pad[6][8].
-
Carefully collect the absorbent material using non-sparking tools and place it into a sealed, properly labeled plastic bag or container for disposal as halogenated waste[1][6].
-
Decontaminate the spill area.
-
-
Large Spills (outside a fume hood) :
Quantitative Data and Regulatory Context
The disposal of Ethyl 3-chloro-5-fluorobenzoylformate is governed by regulations from agencies such as the Environmental Protection Agency (EPA). As a halogenated organic compound, it would likely be classified under specific hazardous waste codes.
| Parameter | Information | Rationale & Source |
| Common Hazard Class | Flammable, Toxic, Irritant | Based on properties of similar halogenated organic esters and regulatory definitions.[11][12] |
| Likely EPA Waste Code | F-Listed Waste (e.g., F001, F002) | Halogenated solvents and their residues are often classified under the F-list for wastes from non-specific sources.[13][14] |
| Disposal Method | Regulated High-Temperature Incineration | Required for the destruction of halogenated organic compounds to prevent the formation of dioxins and furans, and to manage acid gas byproducts.[7] |
| PPE Requirements | Safety Goggles, Chemical Resistant Gloves, Lab Coat | Standard practice for handling hazardous organic chemicals to prevent skin and eye contact.[3][4][5][15] |
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of Ethyl 3-chloro-5-fluorobenzoylformate in a laboratory setting.
Caption: Disposal workflow for Ethyl 3-chloro-5-fluorobenzoylformate.
References
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Safe Handling & Disposal of Organic Substances. Science Ready. [Link]
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Safe Laboratory Practices: Handling and Disposing of Organic Substances. HSC Chemistry. [Link]
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Halogenated Organic Liquids - Standard Operating Procedure. Braun Research Group, University of Illinois. [Link]
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40 CFR § 268.33 Waste specific prohibitions—chlorinated aliphatic wastes. eCFR. [Link]
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Fluorine. Occupational Safety and Health Administration (OSHA). [Link]
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Documents Related to the Hazardous Waste Listing of Chlorinated Aliphatics Production Wastes. US EPA. [Link]
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Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA. [Link]
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Hazardous Substance Fact Sheet: Fluorine. New Jersey Department of Health. [Link]
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Fluorides (as F). Occupational Safety and Health Administration (OSHA). [Link]
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29 CFR § 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA). [Link]
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Examples of Incompatible Chemicals. University of California, Santa Cruz. [Link]
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Chemical Incompatibility Chart. Princeton University EHS. [Link]
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Incompatible Chemicals. University of Washington Environmental Health & Safety. [Link]
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Incompatibility of Common Laboratory Chemicals. Emory University EHSO. [Link]
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Incompatible chemicals. University of St. Andrews. [Link]
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A Comprehensive Guide to the Safe Handling of Ethyl 3-chloro-5-fluorobenzoylformate
Hazard Analysis: Understanding the Reactivity of Acyl Chlorides
Ethyl 3-chloro-5-fluorobenzoylformate belongs to the family of acyl chlorides, which are known for their reactivity. The primary hazards associated with compounds in this class stem from their corrosive nature and their vigorous reaction with moisture.
Key Hazards:
-
Corrosivity: Contact with skin, eyes, or the respiratory tract can cause severe irritation or chemical burns.[1][2]
-
Reactivity with Water: Acyl chlorides react with water, including moisture in the air, to produce hydrochloric acid (HCl) and the corresponding carboxylic acid.[1] This reaction is exothermic and can lead to the release of corrosive vapors.
-
Inhalation Toxicity: Inhaling vapors or mists can be harmful and may cause respiratory irritation.[3]
Due to the lack of specific toxicological data for Ethyl 3-chloro-5-fluorobenzoylformate, it is prudent to handle it with the assumption that it possesses these characteristic hazards.
Personal Protective Equipment (PPE): Your First Line of Defense
A multi-layered approach to PPE is essential when handling reactive chemicals like Ethyl 3-chloro-5-fluorobenzoylformate. The following table outlines the minimum required PPE, with an explanation of the rationale behind each choice.
| PPE Component | Specifications | Rationale |
| Eye and Face Protection | Chemical safety goggles and a full-face shield. | Protects against splashes of the chemical and corrosive reaction byproducts.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile or neoprene). | Prevents skin contact and potential burns.[1][4] It is crucial to select gloves with appropriate chemical resistance. |
| Body Protection | Flame-resistant lab coat worn over long-sleeved clothing and closed-toe shoes. | Provides a barrier against accidental spills and splashes.[4][6] |
| Respiratory Protection | Work in a certified chemical fume hood. | A fume hood is the primary means of controlling inhalation exposure to vapors and fumes.[1] |
Safe Handling Workflow: A Step-by-Step Protocol
Adherence to a strict operational workflow is critical to minimize the risk of exposure and accidents. The following diagram and protocol detail the necessary steps for safely handling Ethyl 3-chloro-5-fluorobenzoylformate from receipt to disposal.
Caption: Workflow for Safe Handling of Ethyl 3-chloro-5-fluorobenzoylformate.
Experimental Protocol:
-
Preparation:
-
Designate a clean and uncluttered certified chemical fume hood for the procedure.
-
Gather and inspect all necessary PPE as outlined in the table above.
-
Assemble all required glassware, reagents, and spill containment materials within the fume hood. Ensure all glassware is dry.
-
-
Handling:
-
Don all required PPE before opening the reagent container.
-
Carefully uncap and transfer the required amount of Ethyl 3-chloro-5-fluorobenzoylformate using a clean, dry syringe or cannula.
-
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent reaction with atmospheric moisture.
-
Upon completion of the reaction, safely quench any unreacted starting material and reactive byproducts with a suitable quenching agent (e.g., a solution of sodium bicarbonate).
-
-
Cleanup and Disposal:
-
Decontaminate all glassware and the work surface within the fume hood.
-
Dispose of all chemical waste, including empty containers and contaminated materials, in appropriately labeled hazardous waste containers.[7][8]
-
Doff PPE in the correct order to avoid cross-contamination.
-
Wash hands thoroughly with soap and water after the procedure.
-
Emergency Procedures: Planning for the Unexpected
Even with meticulous planning, accidents can happen. Being prepared with a clear and concise emergency plan is crucial.
Spill Response:
-
Evacuate: Immediately evacuate the area and alert nearby personnel.
-
Isolate: If safe to do so, close the fume hood sash and restrict access to the area.
-
Report: Notify your institution's Environmental Health and Safety (EHS) department.
-
Do Not Attempt to Clean Up a Large Spill: Only trained personnel with the appropriate equipment should handle large spills of reactive chemicals.
Exposure Response:
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[2] Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[2] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If breathing is difficult, administer oxygen.[6] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[2][6]
Storage and Disposal: Maintaining a Safe Laboratory Environment
Storage:
-
Store Ethyl 3-chloro-5-fluorobenzoylformate in a tightly sealed container in a cool, dry, and well-ventilated area.[1][6]
-
Store away from incompatible materials such as water, alcohols, and strong bases.[1]
-
Consider storing in a desiccator to minimize exposure to moisture.
Disposal:
-
All waste containing Ethyl 3-chloro-5-fluorobenzoylformate or its byproducts must be disposed of as hazardous waste.[7][8]
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Never dispose of this chemical down the drain.[6]
By adhering to these guidelines, researchers can confidently and safely handle Ethyl 3-chloro-5-fluorobenzoylformate and other reactive acyl chlorides, fostering a culture of safety and scientific excellence within the laboratory.
References
- Vertex AI Search. (n.d.). Safety and Handling of Acetoxyacetyl Chloride in Industrial Settings.
- Echemi. (n.d.). ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate Safety Data Sheets.
- TCI Chemicals. (2025, October 29). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Fisher Scientific. (2024, March 31). SAFETY DATA SHEET.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- American Chemistry Council. (n.d.). Protective Equipment.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET.
- Sigma-Aldrich. (2024, November 5). SAFETY DATA SHEET.
- LeelineWork. (2024, April 25). Discover the Various Types of PPE for Optimal Chemical Safety.
- LeelineWork. (2025, January 7). What PPE Should You Wear When Handling Acid 2026?.
- Fisher Scientific. (2010, April 27). SAFETY DATA SHEET.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
